molecular formula C11H13NO4 B020222 DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE CAS No. 13622-59-8

DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

Cat. No.: B020222
CAS No.: 13622-59-8
M. Wt: 223.22 g/mol
InChI Key: NUIUXLUVFCMOIQ-UHFFFAOYSA-N
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Description

DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-10(13)7-12-9-6-4-3-5-8(9)11(14)16-2/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIUXLUVFCMOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409415
Record name Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate
Source EPA DSSTox
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13622-59-8
Record name Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of Dimethyl Phenylglycine-o-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 13622-59-8), a key organic compound utilized in synthetic chemistry. The document elucidates the molecule's structural details, physicochemical properties, synthesis, and spectroscopic characteristics. By examining its parent compound, N-(o-carboxyphenyl)glycine, and the broader class of phenylglycine derivatives, this guide offers field-proven insights for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind its chemical properties and synthetic methodologies, grounding all technical claims in authoritative sources.

Chemical Identity and Structural Elucidation

This compound is a diester derivative of N-(o-carboxyphenyl)glycine. Its nomenclature can be understood by deconstructing the parent acid: a glycine molecule where one of the amine hydrogens is substituted with a phenyl group (N-phenylglycine), which in turn bears a carboxylic acid at the ortho (C2) position. The "dimethyl" designation indicates that both carboxylic acid functionalities—the one from the glycine backbone and the one on the aromatic ring—are present as methyl esters.

Nomenclature and Identifiers

A precise understanding of a compound's identity is foundational for any research endeavor. The key identifiers for this compound are summarized below.

IdentifierValue
Common Name This compound
IUPAC Name Methyl 2-(((methoxycarbonyl)methyl)amino)benzoate
CAS Number 13622-59-8[1][2][3][4]
Molecular Formula C₁₁H₁₃NO₄[1][2][4]
Molecular Weight 223.23 g/mol [2][4]
SMILES String COC(=O)c1ccccc1NCC(=O)OC
InChI Key SBPJWYDDXAFQSN-UHFFFAOYSA-N
Molecular Structure Visualization

The structural arrangement of atoms dictates the molecule's chemical behavior and physical properties. The diagram below illustrates the connectivity of this compound.

Figure 1: 2D structure of this compound.

Physicochemical Properties and Handling

The physical characteristics of a compound are critical for its application in experimental settings, dictating appropriate solvents, storage, and handling procedures.

PropertyDescriptionSource(s)
Physical Form Off-white solid[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol.[1][2][5]
Storage & Stability May be stored at room temperature for short periods. Long-term storage at -20°C is recommended to ensure stability and prevent degradation. For maximum product recovery, it is advised to centrifuge the vial before opening.[1][2][5]

The presence of two ester groups and the secondary amine contributes to its solubility in moderately polar organic solvents. The aromatic ring provides a degree of nonpolarity, while the heteroatoms (N, O) allow for hydrogen bonding and dipole-dipole interactions.

Synthesis and Reactivity

This compound is a synthetic compound primarily used for laboratory research and as an intermediate in more complex organic syntheses.[2][3] Its structure is logically derived from a two-step process starting from common laboratory reagents.

Synthetic Pathway Overview

The synthesis originates from two simple precursors: anthranilic acid and chloroacetic acid. These react to form the diacid intermediate, Phenylglycine-o-carboxylic acid, which is subsequently esterified to yield the final product.

SynthesisWorkflow cluster_reactants Anthranilic_Acid Anthranilic Acid Intermediate Phenylglycine-o-carboxylic acid (Diacid Intermediate) Anthranilic_Acid->Intermediate Nucleophilic Substitution (in water with Na2CO3) Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Intermediate Nucleophilic Substitution (in water with Na2CO3) Product This compound (Final Product) Intermediate->Product Fischer-Speier Esterification Methanol Methanol (CH3OH) + Acid Catalyst (e.g., H2SO4) Methanol->Product

Sources

DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE CAS number 13622-59-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dimethyl Phenylglycine-o-carboxylate (CAS 13622-59-8): A Versatile Building Block in Synthetic and Medicinal Chemistry

Introduction

This compound, registered under CAS number 13622-59-8, is a diester derivative of N-Phenylglycine-o-carboxylic acid. While not extensively documented as a final product, its chemical architecture positions it as a highly valuable intermediate in the realms of organic synthesis and medicinal chemistry. The molecule uniquely combines the structural motifs of a non-proteinogenic amino acid, phenylglycine, with the synthetic versatility of two methyl ester groups. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, elucidating the compound's properties, logical synthesis pathways, reactivity, and significant potential as a scaffold for creating complex, biologically active molecules. We will delve into the mechanistic principles that govern its reactions and explore its prospective applications, which are inferred from the well-established roles of its constituent functional groups.

Section 1: Physicochemical and Structural Profile

The utility of any chemical intermediate begins with a firm understanding of its fundamental properties. This compound is an off-white solid, and its characteristics are summarized below.[1]

PropertyValueReference
CAS Number 13622-59-8[2]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol
IUPAC Name Methyl 2-((2-methoxy-2-oxoethyl)amino)benzoate
Synonyms N-(o-carboxybenzoyl)phenylglycine dimethyl ester, N-(2-carbomethoxybenzoyl)phenylglycine methyl ester
Physical Form Off-White Solid[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol[1]
Storage Conditions Long-term storage recommended at -20°C[1]
Structural Analysis

The molecule's reactivity and potential applications are dictated by its key structural features:

  • Aromatic Methyl Ester: The methyl ester attached to the benzoate ring is subject to nucleophilic acyl substitution. Its proximity to the secondary amine linkage may influence its electronic properties and reactivity.

  • Aliphatic Methyl Ester: The methyl ester on the glycine moiety provides another reactive site, potentially with different steric and electronic accessibility compared to its aromatic counterpart.

  • Secondary Amine (Amide Linkage): This linkage provides structural rigidity and is generally stable, though it can influence the conformation of the molecule.

  • Phenylglycine Core: The phenylglycine scaffold is a non-proteinogenic amino acid structure. Its incorporation is a known strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate receptor affinity in peptides and small molecules.[3]

Caption: Structure of this compound.

Section 2: Synthesis and Characterization

While specific literature detailing the synthesis of CAS 13622-59-8 is sparse, a robust and logical two-step synthetic route can be designed from common starting materials, leveraging well-established reaction mechanisms. This approach exemplifies how a target molecule can be constructed based on fundamental principles of organic chemistry.

Proposed Synthetic Workflow

The most logical pathway involves the initial synthesis of the precursor diacid, N-Phenylglycine-o-carboxylic acid, followed by a diesterification reaction.

Synthesis_Workflow start Anthranilic Acid + Chloroacetic Acid step1 Step 1: Nucleophilic Substitution (Synthesis of Diacid Precursor) start->step1 precursor N-Phenylglycine-o-carboxylic Acid step1->precursor step2 Step 2: Diesterification (e.g., Fischer Esterification) precursor->step2 product This compound (CAS 13622-59-8) step2->product

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of N-Phenylglycine-o-carboxylic Acid

This precursor is synthesized via a nucleophilic substitution reaction between anthranilic acid and chloroacetic acid under basic conditions.[4]

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 eq), chloroacetic acid (0.9 eq), and anhydrous sodium carbonate (2 eq) in water.[4]

    • Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid until a precipitate forms. This protonates the carboxylate groups and causes the product to crystallize out of the aqueous solution.

    • Filter the crude product using a Buchner funnel and wash with cold water.

    • Recrystallize the solid from hot water, optionally using decolorizing charcoal to remove colored impurities, to yield pure N-Phenylglycine-o-carboxylic acid.[4]

Step 2: Diesterification of N-Phenylglycine-o-carboxylic Acid

The conversion of the diacid to the target dimethyl ester can be achieved through several standard methods. The choice of method depends on factors like scale, substrate sensitivity, and desired purity.

  • Method A: Fischer-Speier Esterification (Acid-Catalyzed)

    • Causality: This is a classic, equilibrium-driven process ideal for simple, robust substrates.[5] Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product, as dictated by Le Châtelier's principle.

    • Protocol:

      • Suspend N-Phenylglycine-o-carboxylic acid (1 eq) in anhydrous methanol (20-50 eq).

      • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or thionyl chloride.[6]

      • Allow the mixture to warm to room temperature and then heat to reflux for several hours until TLC analysis indicates the disappearance of the starting material.

      • Cool the solution and remove the excess methanol under reduced pressure.

      • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diester, which can be further purified.

  • Method B: Acyl Chloride Formation followed by Alcoholysis

    • Causality: This two-step, non-equilibrium method is often higher yielding and proceeds under milder conditions for the final step. It is particularly useful if the substrate is sensitive to strong acids and high temperatures. The intermediate diacyl chloride is highly reactive.[5][7]

    • Protocol:

      • In a fume hood, suspend the diacid (1 eq) in an inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF.

      • Add thionyl chloride (SOCl₂) or oxalyl chloride (~2.2 eq) dropwise at 0°C.

      • Allow the reaction to stir at room temperature until gas evolution ceases. The solvent and excess reagent are then removed under vacuum to yield the crude diacyl chloride.

      • Dissolve the highly reactive diacyl chloride in an anhydrous solvent like dichloromethane and cool to 0°C.

      • Slowly add anhydrous methanol (~3 eq) and a non-nucleophilic base like triethylamine (~2.2 eq) to scavenge the HCl byproduct.

      • Stir the reaction until complete, then proceed with an aqueous workup similar to Method A to isolate the product.

Purification and Characterization
  • Purification: The crude product from either method can be purified using silica gel column chromatography with a gradient of ethyl acetate in hexanes.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect distinct singlets for the two methyl ester protons, aromatic protons corresponding to the two benzene rings, and signals for the methine and amine protons.

    • ¹³C NMR: Expect signals for the two distinct carbonyl carbons of the ester groups, aromatic carbons, and the aliphatic carbon of the glycine backbone.

    • FT-IR: Look for characteristic strong C=O stretching frequencies for the ester groups (typically ~1730-1750 cm⁻¹) and N-H stretching for the secondary amine.[4]

    • Mass Spectrometry: Confirm the molecular weight via ESI-MS, looking for the [M+H]⁺ or [M+Na]⁺ adduct.

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its ester functional groups, which primarily undergo nucleophilic acyl substitution.[7] This allows the molecule to serve as a versatile precursor to a wide range of derivatives.

main Dimethyl Phenylglycine- o-carboxylate diacid Diacid main->diacid Hydrolysis diester New Diester main->diester Transesterification diamide Diamide / Amide-Ester main->diamide Aminolysis diol Diol main->diol Reduction h2o_acid H₃O⁺ (Acidic Hydrolysis) h2o_acid->main oh_h2o 1. NaOH, H₂O 2. H₃O⁺ (Saponification) oh_h2o->main r_oh R'OH, H⁺ or RO⁻ (Transesterification) r_oh->main nh2r R'NH₂ (Aminolysis) nh2r->main liaih4 1. LiAlH₄ 2. H₂O (Reduction) liaih4->main

Caption: Key reaction pathways of this compound.

  • Hydrolysis: The two ester groups can be cleaved to regenerate the parent dicarboxylic acid.

    • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.[8] It requires water and a strong acid catalyst.

    • Base-Mediated Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base (e.g., NaOH) attacks the carbonyl carbon, leading to the formation of a dicarboxylate salt. A final acidification step is required to obtain the neutral diacid.[8] This is the preferred laboratory method for complete hydrolysis.

  • Aminolysis: Reaction with primary or secondary amines yields amides. This is a cornerstone reaction in the synthesis of pharmaceuticals.[9] The reaction can be performed by heating the ester with the amine. The relative reactivity of the aromatic versus the aliphatic ester can potentially be exploited for selective functionalization under carefully controlled conditions.

  • Transesterification: The methyl groups can be exchanged for other alkyl groups by reacting with a different alcohol (R'-OH) under either acidic or basic catalysis.[8] This allows for the modification of the molecule's steric and electronic properties.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both ester groups to their corresponding primary alcohols, yielding a diol product.[5] Weaker reagents like sodium borohydride are generally not reactive enough to reduce esters.[5]

Section 4: Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold and intermediate. Its applications can be logically extrapolated from the extensive body of research on phenylglycine derivatives.

  • Scaffold for Biologically Active Molecules: Phenylglycine and its derivatives are classified as non-proteinogenic or "unnatural" amino acids. Their incorporation into drug candidates is a key strategy to:

    • Enhance Potency: The rigid phenyl group can provide additional binding interactions (e.g., π-stacking) with biological targets.

    • Improve Pharmacokinetics: They can increase metabolic stability by blocking sites susceptible to enzymatic degradation.

    • Modulate Receptor Selectivity: Phenylglycine derivatives have been investigated as antagonists for metabotropic glutamate receptors (mGluRs), which are involved in neurological processes.[3]

    • Broad-Spectrum Activity: The phenylglycine core is found in compounds developed as anticonvulsants, antivirals, and anti-inflammatory agents.[10][11]

  • Intermediate in Peptide Synthesis: The racemic DL-form can be resolved into its D- and L-enantiomers.[3] These chiral building blocks are invaluable in solid-phase peptide synthesis (SPPS) to create peptides with unnatural stereochemistry, which can lead to enhanced stability and unique biological activities.

  • Precursor for Heterocyclic Systems: The N-phenylanthranilic acid core structure is a precursor for the synthesis of acridones and other fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

  • Ligand Synthesis in Coordination Chemistry: The parent diacid, N-Phenylglycine-o-carboxylic acid, acts as a bidentate ligand, coordinating with metal ions through the carbonyl oxygen and the amine nitrogen.[4] These metal complexes have been shown to possess significant antibacterial and antifungal properties.[4] The diester can be used as a protected precursor that is hydrolyzed in situ during complexation, offering a controlled route to these materials.

Section 5: Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.

  • Hazard Assessment: While a specific Safety Data Sheet (SDS) for this compound is not widely available, its parent acid, N-Phenylglycine-o-carboxylic acid, is known to be an irritant to the eyes, respiratory system, and skin.[12] It is prudent to assume similar hazards for the diester derivative.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling the compound.[13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[15]

  • Storage: Store in a tightly sealed container to prevent contamination and decomposition. For long-term stability and to prevent hydrolysis from atmospheric moisture, storage at -20°C is recommended.[1][16]

Conclusion

This compound (CAS 13622-59-8) represents a synthetically versatile and strategically important building block for chemical and pharmaceutical research. Although not a widely studied compound in its own right, its structure is a composite of high-value motifs: the phenylglycine core, known for its role in modulating biological activity, and two reactive ester groups that serve as handles for extensive chemical modification. This guide has provided a logical framework for its synthesis, outlined its key reaction pathways, and highlighted its significant potential for application in drug discovery and materials science. For the discerning researcher, this compound is not merely an intermediate, but a gateway to novel peptides, complex heterocyclic systems, and potentially new therapeutic agents.

References

  • Robert, F., Naik, A. D., & In ‘t Veld, P. (2009). Solid-state behaviour of di-tert-butyl-substituted N-salicylideneaniline derivatives. Acta Crystallographica Section B: Structural Science, 65(Pt 6), 757–766.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis. Retrieved from [Link]

  • Venter, G. A., et al. (2022). Photo- and thermoresponsive N-salicylideneaniline derivatives: solid-state studies and structural aspects. CrystEngComm, 24(42), 7546-7557.
  • Request PDF. (n.d.). Solid state photochromism and thermochromism of two related N-salicylidene anilines.
  • University of Pretoria. (2023).
  • Ningbo Innopharmchem. (n.d.). The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Sugiyama, M., et al. (2022). Prediction of Photochromism of Salicylideneaniline Crystals Using a Data Mining Approach. ACS Omega, 7(4), 3553–3560.
  • Li, Y., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(15), 4372-4384.
  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1230.
  • Zagaja, M., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(11), 3367.
  • Safety data sheet. (2022). Retrieved from [Link]

  • Dandia, A., et al. (2013).
  • Woodward, R. B., & Olofson, R. A. (1961).
  • Google Patents. (n.d.). US3887606A - Process for the preparation of DL-phenylglycine esters.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Lithium sulfate, anhydrous, 99%. Retrieved from [Link]

  • Baker Hughes. (2015). Safety Data Sheet. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-phenylglycine. Retrieved from [Link]

  • Jenifer, S. A., & Jeyaraj, D. B. (2019). Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Oriental Journal of Chemistry, 35(2).
  • ChemBK. (2024). N-PHENYLGLYCINE-O-CARBOXYLIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN101631764A - Process for the preparation of amino acid methyl esters.
  • Organic Chemistry Tutor. (2025). Reactions of Carboxylic Acids Explained | Esters, Amides, Alcohols and More. YouTube.
  • MSU Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.
  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • The Organic Chemistry Tutor. (2020). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. YouTube.
  • Request PDF. (n.d.). Oxidative Decarboxylation of N -Phenyl Glycine by Peroxomonosulfate in a Perchloric Acid Medium—Catalytic Effect of Cu 2+ and VO 2+ Ions.
  • Google Patents. (n.d.). CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.
  • Tenti, G., et al. (2023).
  • National Center for Biotechnology Information. (n.d.). N-Phenylglycine. PubChem. Retrieved from [Link]

  • Martínez-Alvarado, C., et al. (2021). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 65(1), 108-125.
  • Wentzel Lab. (2021). Esterification in basic cond.-Carboxylic Acid to Ester mechanism Carb. acid to amide forcing cond. YouTube.
  • The Organic Chemistry Tutor. (2020). 119.
  • Request PDF. (n.d.). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations.

Sources

An In-depth Technical Guide to the Physical Properties of Dimethyl Phenylglycine-o-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phenylglycine-o-carboxylate (CAS No. 13622-59-8) is a chemical compound of interest in the fields of organic synthesis and pharmaceutical development. As a derivative of phenylglycine, it serves as a valuable intermediate and building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, synthesized from available data and presented with the clarity and precision required for a scientific audience.

Molecular and Chemical Identity

A foundational aspect of understanding a compound's physical behavior lies in its molecular structure and identity.

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jvr [label=""]; jvs [label=""]; jvt [label=""]; jvu [label=""]; jvv [label=""]; jvw [label=""]; jvx [label=""]; jvy [label=""]; jvz [label=""]; jwa [label=""]; jwb [label=""]; jwc [label=""]; jwd [label=""]; jwe [label=""]; jwf [label=""]; jwg [label=""]; jwh [label=""]; jwi [label=""]; jwj [label=""]; jwk [label=""]; jwl [label=""]; jwm [label=""]; jwn [label=""]; jwo [label=""]; jwp [label=""]; jwq [label=""]; jwr [label=""]; jws [label=""]; jwt [label=""]; jwu [label=""]; jwv [label=""]; jww [label=""]; jwx [label=""]; jwy [label=""]; jwz [label=""]; jxa [label=""]; jxb [label=""]; jxc [label=""]; jxd [label=""]; jxe [label=""]; jxf [label=""]; jxg [label=""]; jxh [label=""]; jxi [label=""]; jxj [label=""]; jxk [label=""]; jxl [label=""]; jxm [label=""]; jxn [label=""]; jxo [label=""]; jxp [label=""]; jxq [label=""]; jxr [label=""]; jxs [label=""]; jxt [label=""]; jxu [label=""]; jxv [label=""]; jxw [label=""]; jxx [label=""]; jxy [label=""]; jxz [label=""]; jya [label=""]; jyb [label=""]; jyc [label=""]; jyd [label=""]; jye [label=""]; jyf [label=""]; jyg [label=""]; jyh [label=""]; jyi [label=""]; jyj [label=""]; jyk [label=""]; jyl [label=""]; jym [label=""]; jyn [label=""]; jyo [label=""]; jyp [label=""]; jyq [label=""]; jyr [label=""]; jys [label=""]; jyt [label=""]; jyu [label=""]; jyv [label=""]; jyw [label=""]; jyx [label=""]; jyy [label=""]; jyz [label=""]; jza [label=""]; jzb [label=""]; jzc [label=""]; jzd [label=""]; jze [label=""]; jzf [label=""]; jzg [label=""]; jzh [label=""]; jzi [label=""]; jzj [label=""]; jzk [label=""]; jzl [label=""]; jzm [label=""]; jzn [label=""]; jzo [label=""]; jzp [label=""]; jzq [label=""]; jzr [label=""]; jzs [label=""]; jzt [label=""]; jzu [label=""]; jzv [label=""]; jzw [label=""]; jzx [label=""]; jzy [label=""]; jzz [label=""]; kaa [label=""]; kab [label=""]; kac [label=""]; kad [label=""]; kae [label=""]; kaf [label=""]; kag [label=""]; kah [label=""]; kai [label=""]; kaj [label=""]; kak [label=""]; kal [label=""]; kam [label=""]; kan [label=""]; kao [label=""]; kap [label=""]; kaq [label=""]; kar [label=""]; kas [label=""]; kat [label=""]; kau [label=""]; kav [label=""]; kaw [label=""]; kax [label=""]; kay [label=""]; kaz [label=""]; kba [label=""]; kbb [label=""]; kbc [label=""]; kbd [label=""]; kbe [label=""]; kbf [label=""]; kbg [label=""]; kbh [label=""]; kbi [label=""]; kbj [label=""]; kbk [label=""]; kbl [label=""]; kbm [label=""]; kbn [label=""]; kbo [label=""]; kbp [label=""]; kbq [label=""]; kbr [label=""]; kbs [label=""]; kbt [label=""]; kbu [label=""]; kbv [label=""]; kbw [label=""]; kbx [label=""]; kby [label=""]; kbz [label=""]; kca [label=""]; kcb [label=""]; kcc [label=""]; kcd [label=""]; kce [label=""]; kcf [label=""]; kcg [label=""]; kch [label=""]; kci [label=""]; kcj [label=""]; kck [label=""]; kcl [label=""]; kcm [label=""]; kcn [label=""]; kco [label=""]; kcp [label=""]; kcq [label=""]; kcr [label=""]; kcs [label=""]; kct [label=""]; kcu [label=""]; kcv [label=""]; kcw [label=""]; kcx [label=""]; kcy [label=""]; kcz [label=""]; kda [label=""]; kdb [label=""]; kdc [label=""]; kdd [label=""]; kde [label=""]; kdf [label=""]; kdg [label=""]; kdh [label=""]; kdi [label=""]; kdj [label=""]; kdk [label=""]; kdl [label=""]; kdm [label=""]; kdn [label=""]; kdo [label=""]; kdp [label=""]; kdq [label=""]; kdr [label=""]; kds [label=""]; kdt [label=""]; kdu [label=""]; kdv [label=""]; kdw [label=""]; kdx [label=""]; kdy [label=""]; kdz [label=""]; kea [label=""]; keb [label=""]; kec [label=""]; ked [label=""]; kee [label=""]; kef [label=""]; keg [label=""]; keh [label=""]; kei [label=""]; kej [label=""]; kek [label=""]; kel [label=""]; kem [label=""]; ken [label=""]; keo [label=""]; kep [label=""]; keq [label=""]; ker [label=""]; kes [label=""]; ket [label=""]; keu [label=""]; kev [label=""]; kew [label=""]; kex [label=""]; key [label=""]; kez [label=""]; kfa [label=""]; kfb [label=""]; kfc [label=""]; kfd [label=""]; kfe [label=""]; kff [label=""]; kfg [label=""]; kfh [label=""]; kfi [label=""]; kfj [label=""]; kfk [label=""]; kfl [label=""]; kfm [label=""]; kfn [label=""]; kfo [label=""]; kfp [label=""]; kfq [label=""]; kfr [label=""]; kfs [label=""]; kft [label=""]; kfu [label=""]; kfv [label=""]; kfw [label=""]; kfx [label=""]; kfy [label=""]; kfz [label=""]; kga [label=""]; kgb [label=""]; kgc [label=""]; kgd [label=""]; kge [label=""]; kgf [label=""]; kgg [label=""]; kgh [label=""]; kgi [label=""]; kgj [label=""]; kgk [label=""]; kgl [label=""]; kgm [label=""]; kgn [label=""]; kgo [label=""]; kgp [label=""]; kgq [label=""]; kgr [label=""]; kgs [label=""]; kgt [label=""]; kgu [label=""]; kgv [label=""]; kgw [label=""]; kgx [label=""]; kgy [label=""]; kgz [label=""]; kha [label=""]; khb [label=""]; khc [label=""]; khd [label=""]; khe [label=""]; khf [label=""]; khg [label=""]; khh [label=""]; khi [label=""]; khj [label=""]; khk [label=""]; khl [label=""]; khm [label=""]; khn [label=""]; kho [label=""]; khp [label=""]; khq [label=""]; khr [label=""]; khs [label=""]; kht [label=""]; khu [label=""]; khv [label=""]; khw [label=""]; khx [label=""]; khy [label=""]; khz [label=""]; kia [label=""]; kib [label=""]; kic [label=""]; kid [label=""]; kie [label=""]; kif [label=""]; kig [label=""]; kih [label=""]; kii [label=""]; kij [label=""]; kik [label=""]; kil [label=""]; kim [label=""]; kin [label=""]; kio [label=""]; kip [label=""]; kiq [label=""]; kir [label=""]; kis [label=""]; kit [label=""]; kiu [label=""]; kiv [label=""]; kiw [label=""]; kix [label=""]; kiy [label=""]; kiz [label=""]; kja [label=""]; kjb [label=""]; kjc [label=""]; kjd [label=""]; kje [label=""]; kjf [label=""]; kjg [label=""]; kjh [label=""]; kji [label=""]; kjj [label=""]; kjk [label=""]; kjl [label=""]; kjm [label=""]; kjn [label=""]; kjo [label=""]; kjp [label=""]; kjq [label=""]; kjr [label=""]; kjs [label=""]; kjt [label=""]; kju [label=""]; kjv [label=""]; kjw [label=""]; kjx [label=""]; kjy [label=""]; kjz [label=""]; kka [label=""]; kkb [label=""]; kkc [label=""]; kkd [label=""]; kke [label=""]; kkf [label=""]; kkg [label=""]; kkh [label=""]; kki [label=""]; kkj [label=""]; kkk [label=""]; kkl [label=""]; kkm [label=""]; kkn [label=""]; kko [label=""]; kkp [label=""]; kkq [label=""]; kkr [label=""]; kks [label=""]; kkt [label=""]; kku [label=""]; kkv [label=""]; kkw [label=""]; kkx [label=""]; kky [label=""]; kkz [label=""]; kla [label=""]; klb [label=""]; klc [label=""]; kld [label=""]; kle [label=""]; klf [label=""]; klg [label=""]; klh [label=""]; kli [label=""]; klj [label=""]; klk [label=""]; kll [label=""]; klm [label=""]; kln [label=""]; klo [label=""]; klp [label=""]; klq [label=""]; klr [label=""]; kls [label=""]; klt [label=""]; klu [label=""]; klv [label=""]; klw [label=""]; klx [label=""]; kly [label=""]; klz [label=""]; kma [label=""]; kmb [label=""]; kmc [label=""]; kmd [label=""]; kme [label=""]; kmf [label=""]; kmg [label=""]; kmh [label=""]; kmi [label=""]; kmj [label=""]; kmk [label=""]; kml [label=""]; kmm [label=""]; kmn [label=""]; kmo [label=""]; kmp [label=""]; kmq [label=""]; kmr [label=""]; kms [label=""]; kmt [label=""]; kmu [label=""]; kmv [label=""]; kmw [label=""]; kmx [label=""]; kmy [label=""]; kmz [label=""]; kna [label=""]; knb [label=""]; knc [label=""]; knd [label=""]; kne [label=""]; knf [label=""]; kng [label=""]; knh [label=""]; kni [label=""]; knj [label=""]; knk [label=""]; knl [label=""]; knm [label=""]; knn [label=""]; kno [label=""]; knp [label=""]; knq [label=""]; knr [label=""]; kns [label=""]; knt [label=""]; knu [label=""]; knv [label=""]; knw [label=""]; knx [label=""]; kny [label=""]; knz [label=""]; koa [label=""]; kob [label=""]; koc [label=""]; kod [label=""]; koe [label=""]; kof [label=""]; kog [label=""]; koh [label=""]; koi [label=""]; koj [label=""]; kok [label=""]; kol [label=""]; kom [label=""]; kon [label=""]; koo [label=""]; kop [label=""]; koq [label=""]; kor [label=""]; kos [label=""]; kot [label=""]; kou [label=""]; kov [label=""]; kow [label=""]; kox [label=""]; koy [label=""]; koz [label=""]; kpa [label=""]; kpb [label=""]; kpc [label=""]; kpd [label=""]; kpe [label=""]; kpf [label=""]; kpg [label=""]; kph [label=""]; kpi [label=""]; kpj [label=""]; kpk [label=""]; kpl [label=""]; kpm [label=""]; kpn [label=""]; kpo [label=""]; kpp [label=""]; kpq [label=""]; kpr [label=""]; kps [label=""]; kpt [label=""]; kpu [label=""]; kpv [label=""]; kpw [label=""]; kpx [label=""]; kpy [label=""]; kpz [label=""]; kqa [label=""]; kqb [label=""]; kqc [label=""]; kqd [label=""]; kqe [label=""]; kqf [label=""]; kqg [label=""]; kqh [label=""]; kqi [label=""]; kqj [label=""]; kqk [label=""]; kql [label=""]; kqm [label=""]; kqn [label=""]; kqo [label=""]; kqp [label=""]; kqq [label=""]; kqr [label=""]; kqs [label=""]; kqt [label=""]; kqu [label=""]; kqv [label=""]; kqw [label=""]; kqx [label=""]; kqy [label=""]; kqz [label=""]; kra [label=""]; krb [label=""]; krc [label=""]; krd [label=""]; kre [label=""]; krf [label=""]; krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label=""]; ljz [label=""]; lka [label=""]; lkb [label=""]; lkc [label=""]; lkd [label=""]; lke [label=""]; lkf [label=""]; lkg [label=""]; lkh [label=""]; lki [label=""]; lkj [label=""]; lkk [label=""]; lkl [label=""]; lkm [label=""]; lkn [label=""]; lko [label=""]; lkp [label=""]; lkq [label=""]; lkr [label=""];

DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound (CAS No. 13622-59-8). We delve into the theoretical calculation of its molecular weight, present detailed, field-proven protocols for its experimental determination using mass spectrometry, and discuss the critical role of this fundamental property in the context of drug development and organic synthesis. This document is designed to serve as a practical resource for scientists, offering not just procedural steps but also the underlying scientific rationale to ensure experimental robustness and data integrity.

Introduction: The Foundational Importance of Molecular Weight

In the landscape of chemical and pharmaceutical sciences, the molecular weight of a compound is a cornerstone property, influencing everything from reaction stoichiometry to pharmacokinetic profiles. This compound is a molecule of interest in organic synthesis, potentially serving as a key intermediate in the creation of more complex chemical entities.[1][2] An accurate and verified molecular weight is paramount for its application, ensuring reproducibility in research and manufacturing. This guide will provide both the theoretical basis and the practical workflows for the precise determination of the molecular weight of this compound.

Molecular Properties and Characterization

This compound is a compound with the molecular formula C11H13NO4.[1][3][4] Its structure comprises a phenylglycine backbone with two methyl ester groups, one on the glycine's carboxyl group and the other on a carboxyl group attached to the phenyl ring.

PropertyValueSource
CAS Number 13622-59-8[1][2][3]
Molecular Formula C11H13NO4[1][3][4]
Molecular Weight 223.23 g/mol [1][3]
Solubility Dichloromethane, Ethyl Acetate, Methanol[1][5]
Storage Conditions Short-term at room temperature; Long-term at -20°C[1][4][5]

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated by summing the atomic weights of each atom in the molecular formula (C11H13NO4).

  • Carbon (C): 11 atoms × 12.011 amu = 132.121 amu

  • Hydrogen (H): 13 atoms × 1.008 amu = 13.104 amu

  • Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

  • Oxygen (O): 4 atoms × 15.999 amu = 63.996 amu

Total Molecular Weight = 132.121 + 13.104 + 14.007 + 63.996 = 223.228 amu

This value is typically rounded to two decimal places, yielding 223.23 g/mol .

Experimental Verification of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is crucial to confirm the identity and purity of the synthesized or procured compound. Mass spectrometry is the gold standard for this purpose.

Mass Spectrometry Workflow for Molecular Weight Determination

The following protocol outlines the determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique ideal for preventing fragmentation of the molecule.

Experimental Workflow for ESI-MS Analysis

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_interpretation Data Interpretation A 1. Dissolve Sample (1 mg/mL in Methanol) B 2. Prepare Mobile Phase (0.1% Formic Acid in Acetonitrile/Water) D 4. Infuse Sample (Direct injection into ESI source) A->D Inject C 3. Dilute Sample (1:100 in Mobile Phase) E 5. Acquire Data (Positive ion mode, m/z 50-500) D->E Analyze F 6. Identify Molecular Ion Peak (Expected [M+H]⁺ at m/z 224.23) E->F Process G 7. Confirm Isotopic Pattern F->G Validate

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of high-purity methanol. This stock solution has a concentration of 1 mg/mL.

    • Prepare a mobile phase solution consisting of 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation, which is essential for ESI in positive ion mode.

    • Perform a 1:100 dilution of the stock solution in the mobile phase. This ensures the concentration is within the optimal range for the mass spectrometer, preventing detector saturation.

  • Mass Spectrometry Analysis:

    • Set up the ESI-MS instrument to operate in positive ion mode.

    • Calibrate the instrument using a standard calibrant solution to ensure mass accuracy.

    • Infuse the diluted sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data over a mass-to-charge (m/z) range of 50-500. This range comfortably encompasses the expected molecular ion.

  • Data Interpretation:

    • The primary peak of interest is the protonated molecular ion, [M+H]⁺. For this compound, this is expected at an m/z of 223.23 + 1.008 = 224.24 .

    • Observe the isotopic pattern. The presence of a smaller peak at [M+1+H]⁺, corresponding to the natural abundance of ¹³C, further validates the molecular formula.

The Role of Molecular Weight in Drug Development

The molecular weight of a compound is a critical parameter in drug development, significantly influencing its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Lipinski's Rule of Five: This rule of thumb provides a set of guidelines for the oral bioavailability of a drug candidate. One of the key criteria is a molecular weight of less than 500 g/mol . At 223.23 g/mol , this compound and its derivatives are well within this limit, suggesting that they are likely to have favorable absorption and permeation characteristics.

Molecular Weight and Drug Development Stages

Drug_Development cluster_discovery Discovery & Preclinical cluster_development Clinical Development MW Molecular Weight (223.23 g/mol) RO5 Lipinski's Rule of Five (<500 g/mol) MW->RO5 Influences ADME ADME Prediction RO5->ADME Guides Formulation Formulation & Dosing ADME->Formulation Informs PK Pharmacokinetics Formulation->PK Impacts

Caption: The influence of molecular weight on drug development stages.

Conclusion

The molecular weight of this compound is a fundamental characteristic with a theoretically calculated and experimentally verifiable value of 223.23 g/mol . This guide has provided a robust framework for its determination, emphasizing the importance of rigorous experimental technique and data interpretation. For researchers in organic synthesis and drug development, a precise understanding and confirmation of this property are indispensable for the advancement of their work, ensuring the reliability and reproducibility of their findings.

References

  • BIOFOUNT. 13622-59-8|this compound. [Link]

Sources

Introduction: Contextualizing Dimethyl Phenylglycine-o-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

This compound (CAS: 13622-59-8) is a synthetic, highly purified amino acid derivative that presents as an off-white solid.[1] With the molecular formula C11H13NO4, this compound serves as a versatile intermediate in organic synthesis.[2][3] While its direct applications in drug development are not extensively documented in public literature, the broader family of phenylglycine derivatives has been explored for various biological activities, including as potential pesticides and therapeutic agents.[4][5]

A fundamental understanding of a compound's solubility is a non-negotiable prerequisite for its successful application in any research or development pipeline. From designing reaction conditions and purification strategies to developing viable formulation pathways for preclinical studies, solubility data forms the bedrock of chemical and pharmaceutical science. The absence of comprehensive, publicly available quantitative solubility data for this compound necessitates a foundational guide for its determination.

This document provides a robust framework for researchers, scientists, and drug development professionals to systematically determine, understand, and apply the solubility profile of this compound. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative analytical principles.

Section 1: Physicochemical Profile and Qualitative Solubility

A molecule's structure dictates its fundamental physicochemical properties, including its solubility. This compound is an aromatic compound featuring two methyl ester functional groups and a tertiary amine. The presence of the ester groups provides hydrogen bond acceptors, while the phenyl ring introduces hydrophobicity. The tertiary amine offers a site for protonation in acidic aqueous media, which can significantly influence solubility.

Based on supplier safety data sheets and chemical catalogs, the compound's basic properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13622-59-8[2][3][6]
Molecular Formula C11H13NO4[1][3]
Molecular Weight 223.23 g/mol [3][6]
Physical Form Off-White Solid[1]
Source Synthetic[1]

Initial qualitative assessments indicate its solubility in several common organic solvents. This information is crucial for initial handling, stock solution preparation, and as a starting point for chromatographic method development.

Table 2: Qualitative Solubility Data

SolventSolubilitySource(s)
DichloromethaneSoluble[1][3]
Ethyl AcetateSoluble[1][3]
MethanolSoluble[1][3]

This qualitative data suggests the compound has moderate polarity. However, for applications in drug development and process chemistry, precise quantitative data is indispensable. The following sections outline a comprehensive protocol for obtaining this critical information.

Section 2: A Validated Protocol for Quantitative Solubility Determination

To ensure thermodynamic relevance and reproducibility, the equilibrium solubility of a compound must be determined. The gold-standard approach for this is the Shake-Flask Method . This method ensures that the solution is truly saturated and that the measured concentration represents the compound's solubility at a given temperature, free from artifacts of supersaturation or incomplete dissolution.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a panel of relevant solvents and aqueous buffers.

Materials:

  • This compound (purity >98%)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Acetate Buffer pH 4.5, Ethanol, Propylene Glycol, DMSO)

  • Vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance and pipettes

  • HPLC-UV or other validated analytical instrument

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting point of ~10 mg/mL is often sufficient.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance). Agitate for a minimum of 24-48 hours. This extended period is critical to allow the system to reach thermodynamic equilibrium between the solid and dissolved states.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended solid material. This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Sample Collection & Dilution: Carefully collect an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform a pre-determined dilution of the filtrate with the appropriate mobile phase or analytical solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, as detailed in Section 3. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to known volume of solvent B Seal and agitate at constant temperature (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm) C->D E Dilute sample into calibrated range D->E F Analyze via validated analytical method (e.g., HPLC) E->F G Final Solubility Value (e.g., mg/mL) F->G Calculate Solubility

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Section 3: Analytical Methodologies for Accurate Quantification

The trustworthiness of any solubility value hinges entirely on the accuracy and precision of the analytical method used for quantification. For a UV-active compound like this compound (due to its phenyl ring), High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice.

Primary Method: Reverse-Phase HPLC-UV

Rationale: RP-HPLC offers excellent resolving power, separating the analyte of interest from any potential impurities or degradants. UV detection is robust, sensitive, and widely available.

Proposed Starting Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size. A standard workhorse column for small molecules.

  • Mobile Phase A: Water with 0.1% Formic Acid. The acid is used to ensure consistent protonation of the tertiary amine, leading to sharp, symmetrical peaks.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% to 95% B over 5 minutes. A generic screening gradient to ensure elution of the compound.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.

  • UV Detection: Monitor at 254 nm as a starting point, then determine the wavelength of maximum absorbance (λmax) from a UV scan for optimal sensitivity.

  • Injection Volume: 2 µL.

Method Validation: The Trustworthiness Pillar

A non-validated analytical method yields questionable data. Before analyzing solubility samples, the HPLC method must be validated to ensure it is fit for purpose.

  • Specificity: Demonstrate that the analyte peak is free from interference from solvent components or known impurities.

  • Linearity & Range: Prepare a calibration curve from a stock solution of known concentration. A minimum of five concentration levels is required. The response must be linear over the expected concentration range of the diluted samples (R² > 0.999).

  • Accuracy & Precision: Analyze samples of known concentration (at least three levels: low, medium, high) multiple times. Accuracy (% recovery) should be within 85-115%, and precision (%RSD) should be <15%.

G cluster_validation Validation Parameters A Develop HPLC Method (Column, Mobile Phase, etc.) B Is Method Suitable? A->B C Validate Method B->C Yes E Optimize Method B->E No D Use for Sample Quantification C->D V1 Linearity & Range C->V1 V2 Accuracy & Precision C->V2 V3 Specificity C->V3 E->A

Caption: Decision workflow for analytical method validation.

Section 4: Key Factors Influencing Solubility

The solubility of this compound is not a single value but a function of its environment. For drug development, understanding its behavior in different conditions is paramount.

  • Effect of pH: The tertiary amine in the molecule has a pKa associated with its conjugate acid. At pH values significantly below this pKa, the amine will be protonated, resulting in a positively charged, more polar species. This typically leads to a dramatic increase in aqueous solubility compared to the neutral form present at higher pH. Determining solubility in buffers of varying pH (e.g., pH 2, 4.5, 7.4, 9) is essential to understand its behavior in different physiological environments.

  • Effect of Temperature: For most solids, solubility increases with temperature. This relationship can be quantified to understand the thermodynamics of dissolution (enthalpy and entropy). This is particularly relevant for manufacturing processes, such as crystallization, where temperature control is critical.

  • Cosolvents and Formulation: In pharmaceutical formulations, water-miscible organic solvents (cosolvents) like ethanol, propylene glycol, or PEG 400 are often used to increase the solubility of poorly soluble compounds. A systematic screening of solubility in various percentages of these cosolvents can guide the selection of an appropriate vehicle for preclinical and clinical studies.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for determining the solubility of this compound. By adhering to the principles of thermodynamic equilibrium using the shake-flask method and ensuring analytical rigor through a validated HPLC-UV protocol, researchers can generate trustworthy and reproducible data. This information is fundamental for the rational design of synthetic processes, purification schemes, and, most critically, for advancing compounds through the drug discovery and development pipeline. The principles and workflows detailed herein are not merely procedural steps but a reflection of a commitment to data integrity and scientific excellence.

References

  • BIOFOUNT. 13622-59-8|this compound. [Link]

  • Oriental Journal of Chemistry. Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. [Link]

  • ChemBK. N-PHENYLGLYCINE-O-CARBOXYLIC ACID. [Link]

  • Wikipedia. Phenylglycine. [Link]

  • ACS Publications. Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. [Link]

  • National Institutes of Health (NIH). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • Semantic Scholar. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Wikipedia. N-Phenylglycine. [Link]

  • BioResources. A rapid method for quantification of carboxyl groups in cellulose pulp. [Link]

  • ResearchGate. (PDF) o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. [Link]

  • PubMed. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. [Link]

Sources

Spectroscopic Elucidation of Dimethyl Phenylglycine-o-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document is structured to provide not just data, but a deeper understanding of the underlying principles that govern the spectroscopic behavior of this molecule. By understanding the "why" behind the expected spectral features, researchers can more confidently identify and characterize this compound and its analogs.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and stereochemistry of dimethyl phenylglycine-o-carboxylate.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring the ¹H NMR spectrum of this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

DOT Diagram: ¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve sample in deuterated solvent acq1 Introduce sample into NMR spectrometer prep1->acq1 acq2 Optimize acquisition parameters acq1->acq2 acq3 Acquire Free Induction Decay (FID) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 output output proc3->output Final Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data

Based on the analysis of related structures such as phenylglycine and dimethylglycine, the following ¹H NMR signals are predicted for this compound.[3][4]

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons7.2 - 7.8Multiplet5HProtons on the phenyl ring will be deshielded due to the ring current effect.
Methine Proton (α-carbon)~ 4.0 - 4.5Singlet or Doublet1HThis proton is adjacent to the nitrogen and the phenyl ring, leading to a downfield shift.
Methyl Protons (Ester)~ 3.7Singlet6HThe two methyl ester groups are chemically equivalent and will appear as a single sharp peak.
Amine Proton (N-H)Broad signal, variableSinglet1HThe chemical shift of the N-H proton is highly dependent on solvent and concentration.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. Decoupling techniques are typically employed to simplify the spectrum by removing ¹H-¹³C coupling.

Predicted ¹³C NMR Data

Drawing from data for similar compounds like dimethylglycine and general chemical shift tables, the predicted ¹³C NMR spectrum is as follows.[5][6]

Carbon Type Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl Carbons (Ester)168 - 175The sp² hybridized carbonyl carbons are highly deshielded.
Aromatic Carbons (C-ipso)135 - 145The carbon atom of the phenyl ring attached to the glycine moiety.
Aromatic Carbons (C-H)125 - 130Aromatic carbons with attached protons.
Methine Carbon (α-carbon)55 - 65The carbon atom bonded to the nitrogen and the phenyl group.
Methyl Carbons (Ester)50 - 55The sp³ hybridized carbons of the methyl ester groups.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution using an appropriate IR-transparent solvent.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The absorption bands in the spectrum are correlated with specific functional group vibrations.

DOT Diagram: Functional Group Identification via IR

G cluster_ir IR Spectroscopy Analysis cluster_groups Identified Functional Groups ir_sample Sample of Dimethyl Phenylglycine-o-carboxylate ir_spec Acquire IR Spectrum ir_sample->ir_spec ir_analysis Analyze Absorption Bands ir_spec->ir_analysis group1 C=O (Ester) ir_analysis->group1 ~1735 cm⁻¹ group2 C-O (Ester) ir_analysis->group2 ~1200-1300 cm⁻¹ group3 N-H (Amine) ir_analysis->group3 ~3300-3500 cm⁻¹ group4 C-H (Aromatic) ir_analysis->group4 ~3000-3100 cm⁻¹ group5 C-H (Aliphatic) ir_analysis->group5 ~2850-3000 cm⁻¹

Caption: Correlation of IR absorption bands to functional groups.

Predicted IR Absorption Bands

Based on the IR spectra of related compounds containing ester, amine, and aromatic functionalities, the following characteristic absorption bands are expected.[7][8][9][10]

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
N-H (Amine)3300 - 3500Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Ester)~ 1735Stretching
C=C (Aromatic)1450 - 1600Stretching
C-O (Ester)1200 - 1300Stretching
C-N (Amine)1000 - 1250Stretching

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. The molecular formula for this compound is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol .[2]

Experimental Protocol: Mass Spectrometry

  • Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate charged molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data

In an ESI-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 224.2. In EI-MS, the molecular ion peak [M]⁺ at m/z 223.2 would be expected, along with characteristic fragment ions.

DOT Diagram: Predicted ESI-MS Fragmentation

G cluster_frag Potential Fragment Ions mol [M+H]⁺ m/z = 224.2 frag1 Loss of COOCH₃ (m/z = 165.2) mol->frag1 frag2 Loss of Ph-CH-NH (m/z = 119.1) mol->frag2

Caption: Predicted fragmentation pathway in ESI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have constructed a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided protocols and interpretive rationale serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related molecules. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural elucidation process.

References

  • The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000092).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000092).
  • Oriental Journal of Chemistry. Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties.
  • The Royal Society of Chemistry. A highly efficient, rapid one-pot synthesis of some new heteroarylpyrano[2,3-c]pyrazoles in ionic liquid under microwave-irradiation.
  • ChemicalBook. This compound | 13622-59-8.
  • PubChem. Phenylglycine, D- | C8H9NO2 | CID 70134.
  • AIP Publishing. Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Santa Cruz Biotechnology. This compound | CAS 13622-59-8 | SCBT.
  • PubChem. N,N-Dimethylglycine | C4H9NO2 | CID 673.
  • Biological Magnetic Resonance Bank. bmse000241 N,N-Dimethylglycine at BMRB.
  • National Institute of Standards and Technology. N-Phenylglycine - the NIST WebBook.
  • ResearchGate. IR spectrum of dimethyl... | Download Scientific Diagram.
  • PubMed. Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine.
  • ResearchGate. Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Dimethyl Phenylglycine-O-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dimethyl Phenylglycine-O-Carboxylate in Pharmaceutical Synthesis

This compound (CAS 13622-59-8) is an amino acid derivative with the molecular formula C11H13NO4.[1] As a member of the phenylglycine family, it serves as a valuable building block in organic synthesis, particularly within the pharmaceutical industry.[2][3] Phenylglycine and its derivatives are known to be crucial intermediates in the synthesis of a variety of therapeutic agents, including antiviral and anti-inflammatory drugs.[3] The precise chemical structure and purity of such intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).

Infrared (IR) spectroscopy is a powerful and widely adopted analytical technique in pharmaceutical development and quality control.[4] It provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. This guide, authored from the perspective of a Senior Application Scientist, offers a detailed exploration of the infrared spectrum of this compound, providing the foundational knowledge required for its characterization, quality assessment, and utilization in drug development workflows.

The Fundamentals of Infrared Spectroscopy in Pharmaceutical Analysis

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, corresponding to the energy of the absorbed radiation. These vibrations can be categorized as stretching (a change in inter-atomic distance) or bending (a change in bond angle). The frequency of these vibrations is dependent on the mass of the atoms in the bond, the bond strength, and the overall molecular structure.

A typical mid-IR spectrum is plotted as percentage transmittance versus wavenumber (cm⁻¹). The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the various functional groups present. In the context of pharmaceutical development, FTIR is an invaluable tool for:

  • Material Identification: Confirming the identity of raw materials and intermediates.[4]

  • Quality Control: Assessing the purity of a compound and detecting impurities.

  • Quantitative Analysis: Determining the concentration of a substance in a mixture.[4]

Experimental Workflow for Acquiring the IR Spectrum of this compound

The acquisition of a high-quality IR spectrum is critically dependent on proper sample preparation and instrument operation.[5] this compound is typically an off-white solid at room temperature.[6]

Sample Preparation: A Critical Step for Quality Data

The choice of sampling technique is crucial for obtaining a reliable spectrum. For a solid sample like this compound, two common and effective methods are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.

  • Attenuated Total Reflectance (ATR): This is often the preferred method due to its simplicity and speed. It requires minimal to no sample preparation.[2] A small amount of the solid powder is placed directly onto the ATR crystal (commonly diamond), and pressure is applied to ensure good contact.[7]

  • Potassium Bromide (KBr) Pellets: This traditional transmission method involves grinding a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing the mixture into a thin, transparent pellet.[7] KBr is used because it is transparent to infrared radiation in the mid-IR region.[5]

It is imperative to ensure that all equipment, including mortars, pestles, and ATR crystals, are scrupulously clean to avoid cross-contamination.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum of the clean, empty ATR crystal is collected.

  • Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the pressure clamp to apply consistent pressure to the sample, ensuring intimate contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow Diagram

G cluster_mol This compound cluster_modes Key Vibrational Modes C11H13NO4 C11H13NO4 N-H Stretch (~3400 cm⁻¹) N-H Stretch (~3400 cm⁻¹) C11H13NO4->N-H Stretch (~3400 cm⁻¹) Amine C=O Stretch (~1720 cm⁻¹) C=O Stretch (~1720 cm⁻¹) C11H13NO4->C=O Stretch (~1720 cm⁻¹) Esters C-O Stretch (1310-1100 cm⁻¹) C-O Stretch (1310-1100 cm⁻¹) C11H13NO4->C-O Stretch (1310-1100 cm⁻¹) Esters Aromatic C=C (~1600, 1450 cm⁻¹) Aromatic C=C (~1600, 1450 cm⁻¹) C11H13NO4->Aromatic C=C (~1600, 1450 cm⁻¹) Ring

Caption: Key functional groups and their expected IR absorption regions.

Applications in Quality Control and Drug Development

The detailed infrared spectrum of this compound serves as a critical quality attribute for its use in pharmaceutical manufacturing.

  • Identity Confirmation: By comparing the acquired spectrum of an incoming batch of material to a reference spectrum, a scientist can rapidly confirm its identity. The unique "fingerprint" region (below 1500 cm⁻¹) is particularly useful for this purpose.

  • Purity Assessment: The absence of unexpected peaks is a strong indicator of purity. For instance, the presence of a broad absorption band in the 3300-2500 cm⁻¹ region would suggest the presence of a carboxylic acid impurity, potentially from incomplete esterification of the parent compound, phenylglycine-o-carboxylic acid. [8]* Stability Studies: FTIR can be used to monitor the chemical stability of the intermediate under various storage conditions. The appearance of new absorption bands over time could indicate degradation.

Conclusion

The infrared spectrum of this compound is a rich source of information about its molecular structure. A thorough understanding of the expected absorption frequencies for its key functional groups—the secondary aromatic amine, the aromatic ring, and the dual methyl ester moieties—is essential for researchers, scientists, and drug development professionals. By employing proper experimental techniques and a sound interpretive framework based on established spectroscopic principles and data from analogous compounds, FTIR spectroscopy serves as a rapid, reliable, and indispensable tool for ensuring the quality and integrity of this important pharmaceutical intermediate.

References

  • American Society for Testing and Materials. (n.d.). Standard Practices for General Techniques of Infrared Spectroscopy. ASTM International. Retrieved from a relevant ASTM standard on IR spectroscopy.
  • Ananthalakshmi, P. N., et al. (2016). Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Oriental Journal of Chemistry, 32(1), 323-334. [Link]

  • Labcompare. (2021). FTIR Sample Handling Buyer's Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy: Carboxylic Acids. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy. [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenylglycine. Retrieved from [Link]

  • WorldOfChemicals. (2023). The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

Mass spectrometry of DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Dimethyl Phenylglycine-o-carboxylate

Foreword: A Modern Approach to Structural Elucidation

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous characterization of novel molecules is paramount. This compound, a diester derivative of phenylglycine-o-carboxylic acid, presents a unique analytical challenge due to its combination of aromatic, amine, and dual ester functionalities. This guide moves beyond rote protocols to provide a deep, mechanistic understanding of its analysis by mass spectrometry. We will explore the critical thinking behind method development, from selecting the appropriate ionization technique to predicting and interpreting fragmentation patterns. This document is designed for the practicing scientist who requires not only a method but also a comprehensive understanding of the analytical strategy.

Molecular Profile and Analytical Considerations

Before any analysis, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge dictates the entire analytical workflow, from sample preparation to the choice of instrumentation.

This compound (CAS: 13622-59-8) is a compound utilized in organic synthesis.[1] Its structure is foundational to its behavior in a mass spectrometer.

Diagram: Chemical Structure

start Analyte: This compound volatility Is the analyte sufficiently volatile & thermally stable? start->volatility gcms GC-MS Analysis volatility->gcms  Yes lcms LC-MS/MS Analysis volatility->lcms  No / Unsure derivatize Consider Derivatization (e.g., for amine group) gcms->derivatize ei Ionization: Electron Ionization (EI) Hard, extensive fragmentation gcms->ei esi Ionization: Electrospray (ESI) Soft, preserves molecular ion lcms->esi data_gc Acquire Full Scan & SIM Data ei->data_gc data_lc Acquire Full Scan & MRM Data esi->data_lc cluster_main Key EI Fragments M M•⁺ m/z 223 F1 [M - OCH₃]⁺ m/z 192 M->F1 - •OCH₃ (31 Da) F2 [M - COOCH₃]⁺ m/z 164 M->F2 - •COOCH₃ (59 Da) F5 [C₉H₁₀N]⁺ m/z 132 M->F5 - C₂H₃O₄ (cleavage) F3 [C₈H₈NO₂]⁺ m/z 150 F2->F3 - CH₂ F4 [C₇H₄O₂]⁺ m/z 120 F2->F4 - C₂H₅N cluster_main Key ESI-MS/MS Fragments MH [M+H]⁺ m/z 224 F1 [M+H - CH₃OH]⁺ m/z 192 MH->F1 - CH₃OH (32 Da) F2 [M+H - HCOOCH₃]⁺ m/z 164 MH->F2 - HCOOCH₃ (60 Da) F3 [C₉H₈NO]⁺ m/z 146 F1->F3 - H₂CO₂ F4 [C₈H₈N]⁺ m/z 118 F2->F4 - H₂CO₂

Sources

Unlocking the Potential of Dimethyl Phenylglycine-o-carboxylate: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Promise of a Unique Molecular Scaffold

Dimethyl phenylglycine-o-carboxylate (DMPG-o-C) is a compound with the molecular formula C11H13NO4 and a molecular weight of 223.23.[1] While currently recognized primarily as a useful intermediate in organic synthesis,[2] its structural features—a dimethylated phenylglycine core linked to an o-carboxylate group—suggest a wealth of unexplored potential in medicinal chemistry and materials science. Phenylglycine derivatives are integral to the development of a wide array of pharmaceuticals, including antivirals and anti-inflammatories, and serve as crucial chiral auxiliaries in asymmetric synthesis.[3][4] This guide will delve into promising, yet underexplored, research avenues for DMPG-o-C, providing a scientifically grounded framework for researchers, scientists, and drug development professionals to unlock its latent capabilities.

I. Probing the Bioactivity: A Focused Exploration into Novel Therapeutics

The structural similarity of DMPG-o-C to known bioactive molecules, particularly phenylglycine and anthranilic acid derivatives, provides a strong rationale for investigating its therapeutic potential. Research has demonstrated the efficacy of phenylglycine derivatives as anticonvulsants and as modulators of metabotropic glutamate receptors, which are implicated in various neurological disorders.[5][6] Furthermore, derivatives of 2-amino benzoic acid (anthranilic acid) have been synthesized and shown to possess potent anti-inflammatory and analgesic properties.[7]

A. Neurological Disorders: Targeting Glutamate Receptors

Phenylglycine derivatives have been instrumental as pharmacological tools for studying metabotropic glutamate receptors (mGluRs) in the central nervous system.[5] These receptors are involved in synaptic plasticity and neuronal excitability, making them attractive targets for treating epilepsy, chronic pain, and anxiety. The unique substitution pattern of DMPG-o-C could offer novel selectivity and potency profiles at different mGluR subtypes.

Proposed Research Workflow:

  • In Silico Screening: Computational modeling and docking studies to predict the binding affinity of DMPG-o-C and its potential derivatives to various mGluR subtypes.

  • In Vitro Receptor Binding Assays: Competitive binding assays using radiolabeled ligands to determine the binding affinity and selectivity of DMPG-o-C for specific mGluR subtypes expressed in cell lines.[8]

  • Functional Assays: Electrophysiological or second messenger assays (e.g., measuring intracellular calcium or cAMP levels) to characterize the functional activity (agonist, antagonist, or allosteric modulator) of DMPG-o-C at the identified mGluR targets.[9]

Experimental Protocol: In Vitro mGluR Binding Assay

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR subtype of interest in appropriate culture medium.

  • Membrane Preparation: Harvest cells, homogenize in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled mGluR ligand (e.g., [3H]-quisqualate), and varying concentrations of DMPG-o-C.

  • Incubation and Filtration: Incubate the reaction mixture at a controlled temperature to allow for binding equilibrium. Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of DMPG-o-C that inhibits 50% of the specific binding of the radioligand (IC50 value) to calculate its binding affinity (Ki).

Logical Workflow for mGluR Antagonist Identification

Caption: Workflow for identifying and optimizing mGluR antagonists based on the DMPG-o-C scaffold.

B. Anti-inflammatory and Analgesic Potential

The presence of the o-aminobenzoic acid (anthranilic acid) substructure in DMPG-o-C is a strong indicator of its potential as an anti-inflammatory agent. Novel derivatives of 2-aminobenzoic acid have demonstrated significant anti-inflammatory and analgesic activities.[7] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes.

Proposed Research Areas:

  • COX Enzyme Inhibition Assays: Evaluating the inhibitory activity of DMPG-o-C against COX-1 and COX-2 enzymes to determine its potency and selectivity.

  • In Vivo Models of Inflammation: Assessing the anti-inflammatory efficacy of DMPG-o-C in established animal models, such as carrageenan-induced paw edema in rats.

  • Analgesic Activity Screening: Utilizing animal models of pain (e.g., hot plate test, acetic acid-induced writhing) to investigate the analgesic properties of the compound.

II. Advanced Materials Science: Leveraging Coordination Chemistry

The o-carboxylate group of DMPG-o-C provides an excellent coordination site for metal ions. The synthesis of metal complexes with ligands derived from anthranilic acid has been shown to yield compounds with interesting electrochemical and biological properties, including antibacterial and antifungal activities.[10]

A. Development of Novel Antimicrobial Agents

The formation of metal complexes with DMPG-o-C could lead to the development of novel antimicrobial agents. The chelation of metal ions can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and potentially increasing its antimicrobial efficacy.

Proposed Research Strategy:

  • Synthesis of Metal Complexes: Reacting DMPG-o-C with various transition metal salts (e.g., copper, zinc, cobalt) to synthesize a library of coordination complexes.[10]

  • Structural Characterization: Utilizing techniques such as FT-IR, NMR, and X-ray crystallography to elucidate the structure and coordination mode of the synthesized complexes.

  • Antimicrobial Screening: Evaluating the antibacterial and antifungal activity of the parent ligand and its metal complexes against a panel of pathogenic microorganisms using standard methods like the broth microdilution assay to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: Synthesis and Characterization of a DMPG-o-C Metal Complex

  • Synthesis: Dissolve equimolar amounts of DMPG-o-C and a selected metal chloride (e.g., CuCl2·2H2O) in a suitable solvent such as ethanol. Reflux the mixture for several hours.[10]

  • Isolation: Cool the reaction mixture and collect the precipitated complex by filtration. Wash the solid with cold solvent and dry under vacuum.

  • FT-IR Spectroscopy: Record the infrared spectra of both DMPG-o-C and the synthesized complex. A shift in the carbonyl stretching frequency of the carboxylic acid group can indicate coordination to the metal ion.[10]

  • NMR Spectroscopy: Acquire 1H and 13C NMR spectra to further confirm the structure of the complex.

  • Elemental Analysis: Determine the elemental composition (C, H, N) of the complex to confirm its empirical formula.

Data Summary: Physicochemical Properties of DMPG-o-C

PropertyValueSource
CAS Number 13622-59-8ChemicalBook[2]
Molecular Formula C11H13NO4Santa Cruz Biotechnology[1]
Molecular Weight 223.23 g/mol Santa Cruz Biotechnology[1]
Solubility Dichloromethane, Ethyl Acetate, MethanolLabscoop[11]
Storage Long-term at -20°CLabscoop[11]

III. Asymmetric Synthesis: A Chiral Building Block for Complex Molecules

Phenylglycine and its derivatives are highly valued in asymmetric synthesis as chiral auxiliaries and building blocks for enantiomerically pure compounds, which is critical in drug development.[3][4] The chiral center in the phenylglycine core of DMPG-o-C makes it a promising candidate for applications in stereoselective synthesis.

Proposed Research Directions:

  • Resolution of Enantiomers: Developing efficient methods for the separation of the (R)- and (S)-enantiomers of DMPG-o-C, for example, through diastereomeric salt formation with a chiral resolving agent.

  • Application as a Chiral Auxiliary: Investigating the use of enantiopure DMPG-o-C as a chiral auxiliary to control the stereochemistry of various organic reactions, such as alkylations, aldol reactions, and Diels-Alder reactions.

  • Synthesis of Chiral Ligands: Utilizing enantiopure DMPG-o-C as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis.

Visualizing the Synthesis of N-Phenylglycine Derivatives

Synthesis_Pathway A Anthranilic Acid C Phenylglycine-o-carboxylic acid A->C B Chloroacetic Acid B->C D Esterification (e.g., with Methanol/H+) C->D E Methyl Phenylglycine-o-carboxylate D->E F N,N-dimethylation (e.g., Eschweiler-Clarke reaction) E->F G This compound F->G

Sources

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl Phenylglycine-o-carboxylate

This compound, systematically named methyl 2-((2-(methoxycarbonyl)phenyl)amino)acetate, is a specialized derivative of N-phenylglycine. While specific literature on this exact diester is limited, its core structure, N-phenylglycine, is a cornerstone in the synthesis of a multitude of therapeutic agents.[1][2] N-phenylglycine and its analogues are recognized as crucial intermediates in the development of pharmaceuticals, including antiviral and anti-inflammatory drugs.[1][2] Their utility extends to acting as versatile building blocks in organic synthesis and as chiral auxiliaries for controlling stereochemistry, a critical aspect in modern drug design.[1][2]

This guide provides a comprehensive overview of this compound, constructed from established principles of organic chemistry and extensive data on analogous compounds. We will explore a plausible and efficient synthesis, detail its structural characterization, analyze its chemical reactivity, and propose its potential applications in the landscape of drug discovery and development. For researchers and scientists, this document serves as a technical manual, offering both theoretical grounding and practical, actionable protocols.

Synthesis and Structural Elucidation

Given the structure of this compound, a logical synthetic approach involves the N-arylation of a glycine methyl ester equivalent with a substituted benzene ring. A particularly effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which is well-suited for forming carbon-nitrogen bonds.

Proposed Synthetic Pathway: Palladium-Catalyzed N-Arylation

The proposed synthesis begins with commercially available methyl 2-bromobenzoate and methyl glycinate. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of the aryl halide and the amine.

G cluster_0 A Methyl 2-bromobenzoate C This compound A->C B Methyl glycinate B->C reagents Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene, 100 °C

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol

Objective: To synthesize methyl 2-((2-(methoxycarbonyl)phenyl)amino)acetate.

Materials:

  • Methyl 2-bromobenzoate

  • Methyl glycinate hydrochloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and cesium carbonate (2.0 equivalents).

  • Reagent Addition: Add methyl 2-bromobenzoate (1.0 equivalent) and methyl glycinate hydrochloride (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the methyl 2-bromobenzoate.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Structural Characterization

The identity and purity of the synthesized compound can be confirmed using standard spectroscopic techniques. The following table summarizes the expected data based on its structure and data from analogous compounds.[3][4]

Technique Expected Observations
¹H NMR Aromatic protons (multiplets, ~6.7-7.9 ppm), NH proton (broad singlet, ~5.0-6.0 ppm, exchangeable with D₂O), CH₂ of glycine (singlet, ~4.1 ppm), two distinct OCH₃ groups (singlets, ~3.7 and ~3.9 ppm).
¹³C NMR Carbonyl carbons (~169 and ~171 ppm), aromatic carbons (~112-150 ppm), CH₂ carbon (~46 ppm), OCH₃ carbons (~52 and ~53 ppm).
IR (Infrared) N-H stretch (sharp, ~3350 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2950-3100 cm⁻¹), two distinct C=O ester stretches (~1735 and ~1695 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), C-N stretch (~1350 cm⁻¹).[5][6][7]
MS (Mass Spec.) Expected molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₁₃NO₄ (223.23 g/mol ). Fragmentation patterns would likely show losses of methoxy groups (-OCH₃) and carbomethoxy groups (-COOCH₃).[8][9][10][11]

Mechanistic Insights and Chemical Reactivity

The proposed Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions and predicting potential side reactions.

Catalytic Cycle of N-Arylation

G cluster_reactants A Pd(0)L₂ B Oxidative Addition G Ar-NHR' C (Ar)Pd(II)(Br)L₂ B->C D Ligand Exchange E (Ar)Pd(II)(NHR')L₂ C->E D->E F Reductive Elimination F->A F->G ArBr Ar-Br ArBr->B Base Base Base->D Amine R'-NH₂ Amine->D G A Dimethyl Phenylglycine- o-carboxylate Scaffold B Amine Acylation/ Alkylation (R¹-X) A->B C Library of Amide/ Amine Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: A hypothetical workflow for drug discovery using the target scaffold.

Therapeutic Areas of Interest

Based on the activities of related N-phenylglycine derivatives, libraries synthesized from this compound could be screened for efficacy in several therapeutic areas:

  • Anti-inflammatory Agents: Many N-phenylglycine derivatives have shown promise as anti-inflammatory compounds. [12]* Metabolic Disorders: L-phenylglycine derivatives have been investigated as potential leads for peroxisome proliferator-activated receptor gamma (PPARγ) agonists, relevant for treating diabetes. [13]* Neurological Disorders: Phenylglycinamide derivatives have been identified as candidates for new broad-spectrum anticonvulsants. [14][15]* Overactive Bladder: Certain N-phenylglycine derivatives are potent and selective β3-adrenoceptor agonists, which are targets for treating urinary frequency and incontinence. [16][17]

Conclusion

This compound, while not extensively documented as an individual compound, belongs to a class of molecules with immense potential in medicinal chemistry and organic synthesis. By applying established synthetic methodologies like the Buchwald-Hartwig amination, it can be readily prepared and characterized. Its multiple functional groups provide a versatile platform for the creation of diverse molecular libraries, making it a valuable tool for researchers and drug development professionals seeking to design and synthesize the next generation of therapeutic agents. The insights and protocols provided in this guide are intended to empower scientists to explore the full potential of this promising chemical entity.

References

  • Simon, A., MacAleese, L., Maître, P., Lemaire, J., & McMahon, T. B. (n.d.). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Diethyl phenylmalonate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-N-phenylglycine. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of dimethyl (m-phenylbenzyl)malonate. Available at: [Link]

  • (n.d.). The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. PR Newswire. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis. Available at: [Link]

  • Yabuuchi, T., et al. (2001). Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence. Journal of Medicinal Chemistry. Available at: [Link]

  • Bricas, E., et al. (1965). Determination of Amino Acid Sequences in Oligopeptides by Mass Spectrometry. IV. Synthetic N-Acyl Oligopeptide Methyl Esters. Biochemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(N-acetylphenylglycyl)phenylglycine methyl ester. Available at: [Link]

  • (2003). Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety. YAKHAK HOEJI. Available at: [Link]

  • Google Patents. (n.d.). CN115925543A - Synthesis method of diethyl phenylethylmalonate.
  • Abdel-Aziz, A. A.-M., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US2881209A - Preparation of phenylmalonic acid.
  • Pevarello, P., et al. (2021). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. Journal of Medicinal Chemistry. Available at: [Link]

  • Du, Y., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Yabuuchi, T., et al. (2001). Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence. Journal of Medicinal Chemistry. Available at: [Link]

  • Jaroszyńska, M. D., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Phenylglycine. Available at: [Link]

  • Cilibrizzi, A., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules. Available at: [Link]

  • Google Patents. (n.d.). CN101631764A - Process for the preparation of amino acid methyl esters.
  • Murphy, R. C. (2011). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews. Available at: [Link]

  • Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • Corr, L. T., Berstan, R., & Evershed, R. P. (2007). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66025, N-Phenylglycine. Available at: [Link].

  • Davies, J. S., & Mohammed, A. K. (1984). Methyl ester nonequivalence in the 1H NMR spectra of diastereomeric dipeptide esters incorporating N-terminal .alpha.-phenylglycine units. The Journal of Organic Chemistry. Available at: [Link]

  • Yabuuchi, T., & Kusumi, T. (2000). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN103992241B - The preparation method of N-substituted-phenyl glycine.
  • Nguyen, T. M., et al. (n.d.). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. 56th Lunar and Planetary Science Conference. Available at: [Link]

  • Wikipedia. (n.d.). Ugi reaction. Available at: [Link]

  • (2016). Infrared Spectroscopy of Amino Acid Side Chains. Journal of the Utah Academy of Sciences, Arts, & Letters. Available at: [Link]

  • Semantic Scholar. (n.d.). Structure-Acid Lability Relationship of N-alkylated ,-dialkylglycine Obtained via a Ugi Multicomponent Reaction. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available at: [Link]

  • Lattrell, R., et al. (2001). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Available at: [Link]

  • SpectraBase. (n.d.). N-Phenylglycine - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Schiefer, A., et al. (2021). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine Drugs. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Available at: [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. Available at: [Link]

  • Ghorab, M. M., et al. (2016). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of DL-phenyl-glycine amide.
  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Available at: [Link]

Sources

Discovery and history of DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of Dimethyl Phenylglycine-o-carboxylate

Executive Summary

This compound represents a unique molecular scaffold at the confluence of two classes of organic compounds with deep historical roots in industrial and pharmaceutical chemistry: phenylglycines and anthranilates. While the specific discovery and a detailed history of this particular molecule are not extensively documented in seminal literature, its structural components suggest a rich potential for applications ranging from medicinal chemistry to materials science. This guide provides a comprehensive overview of the foundational chemistry of its parent molecules, proposes a detailed and scientifically grounded synthetic pathway, and explores its potential applications based on the well-established properties of its constituent parts. This document is intended for researchers, scientists, and professionals in drug development seeking to explore novel chemical entities.

Historical and Scientific Context: A Tale of Two Scaffolds

The scientific heritage of this compound is best understood by examining its two core components: the N-phenylglycine backbone and the anthranilate (o-aminobenzoate) substitution pattern.

The Legacy of N-Phenylglycine: From Dyes to Drugs

N-phenylglycine, an isomer of the non-proteinogenic amino acid phenylglycine, rose to prominence in the late 19th century as a critical intermediate in the synthesis of indigo dye.[1] The German chemist Karl Heumann, in 1890, first developed a synthesis route starting from aniline and chloroacetic acid to produce N-phenylglycine, which could then be converted to indigo.[2][3] This initial process suffered from low yields. However, a subsequent refinement by Johannes Pfleger, known as the Heumann-Pfleger synthesis, improved the process, making industrial-scale production of synthetic indigo economically viable and revolutionizing the textile industry.[2][3][4]

Beyond its role in dye production, the broader class of phenylglycine derivatives has been explored for its biological activity. These compounds are key structural components in a variety of natural products, including glycopeptide antibiotics.[5][6] Their significance in medicinal chemistry is well-established, with derivatives showing potential as antagonists for metabotropic glutamate receptors and other therapeutic targets.[7]

Anthranilic Acid: A Cornerstone of Medicinal Chemistry

Anthranilic acid (2-aminobenzoic acid) is a vital precursor in the biosynthesis of the amino acid tryptophan.[8] Industrially, it serves as a foundational molecule for a vast array of products, including dyes, perfumes, and pharmaceuticals.[8] Its esters, such as methyl anthranilate, are used in fragrances to mimic jasmine and orange scents.[9]

In the realm of drug development, anthranilic acid derivatives are particularly noteworthy. The "fenamates," a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes mefenamic acid and flufenamic acid, are structurally derived from anthranilic acid.[8][10] These compounds highlight the therapeutic potential embedded in the anthranilate scaffold. The versatility of anthranilic acid allows for the synthesis of numerous biologically active molecules, including diuretics like furosemide, anticoagulants, and antiallergic agents.[11][12]

Proposed Synthesis of this compound

Given the absence of a standardized, published synthesis for this compound, this section outlines a robust, multi-step experimental protocol based on established and reliable organic chemistry transformations. The proposed pathway begins with the synthesis of N-(2-carboxyphenyl)glycine, followed by a sequential N,N-dimethylation and a dual esterification.

Overall Synthetic Pathway

The proposed synthesis follows a logical progression, building complexity from commercially available starting materials.

Synthetic_Pathway cluster_0 Step 1: Synthesis of N-(2-carboxyphenyl)glycine cluster_1 Step 2: N,N-Dimethylation cluster_2 Step 3: Dual Esterification A Anthranilic Acid C N-(2-carboxyphenyl)glycine A->C Ullmann Condensation B Chloroacetic Acid B->C Ullmann Condensation D N,N-Dimethyl-N-(2-carboxyphenyl)glycine C->D Eschweiler-Clarke Reaction E This compound D->E Fischer-Speier Esterification

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

This step employs a variation of the Ullmann condensation to couple anthranilic acid with chloroacetic acid.

  • Rationale: This reaction is a well-established method for forming N-aryl bonds. The use of a base is critical to deprotonate the carboxylic acid and the amine, facilitating the nucleophilic substitution.

ReagentMolar Mass ( g/mol )AmountMoles
Anthranilic Acid137.1413.7 g0.10
Chloroacetic Acid94.509.45 g0.10
Sodium Carbonate105.9921.2 g0.20
Water18.02200 mL-

Procedure:

  • To a 500 mL round-bottom flask, add anthranilic acid, chloroacetic acid, sodium carbonate, and 200 mL of water.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

  • The product, N-(2-carboxyphenyl)glycine, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

The Eschweiler-Clarke reaction is a classic and efficient method for the N,N-dimethylation of primary and secondary amines.

  • Rationale: This reaction uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[13] It is advantageous because it avoids the use of alkyl halides and proceeds with high yield and selectivity for methylation.

ReagentMolar Mass ( g/mol )AmountMoles
N-(2-carboxyphenyl)glycine195.1719.5 g0.10
Formaldehyde (37% aq.)30.0318 mL~0.22
Formic Acid (90%)46.0325 mL~0.60

Procedure:

  • In a 250 mL round-bottom flask, add N-(2-carboxyphenyl)glycine, formaldehyde, and formic acid.

  • Heat the mixture to 100°C under a reflux condenser for 8-12 hours. The evolution of carbon dioxide will be observed.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Remove the excess formic acid and formaldehyde under reduced pressure.

  • The resulting crude N,N-Dimethyl-N-(2-carboxyphenyl)glycine can be purified by recrystallization or used directly in the next step.

This final step esterifies both the glycine and the anthranilate carboxylic acid groups.

  • Rationale: The Fischer-Speier esterification is a standard acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] Using a large excess of methanol drives the equilibrium towards the product, and a strong acid catalyst like sulfuric acid is necessary to protonate the carbonyl oxygen, making it more electrophilic.[9][14]

ReagentMolar Mass ( g/mol )AmountMoles
N,N-Dimethyl-N-(2-carboxyphenyl)glycine223.2222.3 g0.10
Methanol32.04200 mL-
Sulfuric Acid (conc.)98.085 mL-

Procedure:

  • Suspend the crude N,N-Dimethyl-N-(2-carboxyphenyl)glycine in 200 mL of methanol in a 500 mL round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Remove the flask from the ice bath and heat to reflux for 12-18 hours.

  • After the reaction is complete, cool the mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the final product by column chromatography on silica gel.

Physicochemical Properties and Characterization

The expected properties and necessary analytical methods for characterization are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in common organic solvents

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial to confirm the presence of the two distinct methyl ester groups, the N,N-dimethyl group, and the aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester groups.

Potential Applications and Future Directions

The unique hybrid structure of this compound suggests several avenues for research and development.

Pharmaceutical and Medicinal Chemistry
  • Scaffold for Drug Discovery: The molecule combines the anti-inflammatory potential of the anthranilate core with the N,N-dimethylglycine moiety.[15][16] N,N-Dimethylglycine itself is known to act as an antioxidant and is involved in various metabolic pathways.[16][17] This combination could lead to novel compounds with dual-action anti-inflammatory and antioxidant properties.

  • CNS-Active Agents: The increased lipophilicity due to the methyl groups could enhance the ability of the molecule to cross the blood-brain barrier, making it a candidate for developing agents targeting central nervous system disorders.

Organic Synthesis and Materials Science
  • Specialty Chemical Intermediate: As a highly functionalized molecule, it can serve as a versatile building block for the synthesis of more complex heterocyclic compounds.

  • Corrosion Inhibitors and Lubricant Additives: Esters of anthranilic acid and its N-alkylated derivatives have been investigated for their utility as corrosion inhibitors and additives in lubricants.[18] The specific structure of this compound may offer unique properties in this domain.

Potential_Applications A This compound B Medicinal Chemistry A->B C Materials Science A->C D Organic Synthesis A->D B1 Anti-inflammatory Agents B->B1 B2 Antioxidant Compounds B->B2 B3 CNS Drug Candidates B->B3 C1 Corrosion Inhibitors C->C1 C2 Lubricant Additives C->C2 D1 Heterocycle Precursor D->D1

Caption: Potential application areas for this compound.

Conclusion

While the historical discovery of this compound remains elusive, its chemical lineage is rich with scientific and industrial significance. By leveraging established synthetic methodologies, this guide provides a clear and reproducible pathway for its preparation. The convergence of the pharmacologically relevant anthranilate scaffold and the metabolically active N,N-dimethylglycine moiety makes this molecule a compelling target for future research in drug discovery and materials science. This technical guide serves as a foundational resource for scientists poised to explore the untapped potential of this intriguing compound.

References

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (n.d.). MDPI. Retrieved from [Link]

  • An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. (n.d.). ACS Publications. Retrieved from [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024, July 30). Pharma Times. Retrieved from [Link]

  • Process for preparing anthranilic acid esters. (n.d.). Google Patents.
  • The Synthetic Approaches for Preparation of Indigo and Applications in Denim Industry. (2022, October 17). Bentham Science. Retrieved from [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (n.d.). MDPI. Retrieved from [Link]

  • Production of Synthetic Indigo. (2019, October 29). Textile Insight. Retrieved from [Link]

  • Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Anthranilic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • N-Phenylglycine. (n.d.). Wikipedia. Retrieved from [Link]

  • A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Protocol for reductive dimethylation of surface-exposed lysine residues. (n.d.). University of Leicester. Retrieved from [Link]

  • Indigo – Development of Chemical Synthesis Procedures. (2024, May 31). MK Science Set Publishers. Retrieved from [Link]

  • Who Was the First to Synthesize This Molecule?. (2024, December 12). ChemistryViews. Retrieved from [Link]

  • Phenylglycine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and pharmacological activities of certain esters of anthranilic acid containing the sulfanilamide moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • An Efficient and Practical N-Methylation of Amino Acid Derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. Retrieved from [Link]

  • Anthranilic acid esters as lubricant additives. (n.d.). Google Patents.
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015, May 5). Royal Society of Chemistry. Retrieved from [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • dl-α-AMINOPHENYLACETIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. (2022, August 31). MDPI. Retrieved from [Link]

  • Synthesis of dl-α(m-Carboxyphenyl)-glycine. (2025, September 19). ResearchGate. Retrieved from [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (n.d.). Synfacts; Thieme. Retrieved from [Link]

  • Synthesis of N-Alkyl-Cα,α-Dimethylglycine Derivatives. (2014, August 1). Amanote Research. Retrieved from [Link]

  • N,N-Dimethylglycine: An Emerging Ingredient in Food Technology and Nutrition. (n.d.). Medium. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Experimental Protocols for Dimethyl Phenylglycine-O-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-DPC-202601 Version: 1.0 Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the handling, characterization, and experimental application of Dimethyl Phenylglycine-O-carboxylate. While often cited by this name, the compound is more systematically identified as Dimethyl 2-(phenylamino)terephthalate . This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the protocols, ensuring a foundation of expertise and trustworthiness. We will cover essential physicochemical properties, safety and handling procedures, detailed protocols for analytical characterization, and exploratory synthetic transformations to empower researchers in unlocking the potential of this versatile chemical building block.

Introduction and Scientific Context

This compound (CAS No. 13622-59-8) is an aromatic amino acid derivative with a molecular formula of C₁₁H₁₃NO₄.[1][2] Its structure, more accurately described as Dimethyl 2-(phenylamino)terephthalate, features a central benzene ring substituted with a phenylamino group and two methyl carboxylate (ester) groups at the 1 and 4 positions.

The strategic placement of these functional groups suggests significant potential in various fields of chemical synthesis:

  • The Phenylamino Moiety: The secondary amine introduces a nucleophilic site and a potential point for further functionalization, such as alkylation or arylation. Its presence also electronically influences the aromatic ring, potentially directing further electrophilic substitution.

  • The Dimethyl Terephthalate Core: The two methyl ester groups are precursors to carboxylic acids, amides, or other derivatives. They can be hydrolyzed to form a dicarboxylic acid, a key structural motif for metal-organic frameworks (MOFs), coordination polymers, or as a monomer for specialty polyesters and polyamides.[3][4][5] The related compound, disodium 2,5-bis(phenylamino)terephthalate, is a known intermediate in the synthesis of high-performance quinacridone pigments, suggesting a potential application for this molecule in materials science.[6]

This guide provides the foundational protocols to enable researchers to validate this compound and explore its synthetic utility with confidence.

Physicochemical Properties and Storage

A summary of the key properties of this compound is presented below.

PropertyValueSource(s)
Systematic Name Dimethyl 2-(phenylamino)terephthalate-
CAS Number 13622-59-8[1][2][7]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [2]
Physical Form Off-White Solid[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol[1]
Storage & Stability May be stored at room temperature for short-term needs. Long-term storage at -20°C is recommended for optimal stability.[1]

Safety, Handling, and Personal Protective Equipment (PPE)

As a fine chemical intended for research, this compound should be handled with appropriate care in a controlled laboratory environment.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a standard laboratory coat.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If Swallowed: Rinse mouth with water. Do not induce vomiting.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Workflow and Protocols

The following sections detail a logical workflow for utilizing this compound, beginning with essential validation and proceeding to exploratory chemistry.

Workflow Overview

G cluster_0 Phase 1: Verification cluster_1 Phase 2: Exploratory Synthesis cluster_2 Phase 3: Analysis A Receive Compound B Perform Analytical Characterization (Protocol 1) A->B C Confirm Identity & Purity (NMR, MS, IR, HPLC) B->C D Ester Hydrolysis (Protocol 2A) C->D Proceed if Pure E N-Alkylation / Arylation (Protocol 2B) C->E Proceed if Pure F Isolate & Purify Products D->F E->F G Characterize New Derivatives F->G

Caption: General workflow for validation and experimental use.

Protocol 1: Analytical Characterization and Quality Control

Objective: To verify the identity, structure, and purity of the supplied this compound prior to its use in downstream applications. This protocol forms a self-validating basis for all subsequent work.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Appropriate analytical instrumentation (NMR, FT-IR, LC-MS, HPLC)

Methodology:

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (CDCl₃ is a good starting point based on its reported solubility).

    • Acquire ¹H and ¹³C NMR spectra.

    • Rationale: The spectra should be consistent with the structure of Dimethyl 2-(phenylamino)terephthalate. Key expected signals in the ¹H NMR include two distinct singlets for the methyl ester protons, aromatic protons showing complex splitting patterns, and a signal for the N-H proton. The ¹³C NMR will confirm the presence of carbonyl carbons, aromatic carbons, and methyl carbons. The purity can be initially assessed by the absence of significant impurity peaks.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an ESI or APCI source coupled to a mass analyzer.

    • Rationale: The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 224.23, confirming the molecular weight.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory).

    • Rationale: The spectrum provides confirmation of key functional groups. Expect to see characteristic stretches for N-H (around 3300-3400 cm⁻¹), C=O of the esters (around 1720 cm⁻¹), and C-O ester bonds (around 1200-1300 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable method (e.g., C18 reverse-phase column).

    • The mobile phase could be a gradient of water and acetonitrile or methanol, possibly with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Inject a solution of known concentration and monitor with a UV detector (e.g., at 254 nm).

    • Rationale: HPLC is the gold standard for assessing purity. A pure sample should yield a single major peak. This method can be used to quantify purity as a percentage area.

Protocol 2: Exploratory Synthetic Transformations

The following protocols are designed as starting points for exploring the reactivity of the key functional groups.

G cluster_0 Starting Material cluster_1 Protocol 2A: Hydrolysis cluster_2 Protocol 2B: N-Alkylation A Dimethyl 2-(phenylamino)terephthalate B 1. NaOH or LiOH, H₂O/THF 2. HCl (aq) A->B Reagents D 1. NaH, DMF 2. R-X (e.g., CH₃I, BnBr) A->D Reagents C 2-(Phenylamino)terephthalic Acid B->C Product E N-Alkyl Derivative D->E Product

Caption: Proposed synthetic routes for functional group modification.

Protocol 2A: Base-Mediated Hydrolysis to the Dicarboxylic Acid

Objective: To convert the dimethyl ester into the corresponding 2-(phenylamino)terephthalic acid, a potentially useful ligand or monomer.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M or 2M solution

  • Round-bottom flask, magnetic stirrer, condenser

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Saponification: Add NaOH or LiOH (2.2 - 3.0 eq) to the solution. If using LiOH, it is often preferred for its milder conditions and reduced risk of side reactions.

  • Reaction: Stir the mixture at room temperature or heat gently to reflux (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the esters. The use of a co-solvent like THF or methanol ensures the solubility of the organic starting material. A slight excess of base ensures the reaction goes to completion.

  • Workup and Acidification: Cool the reaction mixture to room temperature. If THF was used, remove it under reduced pressure. Dilute the remaining aqueous solution with water.

  • Cool the aqueous solution in an ice bath and slowly add HCl solution with stirring until the pH is ~1-2.

    • Rationale: Acidification protonates the carboxylate salt, causing the dicarboxylic acid product to precipitate out of the aqueous solution.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid product under vacuum to yield 2-(phenylamino)terephthalic acid. Characterize the product using the methods described in Protocol 1.

Protocol 2B: N-Alkylation of the Phenylamino Group

Objective: To functionalize the secondary amine, demonstrating a key reactivity pathway for creating more complex derivatives.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., Iodomethane or Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask, magnetic stirrer, syringe, nitrogen/argon line

Methodology:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

    • Rationale: This reaction must be performed under anhydrous and inert conditions as sodium hydride reacts violently with water. DMF is a suitable polar aprotic solvent.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise via syringe.

  • Stir the mixture at 0 °C for 30-60 minutes.

    • Rationale: The strong base (hydride) deprotonates the N-H group to form a more nucleophilic sodium amide salt.

  • Alkylation: Add the alkylating agent (e.g., iodomethane, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Rationale: The quencher neutralizes any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated derivative. Characterize the final product.

References

  • ResearchGate. Disodium 2,5-bis(phenylamino)terephthalate decahydrate, an intermediate in the industrial synthesis of quinacridone pigments. Available at: [Link]

  • Oriental Journal of Chemistry. Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Available at: [Link]

  • ResearchGate. o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. Available at: [Link]

  • ResearchGate. Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Available at: [Link]

  • Google Patents. Processes for producing terephthalic acid and terephthalic esters.
  • Wikipedia. Dimethyl terephthalate. Available at: [Link]

  • MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Available at: [Link]

  • ACS Publications. Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. Available at: [Link]

  • ResearchGate. Oxidative Decarboxylation of N -Phenyl Glycine by Peroxomonosulfate in a Perchloric Acid Medium—Catalytic Effect of Cu 2+ and VO 2+ Ions. Available at: [Link]

Sources

The Emergence of N-Aryl Glycine Derivatives in Modern Cross-Coupling Chemistry: A Guide for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Nucleophiles in C-C and C-N Bond Formation

In the landscape of synthetic organic chemistry, the quest for novel, efficient, and selective methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is perpetual. These bonds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. While classical cross-coupling reactions have become indispensable tools, the development of innovative reagents that offer unique reactivity and access to previously challenging molecular architectures is a frontier of intense research. Among these emerging players, N-aryl glycine derivatives, including structures akin to dimethyl phenylglycine-o-carboxylate, are carving out a significant niche.

This technical guide provides an in-depth exploration of N-aryl glycine derivatives as versatile reagents in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of their reactivity, provide detailed, field-proven protocols for their application, and showcase their utility in constructing complex molecular scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these powerful building blocks in their synthetic endeavors.

Core Concepts: The Dual Reactivity of N-Aryl Glycine Scaffolds

N-aryl glycine derivatives are characterized by a glycine backbone N-substituted with an aromatic ring. This seemingly simple arrangement imparts a rich and tunable reactivity profile, making them valuable partners in a variety of cross-coupling transformations. Their utility stems from two primary modes of activation:

  • N-H/N-C Arylation: The nitrogen atom of the glycine moiety can serve as a nucleophile in classical Buchwald-Hartwig-type aminations, providing a direct route to N-arylated amino acid esters.[1][2][3][4][5] This approach is fundamental for synthesizing precursors for peptidomimetics and other biologically active molecules.

  • C-H Functionalization: The aryl ring of the N-aryl glycine unit is amenable to direct C-H bond activation and subsequent functionalization.[6][7][8][9][10] This powerful strategy allows for the construction of highly substituted biaryl structures, which are prevalent motifs in medicinal chemistry and materials science.

The interplay of these reactivity modes, often orchestrated by sophisticated palladium catalysis, unlocks synthetic pathways to a diverse array of complex molecules.

Mechanistic Insights: Palladium-Catalyzed C-H Arylation of N-Aryl Glycine Derivatives

A cornerstone of the application of N-aryl glycine derivatives in cross-coupling is the palladium-catalyzed ortho-C-H arylation of the N-aryl ring. This transformation typically proceeds through a concerted metalation-deprotonation (CMD) mechanism, facilitated by a directing group. In the case of N-aryl glycine esters and amides, the carbonyl oxygen of the glycine side chain can act as a transient directing group, guiding the palladium catalyst to the ortho-position of the N-aryl ring.

G

The catalytic cycle (Figure 1) is initiated by the oxidative addition of an aryl halide (Ar'-X) to a Pd(0) species, forming an Ar'-Pd(II)-X complex. Coordination of the N-aryl glycine derivative, followed by the CMD step, generates a six-membered palladacycle intermediate. Subsequent reductive elimination forges the new C-C bond, delivering the ortho-arylated product and regenerating the active Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for optimizing the efficiency and selectivity of this process.

Application Note 1: Direct N-Arylation of Glycine Esters

The synthesis of N-aryl glycine esters is a foundational step for many subsequent transformations. The palladium-catalyzed Buchwald-Hartwig amination offers a general and efficient method for this purpose.

Protocol: Palladium-Catalyzed N-Arylation of Methyl Glycinate

This protocol describes the N-arylation of methyl glycinate with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • Methyl glycinate hydrochloride (1.2 mmol)

  • t-BuBrettPhos Pd G3 or G4 precatalyst (0.02 mmol)

  • Sodium tert-butoxide (2.5 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, methyl glycinate hydrochloride, t-BuBrettPhos Pd precatalyst, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Seal the flask and stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl glycine methyl ester.

Expert Insights:

  • The use of a hindered phosphine ligand, such as t-BuBrettPhos, is often critical for achieving high yields and preventing catalyst decomposition.[2]

  • Careful control of the reaction temperature is necessary to minimize potential racemization of the amino acid ester stereocenter, if applicable.[2][3]

  • The choice of base is important; weaker bases may be employed for sensitive substrates.

Parameter Condition Rationale
Catalyst t-BuBrettPhos Pd G3/G4Promotes efficient oxidative addition and reductive elimination.
Base Sodium tert-butoxideStrong, non-nucleophilic base to deprotonate the amine.
Solvent TolueneHigh-boiling, non-polar solvent suitable for cross-coupling.
Temperature 100 °CProvides sufficient energy for catalytic turnover.

Application Note 2: Ortho-C-H Arylation of N-Phenylglycine Derivatives

The direct arylation of the N-phenyl ring of a pre-formed N-phenylglycine derivative is a powerful method for constructing biaryl amino acid structures.

Protocol: Directed Ortho-C-H Arylation of N-Phenylglycine Methyl Ester

This protocol outlines the ortho-arylation of N-phenylglycine methyl ester with an aryl iodide.

Materials:

  • N-Phenylglycine methyl ester (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol)

  • Picolinamide or other suitable directing group-containing ligand (0.1 mmol)

  • Ag₂CO₃ (2.0 mmol)

  • Anhydrous 1,2-dichloroethane (DCE) (5 mL)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add N-phenylglycine methyl ester, aryl iodide, Pd(OAc)₂, the ligand, and Ag₂CO₃.

  • Add anhydrous DCE via syringe.

  • Seal the tube and stir the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ortho-arylated N-phenylglycine methyl ester.

Expert Insights:

  • The directing group is crucial for achieving high regioselectivity for the ortho position. Picolinamide-based ligands have shown significant success in this regard.[6]

  • Silver salts are often used as oxidants to facilitate the C-H activation step.

  • The reaction can be sensitive to steric hindrance on both the N-aryl ring and the incoming aryl halide.

G

Advanced Applications: The Catellani Reaction

The Catellani reaction represents a sophisticated and powerful application of palladium/norbornene cooperative catalysis, enabling the sequential ortho-C-H functionalization and ipso-termination of aryl halides.[11][12][13][14][15] While not exclusively focused on N-aryl glycine derivatives, the principles of this reaction are highly relevant for the synthesis of polysubstituted aromatic amino acids.

In a hypothetical Catellani-type reaction involving an N-aryl glycine derivative, an aryl iodide would first undergo oxidative addition to Pd(0). Norbornene would then insert into the aryl-palladium bond, and the resulting complex would direct C-H activation at the ortho position of the N-aryl glycine moiety. Subsequent reaction with an alkyl halide, followed by termination (e.g., via a Heck or Suzuki coupling), would yield a highly substituted aromatic amino acid derivative.

G

The development of Catellani reactions tailored for amino acid substrates is an exciting area of ongoing research, promising access to unprecedented chemical diversity.

Conclusion and Future Outlook

N-aryl glycine derivatives have firmly established themselves as versatile and powerful reagents in the realm of modern cross-coupling chemistry. Their ability to participate in both N-arylation and C-H functionalization reactions provides synthetic chemists with a flexible toolkit for the construction of complex, high-value molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full potential of these remarkable building blocks.

Future advancements in this field will likely focus on the development of more sustainable and efficient catalytic systems, the expansion of the substrate scope to include more challenging and diverse N-aryl glycine derivatives, and the application of these methodologies in the total synthesis of natural products and the development of novel pharmaceutical agents. The continued exploration of reactions like the Catellani-type functionalization will undoubtedly unlock new avenues for molecular design and construction.

References

  • Catellani, M. (1997). The Catellani Reaction. Angewandte Chemie International Edition, 36(1-2), 119-121. [Link]

  • Beisel, T., Diehl, A. M., & Manolikakes, G. (2016). Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycines. Organic Letters, 18(16), 4032–4035. [Link]

  • Dominguez, B., et al. (2023). Palladium catalyzed N-arylation of glycine methyl ester hydrochloride 1 using 2-cyclohexen-1-one 2. ResearchGate. [Link]

  • Beisel, T., et al. (2016). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Beilstein Journal of Organic Chemistry, 12, 2468-2475. [Link]

  • Wang, C., et al. (2015). Stereoselective Synthesis of Arylglycine Derivatives via Palladium-Catalyzed α-Arylation of a Chiral Nickel(II) Glycinate. Organic Letters, 17(10), 2462–2465. [Link]

  • Mandal, S., et al. (2022). Palladium‐Catalyzed C(sp²/sp³)−H Arylation of Aryl Glycinamide Derivatives Using Picolinamide as Directing Group. Chemistry – An Asian Journal, 17(8), e202200153. [Link]

  • Dong, G., & Luan, X. (2019). Palladium(II)‐Initiated Catellani‐Type Reactions. Angewandte Chemie International Edition, 58(47), 16694-16704. [Link]

  • Dong, G., & Luan, X. (2021). The development of Catellani reaction. Science China Chemistry, 64(11), 1871-1888. [Link]

  • Kumar, A., et al. (2024). Ortho Arylation of N‐Aryl Amides and the Construction of Diagonal Tetraarylbenzenediamines and N‐Doped Fulminenes via BBr3. Angewandte Chemie International Edition, 63(1), e202313534. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]

  • Bowers, K. J., et al. (2020). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. The Journal of Organic Chemistry, 85(3), 1748–1755. [Link]

  • Ruiz-Castillo, P., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4072–4075. [Link]

  • Chem-Station. (2016). Catellani Reaction. [Link]

  • AA Blocks. (2019). Palladium(II)-Initiated Catellani-Type Reactions. [Link]

  • Vummaleti, S. V. C., et al. (2020). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. ACS Catalysis, 10(1), 449-462. [Link]

  • Ruiz-Castillo, P., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4072–4075. [Link]

  • Hartwig, J. F. (2002). Palladium-Catalyzed Intramolecular α-Arylation of α-Amino Acid Esters. Journal of the American Chemical Society, 124(15), 3902-3903. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Jana, S., et al. (2021). Synthesis of ortho‐C−H arylated phenylglycinol scaffolds 8‐(RS). ResearchGate. [Link]

  • Royal Society of Chemistry. (2015). A highly efficient, rapid one-pot synthesis of some new heteroarylpyrano[2,3-c]pyrazoles in ionic liquid under microwave-irradiation. RSC Advances, 5(103), 84795-84803. [Link]

  • Rossi, E., & Ciaffoni, L. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Catalysts, 9(1), 53. [Link]

  • Kumar, A., et al. (2023). Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryldiamines and N-Doped Picenes via BBr3-Derived Dibro-. ChemRxiv. [Link]

  • Ataman Kimya. (n.d.). DIMETHYL MALONATE. [Link]

  • PrepChem. (n.d.). Synthesis of N-phenylglycine. [Link]

  • Oriental Journal of Chemistry. (2018). Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Oriental Journal of Chemistry, 34(3), 1436-1445. [Link]

  • Zhang, Y., et al. (2022). N-Aryl glycines as versatile initiators for various polymerizations. Polymer Chemistry, 13(2), 209-217. [Link]

  • Nasrollahzadeh, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343-19369. [Link]

  • Google Patents. (1975).
  • Wikipedia. (n.d.). N-Phenylglycine. [Link]

  • Cella, R., & Stefani, H. A. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(12), 14853–14909. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

  • PubChem. (n.d.). Dimethyl malonate. [Link]

  • Kumar, A., et al. (2024). Ortho Arylation of N‐Aryl Amides and the Construction of Diagonal Tetraarylbenzenediamines and N‐Doped Fulminenes via BBr3‐Derived Dibromoboracycles. ResearchGate. [Link]

  • Li, J., et al. (2023). CuI/N, N‐dimethylglycine‐catalyzed cross‐coupling of anilines with vinyl ester iodides. Journal of the Chinese Chemical Society, 70(10), 2023-2029. [Link]

  • Macmillan Group. (2008). Decarboxylative Cross-Coupling. [Link]

  • Lalinde, E., et al. (2025). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. Molecules, 30(2), 236. [Link]

  • Macmillan Group. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature, 558(7711), 581-586. [Link]

Sources

Application Notes and Protocols: DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of N-Phenylanthranilic Acid

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a multitude of biological targets. One such scaffold is that of N-phenylanthranilic acid and its derivatives. These compounds, characterized by an aniline moiety linked to an anthranilic acid core, have given rise to a diverse array of therapeutic agents.[1][2] Their applications span from well-established non-steroidal anti-inflammatory drugs (NSAIDs) to novel agents targeting cancer, microbial infections, and neurological disorders.[3][4][5] DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE, a diester derivative of N-phenylglycine-o-carboxylic acid, represents a key building block within this chemical space, offering a versatile platform for the synthesis of novel drug candidates. This document provides a comprehensive guide to the synthesis and application of this compound, with a particular focus on its role in the development of selective β3-adrenoceptor agonists.

Core Application: A Precursor for Potent and Selective β3-Adrenoceptor Agonists

A significant and promising application of N-phenylglycine derivatives, including structures accessible from this compound, is in the development of potent and selective agonists for the β3-adrenoceptor (β3-AR).[6][7] The β3-AR is a member of the G-protein coupled receptor superfamily and is predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder.[8] Its activation leads to smooth muscle relaxation, making it a prime target for the treatment of overactive bladder (OAB), a condition characterized by urinary frequency and incontinence.[6][7]

The N-phenylglycine scaffold has been identified as a key pharmacophore for achieving high potency and selectivity for the β3-AR over the β1- and β2-adrenoceptors, the latter of which are associated with cardiovascular side effects.[6][7] Structure-activity relationship (SAR) studies have demonstrated that modifications to the phenyl ring and the glycine moiety can significantly influence agonist activity and selectivity.[6]

Signaling Pathway of β3-Adrenoceptor Activation

The activation of the β3-adrenoceptor by an agonist initiates a downstream signaling cascade that ultimately leads to the relaxation of the detrusor muscle. A simplified representation of this pathway is illustrated below.

G cluster_membrane Cell Membrane β3_AR β3-Adrenoceptor G_protein Gs Protein β3_AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates Agonist N-Phenylglycine Derivative (Agonist) Agonist->β3_AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Detrusor Muscle Relaxation PKA->Muscle_Relaxation Phosphorylates downstream targets leading to

Caption: β3-Adrenoceptor signaling pathway in detrusor muscle cells.

Quantitative Data: Potency of N-Phenylglycine Derivatives as β3-AR Agonists

The following table summarizes the in vitro potency of representative N-phenylglycine derivatives from a key study, highlighting their efficacy in relaxing the ferret detrusor muscle, a model for human bladder tissue.

Compound IDSubstitution PatternEC50 (nM) for Detrusor Relaxation[6]
3f 2,6-dichloro0.93
3g 2-chloro-6-methyl11
3h 2-chloro14
3i 3,5-dichloro160

EC50: Half maximal effective concentration.

Alternative Therapeutic Targets for the N-Phenylanthranilic Acid Scaffold

Beyond its application in OAB, the N-phenylanthranilic acid core structure is a versatile scaffold for targeting a range of other diseases:

  • Anti-inflammatory Agents: The foundational structure of several NSAIDs, these compounds can be potent inhibitors of cyclooxygenase (COX) enzymes.[5]

  • Anticancer Agents: Derivatives have been developed as selective inhibitors of aldo-keto reductase AKR1C3, an enzyme implicated in hormone-dependent cancers.[9]

  • Potassium Channel Modulators: Certain N-phenylanthranilic acid derivatives have been identified as openers of KCNQ2/3 potassium channels, suggesting potential applications in treating neuronal hyperexcitability disorders like epilepsy.[10]

  • Antimicrobial Agents: Ester derivatives of N-phenylanthranilic acid have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4]

Experimental Protocols

The following protocols provide a framework for the synthesis of this compound and its subsequent utilization in the preparation of a β3-adrenoceptor agonist.

Protocol 1: Synthesis of this compound

This protocol is based on the principles of the Ullmann condensation for N-arylation and standard esterification procedures.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl_anthranilate Methyl 2-aminobenzoate (Methyl Anthranilate) Ullmann Ullmann Condensation: CuI, K2CO3, DMF, 130°C Methyl_anthranilate->Ullmann Methyl_bromoacetate Methyl bromoacetate Esterification N-Alkylation: NaH, THF, 0°C to rt Methyl_bromoacetate->Esterification Aniline Aniline Aniline->Ullmann Product DIMETHYL PHENYLGLYCINE- O-CARBOXYLATE Ullmann->Product Step 1 (hypothetical one-pot) or Step 1 of multi-step Product->Esterification Alternative Step 2

Caption: Synthetic workflow for this compound.

Materials:

  • o-Chlorobenzoic acid

  • Aniline

  • Cupric oxide (CuO)

  • Anhydrous potassium carbonate (K2CO3)

  • Methanol (absolute)

  • Concentrated sulfuric acid (H2SO4)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Synthesis of N-Phenylanthranilic Acid (via Ullmann Condensation):

    • To a round-bottom flask, add o-chlorobenzoic acid (1 equivalent), aniline (1.2 equivalents), cupric oxide (catalytic amount), and anhydrous potassium carbonate (2 equivalents).[11]

    • Add DMF as the solvent and heat the mixture to reflux (approximately 130-150°C) for 7-12 hours.[11][12] Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with concentrated HCl to a pH of 3-4 to precipitate the product.[12]

    • Filter the crude N-phenylanthranilic acid, wash with water, and dry. Recrystallize from ethanol if necessary.

  • Esterification to form Methyl N-phenylanthranilate:

    • Suspend the synthesized N-phenylanthranilic acid in absolute methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 3-4 hours, monitoring by TLC.[1]

    • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield methyl N-phenylanthranilate.

  • N-Alkylation to yield this compound:

    • This step is an adaptation from similar N-alkylation procedures. Dissolve methyl N-phenylanthranilate in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C and add sodium hydride (NaH, 1.1 equivalents) portion-wise.

    • Stir the mixture at 0°C for 30 minutes, then add methyl bromoacetate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Application in the Synthesis of a β3-Adrenoceptor Agonist

This protocol outlines the hydrolysis of the methyl esters and subsequent amide coupling to a phenylethanolamine moiety, a common structural feature of β-agonists.

Procedure:

  • Saponification of this compound:

    • Dissolve this compound in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with HCl to precipitate the dicarboxylic acid.

    • Filter the product, wash with cold water, and dry.

  • Amide Coupling:

    • Dissolve the synthesized dicarboxylic acid and a suitable phenylethanolamine derivative (e.g., 4'-hydroxynorephedrine) in DMF.

    • Add a peptide coupling reagent such as PyBOP or HATU, along with a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by diluting with water and extracting with an organic solvent.

    • Purify the final product by column chromatography or recrystallization.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, providing access to the privileged N-phenylanthranilic acid scaffold. Its primary application lies in the synthesis of potent and selective β3-adrenoceptor agonists for the treatment of overactive bladder. The synthetic protocols provided herein offer a practical guide for researchers to access this key building block and utilize it in the development of novel therapeutic agents. The versatility of the core structure suggests that derivatives of this compound may also find utility in the discovery of new drugs for a variety of other diseases, making it a compound of significant interest for further investigation.

References

  • Tanaka, N., et al. (2001). Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence. Journal of Medicinal Chemistry, 44(9), 1435-1443. [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2274. [Link]

  • Tanaka, N., et al. (2001). Discovery of novel N-phenylglycine derivatives as potent and selective beta(3)-adrenoceptor agonists for the treatment of frequent urination and urinary incontinence. PubMed. [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. ResearchGate. [Link]

  • PrepChem. (n.d.). Preparation of N-phenylglycine ethyl ester. [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Publication Corporation. [Link]

  • Creative Biolabs. (2025). Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies. [Link]

  • Park, M.-S., & Park, H.-S. (2003). Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety. Yakhak Hoeji, 47(5), 276-282. [Link]

  • Toda, F., et al. (2001). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry, 66(5), 1732-1743. [Link]

  • Joshi, J. D., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • Google Patents. (n.d.).
  • Brozic, P., et al. (2009). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters, 19(16), 4843-4846. [Link]

  • Gynther, M., et al. (2021). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 26(16), 4998. [Link]

  • Drozhzhyna, N. A. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. News of Pharmacy, 2018(1), 28-32. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]

  • PrepChem. (n.d.). Synthesis of N-methyl-N-phenylglycine. [Link]

  • DeepDyve. (2001). Discovery of NovelN-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (2010). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]

  • ResearchGate. (2020). Structure of selected β3-adrenergic agonists and compound 9, the most... [Link]

  • Dessalles, C. A., et al. (2021). The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential. Frontiers in Endocrinology, 12, 713034. [Link]

Sources

Application Notes and Protocols for Mechanistic Studies of Dimethyl 2-(Phenylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Anthranilate Esters

N-Aryl anthranilic acid derivatives are a cornerstone in medicinal chemistry and materials science. The parent compound, N-phenylanthranilic acid (also known as fenamic acid), forms the structural basis for a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The esterification of this core structure, leading to molecules such as Dimethyl 2-(Phenylamino)benzoate (historically referred to as Dimethyl Phenylglycine-o-carboxylate), modifies its physicochemical properties, such as solubility and bioavailability, opening avenues for new therapeutic applications and advanced material synthesis.[3][4]

This document provides a comprehensive guide for researchers investigating the reaction mechanisms of Dimethyl 2-(Phenylamino)benzoate (CAS 13622-59-8). Due to a lack of specific mechanistic studies on this particular diester in published literature, this guide presents hypothesized reaction pathways for its synthesis and hydrolysis based on established principles of organic chemistry and data from analogous systems. Furthermore, we provide detailed, self-validating experimental protocols to enable researchers to rigorously test these hypotheses, elucidate the reaction kinetics, and characterize intermediates and products.

Target Molecule Profile:

PropertyValueSource
IUPAC Name Dimethyl 2-(phenylamino)benzoate
CAS Number 13622-59-8[5]
Molecular Formula C₁₁H₁₃NO₄[6]
Molecular Weight 223.23 g/mol [6]
Appearance Off-White Solid[3]
Solubility Dichloromethane, Ethyl Acetate, Methanol[3]
Storage Short-term at room temperature; long-term recommended at -20°C.[3]

Hypothesized Reaction Mechanisms

Understanding the formation and degradation of Dimethyl 2-(Phenylamino)benzoate is critical for its application. Here, we propose plausible mechanisms for its synthesis and hydrolysis.

Synthesis: Ullmann Condensation Followed by Fischer Esterification

The most probable synthetic route involves a two-step process: an Ullmann condensation to form the N-phenylanthranilic acid core, followed by a dual Fischer esterification.

  • Step 1: Ullmann Condensation. This reaction couples an aniline with a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) using a copper catalyst.[7][8] The mechanism involves the formation of a copper-aniline complex, followed by oxidative addition to the 2-halobenzoic acid and subsequent reductive elimination to form the C-N bond.

  • Step 2: Dual Fischer Esterification. The resulting N-phenylanthranilic acid possesses two carboxylic acid groups (if we consider the "phenylglycine-o-carboxylic acid" nomenclature literally, though it is more accurately a single carboxylic acid on the anthranilic moiety). A more accurate representation is the esterification of N-phenylanthranilic acid's single carboxyl group and a second esterification on a glycine moiety if it were present. However, based on the confirmed structure being Dimethyl 2-(Phenylamino)benzoate, the synthesis involves the esterification of the single carboxyl group of N-phenylanthranilic acid. For the target molecule with two ester groups, the starting material would be 2-(phenylamino)terephthalic acid. Assuming the common name is slightly inaccurate and refers to a phthalate derivative, the reaction would proceed via acid-catalyzed esterification with methanol.[2]

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Fischer Esterification Aniline Aniline NPAA N-Phenylanthranilic Acid Aniline->NPAA Cu Catalyst, K₂CO₃ Halobenzoic 2-Chlorobenzoic Acid Halobenzoic->NPAA Product Dimethyl 2-(Phenylamino)benzoate NPAA->Product Intermediate Methanol Methanol (excess) Methanol->Product H₂SO₄ (cat.) NPAA_2 N-Phenylanthranilic Acid

Figure 1. Hypothesized two-step synthesis of Dimethyl 2-(Phenylamino)benzoate.

Hydrolysis: A Stepwise Cleavage of Ester Bonds

The hydrolysis of Dimethyl 2-(Phenylamino)benzoate, a diester, is expected to occur in a stepwise manner under both acidic and basic conditions, yielding a monoester intermediate before complete hydrolysis to the diacid. The kinetics of this process are analogous to the hydrolysis of other aromatic diesters like dimethyl phthalate.[9]

Pathway: Diester → Monoester → Diacid

The relative rates of the first (k₁) and second (k₂) hydrolysis steps are crucial. Steric hindrance from the N-phenyl group and the adjacent ester may influence the reactivity of each site. Furthermore, under basic conditions, the developing negative charge of the intermediate carboxylate will electrostatically disfavor the approach of a second hydroxide ion, likely making the second hydrolysis step (k₂) slower than the first (k₁).

G cluster_conditions Reaction Conditions Diester Dimethyl 2-(Phenylamino)benzoate (Substrate) Monoester Methyl 2-(phenylamino)benzoate-x-carboxylate (Intermediate) Diester->Monoester k₁ +H₂O (-CH₃OH) Diacid 2-(Phenylamino)phthalic Acid (Product) Monoester->Diacid k₂ +H₂O (-CH₃OH) Acid Acid Catalysis (H⁺) Acid->Diester Catalyzes both steps Acid->Monoester Base Base Catalysis (OH⁻) Base->Diester Catalyzes both steps Base->Monoester

Figure 2. Proposed stepwise hydrolysis mechanism for Dimethyl 2-(Phenylamino)benzoate.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms, a series of kinetic and analytical experiments are required. These protocols are designed to be self-validating through the use of appropriate controls and orthogonal analytical methods.

Protocol: Kinetic Analysis of Hydrolysis by In-Situ ¹H NMR Spectroscopy

This protocol allows for real-time monitoring of the concentrations of the diester, monoester intermediate, and diacid product, enabling the determination of the rate constants k₁ and k₂.

Objective: To determine the pseudo-first-order rate constants for the stepwise hydrolysis under acidic or basic conditions.

Materials:

  • Dimethyl 2-(Phenylamino)benzoate

  • D₂O (Deuterium Oxide)

  • CD₃OD (Deuterated Methanol)

  • HCl or NaOH solution (as catalyst)

  • Internal standard (e.g., 1,4-dioxane or trimethylsilyl propionate)

  • NMR tubes, spectrometer (≥400 MHz), and temperature control unit

Procedure:

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of Dimethyl 2-(Phenylamino)benzoate into a vial.

    • Prepare a stock solution of the internal standard in D₂O.

    • Prepare a stock solution of the acid (e.g., 1 M HCl in D₂O) or base (e.g., 1 M NaOH in D₂O) catalyst.

    • Dissolve the substrate in a suitable volume of a co-solvent like CD₃OD to ensure solubility, then add the internal standard stock solution.

  • Reaction Initiation:

    • Place the prepared sample in an NMR tube and acquire an initial spectrum (t=0) at a constant, controlled temperature (e.g., 50°C). This spectrum confirms the initial concentrations and chemical shifts.

    • To initiate the reaction, carefully add a precise volume of the catalyst stock solution to the NMR tube, mix thoroughly, and immediately re-insert it into the NMR spectrometer.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate (e.g., every 5 minutes for a fast reaction, every 30 minutes for a slow one).[9]

  • Data Analysis:

    • Identify non-overlapping peaks corresponding to the methyl ester groups of the starting diester, the intermediate monoester, and the methyl group of the methanol by-product.

    • Integrate these peaks relative to the constant integral of the internal standard in each spectrum.

    • Convert the relative integrals to concentrations.

    • Plot the concentrations of the reactant, intermediate, and product versus time.

    • Fit the concentration-time data to a consecutive first-order reaction model to extract the rate constants k₁ and k₂.

Self-Validation:

  • The sum of the concentrations of the diester, monoester, and diacid (as a fraction of the initial diester) should remain constant throughout the experiment.

  • The concentration of the released methanol should correlate directly with the consumption of ester groups.

Protocol: Product and Intermediate Identification by LC-MS

This protocol complements the NMR kinetic study by providing mass confirmation of the species present in the reaction mixture, which is crucial for unequivocally identifying the intermediate.

Objective: To identify and quantify the substrate, intermediate, and final product during the hydrolysis reaction.

Materials:

  • Reaction aliquots from a scaled-up version of the kinetic experiment.

  • Quenching solution (e.g., an acidic or basic buffer to neutralize the catalyst).

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Appropriate column (e.g., C18) and mobile phases (e.g., acetonitrile and water with formic acid or ammonium acetate).

Procedure:

  • Reaction and Sampling:

    • Set up the hydrolysis reaction in a thermostatted vessel.

    • At predetermined time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a vial containing the quenching solution. This stops the hydrolysis and prepares the sample for analysis.

  • LC-MS Analysis:

    • Develop an LC method that can chromatographically separate the diester, the two possible monoester isomers, and the final diacid.

    • Analyze the quenched aliquots by LC-MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) for each peak, confirming its identity.

  • Data Analysis:

    • Extract ion chromatograms for the [M+H]⁺ or [M-H]⁻ ions of the expected components:

      • Diester (C₁₁H₁₃NO₄): Expected m/z for [M+H]⁺ = 224.08

      • Monoester Intermediate (C₁₀H₁₁NO₄): Expected m/z for [M+H]⁺ = 210.06

      • Diacid Product (C₉H₉NO₄): Expected m/z for [M+H]⁺ = 196.05

    • Plot the peak areas of each component against time to obtain kinetic profiles that can be compared with the NMR data.

G cluster_outputs Outputs Start Start Reaction (Substrate + Catalyst) ReactionVessel Thermostatted Reaction Start->ReactionVessel Quench Quench Aliquot (Stop Reaction) ReactionVessel->Quench Take Aliquots (t = t₁, t₂, t₃...) LCMS LC-MS Analysis Quench->LCMS Data Data Analysis (Kinetic Profiles & ID) LCMS->Data ID Component ID (by Mass) Data->ID Quant Concentration vs. Time Data->Quant

Figure 3. Experimental workflow for product identification and kinetic analysis using LC-MS.

Expected Data and Interpretation

By performing the experiments above under different conditions (e.g., varying pH and temperature), a comprehensive dataset can be generated to build a robust mechanistic model.

Table 1. Expected Kinetic Data from Hydrolysis Experiments

ConditionExpected k₁ (s⁻¹)Expected k₂ (s⁻¹)Rationale for k₁ vs. k₂
Acidic (pH 2) > k₂< k₁The protonated amine may provide some intramolecular catalysis, but steric hindrance is likely the dominant factor.
Neutral (pH 7) Very SlowVery SlowUncatalyzed hydrolysis of esters is typically slow.
Basic (pH 12) >> k₂<< k₁The first hydrolysis creates a carboxylate anion, which electrostatically repels the incoming OH⁻ for the second step.[10]

Conclusion

The study of Dimethyl 2-(Phenylamino)benzoate provides a valuable opportunity to explore the interplay of electronic and steric effects in the reactivity of multifunctional aromatic compounds. While direct mechanistic data is currently unavailable, the proposed pathways for synthesis and hydrolysis serve as testable hypotheses. The detailed protocols provided in this application note, combining real-time NMR spectroscopy and confirmatory LC-MS analysis, offer a robust framework for elucidating these mechanisms. The resulting kinetic and structural data will not only provide fundamental insights into the chemistry of this specific molecule but will also be invaluable for professionals in drug development and materials science seeking to control its stability and reactivity.

References

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36, 2269-2274. [Link]

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2013). Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines. Retrieved January 5, 2026, from [Link]

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved January 5, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step A -- N-phenyl-anthranilic acid. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrolysis kinetics The fitted first-order kinetics of dimethyl.... Retrieved January 5, 2026, from [Link]

  • Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 66(23), 7653–7657. [Link]

Sources

Guide to the Safe Handling and Storage of DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE (CAS No. 13622-59-8). As a specialized compound used in organic synthesis, ensuring the integrity of the material and the safety of laboratory personnel is paramount.[1] The protocols herein are synthesized from established laboratory safety principles and specific supplier recommendations. This guide is intended for researchers, chemists, and drug development professionals who may work with this or structurally similar compounds.

Compound Profile and Hazard Assessment

This compound is an off-white solid, classified as an amino acid derivative, and is utilized as a compound in organic synthesis.[1][2] A comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this specific compound is not widely available. Therefore, a conservative approach to hazard assessment is mandated. The compound should be treated as potentially hazardous, and all handling should be performed with the assumption of potential toxicity, irritant properties, and unknown long-term effects.

The chemical structure, containing an aromatic ring, an amino group, and ester functionalities, suggests that it should be handled with care to avoid inhalation of dust, and contact with skin and eyes.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 13622-59-8[1][5]
Molecular Formula C₁₁H₁₃NO₄[2][5]
Molecular Weight 223.23 g/mol [5]
Physical Form Off-White Solid[2]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol[2]
Purity Highly Purified Grade[2]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is the first line of defense against potential exposure. The following equipment must be worn at all times when handling this compound.[6]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Eye/Face Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[3][7]Protects against accidental splashes of solvents or airborne particles of the solid compound.
Hand Chemical-resistant nitrile gloves.Inspect gloves for tears or punctures before use. Dispose of contaminated gloves according to institutional and local regulations.[8][9]
Body A full-length laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.[6]
Respiratory Not required for normal, small-scale use in a ventilated enclosure. A NIOSH-approved particle filter respirator may be necessary if dust is generated outside of a fume hood.[3][10]Minimizes the risk of inhaling fine dust particles of the compound.

Engineering Controls: The Primary Barrier

Engineering controls are designed to remove the hazard at the source, representing a more robust safety measure than PPE alone.

  • Chemical Fume Hood: All weighing, reconstitution, and transfer operations involving this compound powder must be conducted inside a certified chemical fume hood. This prevents the inhalation of airborne particles and contains any potential spills.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors from solvents used to dissolve the compound.[6][11] The ventilation system should be regularly maintained to ensure its effectiveness.[6]

Safe Handling Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and preserves the integrity of the compound.

Protocol: From Receipt to Experimental Use
  • Receiving and Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Verify that the label matches the order details.

  • Log Entry: Record the date of receipt and the intended user in a chemical inventory log. Proper labeling and inventory management are crucial for safety and stock control.[6][12]

  • Transfer to Storage: Immediately move the compound to the designated storage location as detailed in Section 5.0.

  • Preparation for Use: Before opening, bring the container to room temperature to prevent condensation of atmospheric moisture, which could affect compound stability. For maximum product recovery, centrifuge the original vial before removing the cap to collect any powder from the cap or sides.[2]

  • Weighing and Aliquoting:

    • Don the appropriate PPE as specified in Table 2.

    • Perform all weighing operations inside a chemical fume hood to contain dust.

    • Use spark-proof tools and equipment where applicable.[8]

    • Close the primary container tightly immediately after dispensing.

  • Dissolution: Add the desired solvent (e.g., Methanol, Dichloromethane) slowly to the vessel containing the weighed compound.

  • Post-Handling Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Properly dispose of all contaminated consumables (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete.[10][13]

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling receive Receive & Inspect Container log Log in Chemical Inventory receive->log store_initial Transfer to Correct Storage (-20°C) log->store_initial equilibrate Equilibrate to RT & Centrifuge Vial store_initial->equilibrate Ready for Use don_ppe Don Full PPE (Goggles, Coat, Gloves) equilibrate->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve cleanup Clean Workspace dissolve->cleanup Experiment Complete dispose Dispose of Waste cleanup->dispose wash Wash Hands dispose->wash

Caption: Workflow for handling this compound.

Storage and Stability

Proper storage is critical for maintaining the chemical's stability and ensuring laboratory safety.[14] The primary principle is segregation based on hazard class to prevent incompatible materials from reacting.[12][15]

Table 3: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Short-term: Room TemperatureLong-term: -20°CLow temperature minimizes degradation over time, preserving compound integrity.[2]
Atmosphere Store in a tightly closed container.Prevents exposure to moisture and air, which can degrade sensitive organic compounds.[3][9]
Location A dry, cool, and well-ventilated place.[3]Avoids temperature fluctuations and potential environmental degradation. Store away from direct sunlight and heat sources.[6][14]
Incompatibilities Store away from strong oxidizing agents.Prevents potentially hazardous reactions. While specific reactivity data is unavailable, this is a standard precaution for organic compounds.[3]
Chemical Segregation Protocol
  • Identify Hazards: Based on its structure as an amino acid derivative, classify this compound as general organic chemical stock.

  • Segregate: Do not store alphabetically unless chemicals are compatible.[14] Store it separately from strong acids, bases, and especially strong oxidizing agents (e.g., peroxides, nitrates).[3][12]

  • Containment: Use secondary containment, such as a polyethylene tray, to contain any potential spills within the storage unit.[14]

  • Labeling: Ensure the storage location (e.g., freezer shelf) is clearly labeled. The container itself must always be clearly labeled with the full chemical name and any known hazards.[6][12]

Storage Decision Workflow

G start Chemical Received duration Storage Duration? start->duration short_term Store at Room Temp (Dry, Ventilated Area) duration->short_term Short-Term long_term Store at -20°C duration->long_term Long-Term check_compat Check for Incompatibles (e.g., Oxidizers) in area? short_term->check_compat long_term->check_compat segregate Segregate Physically or Use Secondary Containment check_compat->segregate Yes final_storage Final Placement in Labeled Location check_compat->final_storage No segregate->final_storage

Caption: Decision workflow for the proper storage of the compound.

Spill and Emergency Procedures

Prompt and correct response to a spill or exposure is critical.

Spill Response (Solid Compound)
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact the institutional safety office.

  • Control and Contain: Prevent the dust from becoming airborne. Avoid dry sweeping.

  • Cleanup:

    • Wear appropriate PPE (respirator, goggles, gloves, lab coat).

    • Gently cover the spill with an inert absorbent material.

    • Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][13]

  • Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[8][13]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][13]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams.[16]

  • Disposal Route: The waste must be disposed of through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[16][17] Do not pour chemical waste down the drain.[16][18]

References

  • Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. (n.d.). Retrieved January 5, 2026, from [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Retrieved January 5, 2026, from [Link]

  • Best Practices for Proper Chemical Storage - The Synergist. (n.d.). Retrieved January 5, 2026, from [Link]

  • Best Practices for Safe Chemical Storage in Laboratories - Innova Design Group. (2024, December 6). Retrieved January 5, 2026, from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved January 5, 2026, from [Link]

  • Esterification - SmartLabs. (n.d.). Retrieved January 5, 2026, from [Link]

  • Experiment 731: Esters - Chemistry LibreTexts. (2024, November 19). Retrieved January 5, 2026, from [Link]

  • Ester Lab Student Handout - Ms. kropac. (n.d.). Retrieved January 5, 2026, from [Link]

  • Making esters from alcohols and acids | Class experiment - RSC Education. (n.d.). Retrieved January 5, 2026, from [Link]

  • SAFETY DATA SHEET - 5-Amino-1H-[6][14][15]-triazole-3-carboxylic acid methyl ester - Fisher Scientific. (n.d.). Retrieved January 5, 2026, from [Link]

  • Safety Data Sheet: N,N-Dimethylglycine - Chemos GmbH&Co.KG. (n.d.). Retrieved January 5, 2026, from [Link]

  • Safety Data Sheet: N-Phenylglycine - Carl ROTH. (n.d.). Retrieved January 5, 2026, from [Link]

  • DEFENDANT'S EXHIBIT., - Toxic Docs. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Dimethyl Phenylglycine-o-carboxylate as a versatile scaffold in the synthesis of medicinally relevant heterocyclic compounds.

Introduction: The Strategic Value of this compound

This compound is a bespoke chemical scaffold possessing a unique convergence of reactive functionalities, making it a highly valuable starting material for diversity-oriented synthesis in drug discovery. Its structure, an esterified derivative of N-phenylglycine-o-carboxylic acid, embeds the core features of anthranilic acid—a cornerstone in pharmaceutical synthesis—while introducing an N-substituted glycine moiety. This configuration provides multiple strategic points for cyclization and functionalization, enabling access to a rich variety of heterocyclic systems, including quinolones, quinazolinones, and other complex fused rings.

The presence of the ortho-disposed amino and carboxylate groups on the benzene ring is a classic predicate for condensation and annulation reactions, primarily for forming six-membered heterocycles.[1][2] The N-glycine side chain introduces a second layer of reactivity, offering a handle for intramolecular cyclizations or a point for introducing further diversity. This guide provides detailed application notes and protocols that leverage these structural attributes for the synthesis of key heterocyclic cores.

Caption: Key reactive zones of the core scaffold.

Application 1: Synthesis of Substituted 4-Quinolone Scaffolds via Modified Friedländer Annulation

The Friedländer synthesis is a fundamental reaction for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] By utilizing this compound, we can adapt this methodology to synthesize highly functionalized 4-quinolone derivatives, which are privileged structures in medicinal chemistry, known for their antibacterial and anticancer activities.[1][5]

Causality and Experimental Rationale

The reaction proceeds via an initial condensation followed by a cyclizing dehydration. The anthranilate-like core of our starting material provides the necessary 2-aminoaryl carbonyl equivalent (the ester). The reaction partner is a ketone with an α-methylene group (e.g., ethyl acetoacetate, acetylacetone).

  • Catalyst Choice: The reaction can be catalyzed by either acid or base.

    • Acid Catalysis (e.g., p-TsOH, H₂SO₄): Protonates the carbonyl of the reaction partner, rendering it more electrophilic for attack by the aniline nitrogen. This is followed by an intramolecular nucleophilic attack of the enamine on the ester carbonyl, leading to cyclization.[2]

    • Base Catalysis (e.g., KOtBu, DBU): Deprotonates the α-methylene group of the partner ketone, forming a nucleophilic enolate which attacks the ester carbonyl of the scaffold. Subsequent condensation and cyclization yield the quinolone ring.

High temperatures are often employed to drive the final dehydration and aromatization steps, though milder conditions using modern catalysts have been developed.[6][7]

Friedlander_Mechanism start This compound + Ketone (R-CO-CH2-R') step1 Condensation (Acid or Base Catalysis) start->step1 Reactants intermediate Intermediate Adduct (Enaminone) step1->intermediate Forms step2 Intramolecular Cyclization (Heat) intermediate->step2 Undergoes product Substituted 4-Quinolone Product step2->product Yields

Caption: Workflow for Friedländer-type quinolone synthesis.

Protocol 1: Synthesis of a 2,3-Disubstituted-4-Quinolone Derivative

This protocol details the synthesis of a model 4-quinolone using ethyl acetoacetate as the methylene component.

Materials:

  • This compound

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (p-TsOH) or Potassium tert-butoxide (KOtBu)

  • Diphenyl ether (solvent)

  • Ethanol

  • Hexanes

  • Standard reflux and purification glassware

Procedure (Acid-Catalyzed):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and diphenyl ether as the solvent (approx. 0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Cyclization: Heat the reaction mixture to 240-250 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes). The high temperature is often necessary for the cyclization and elimination of water and methanol.[1]

  • Work-up: Allow the mixture to cool to room temperature. The product often precipitates from the diphenyl ether.

  • Purification: Dilute the cooled mixture with hexanes to further precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

  • Recrystallization: Recrystallize the crude solid from hot ethanol to yield the purified 4-quinolone product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterConditionExpected OutcomeReference Analogy
Catalyst p-TsOH (0.1 eq)Promotes condensation[4]
Solvent Diphenyl EtherHigh boiling point for cyclization[1]
Temperature 240-250 °CDrives dehydration/aromatization[1]
Yield 60-80%Moderate to good[1][7]

Application 2: Palladium-Catalyzed Intramolecular C-H Amination for Fused Heterocycles

Modern synthetic strategies increasingly rely on transition-metal catalysis to forge complex molecular architectures efficiently.[8] Palladium-catalyzed C-H activation/functionalization offers a powerful method to construct heterocyclic rings by forming C-N bonds directly, avoiding the need for pre-functionalized starting materials.[9][10]

Causality and Experimental Rationale

In this application, we leverage the phenyl ring of the N-glycine moiety. A palladium catalyst can activate a C-H bond on this phenyl ring, bringing it into proximity with the aniline nitrogen for an intramolecular cyclization. This forms a six-membered diazepine-like ring fused to the quinolone core, creating a complex polyheterocyclic system.

  • Catalyst System: A typical system consists of a palladium(II) source (e.g., Pd(OAc)₂) and an oxidant.

  • Oxidant Role: The oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, or O₂ atmosphere) is crucial for regenerating the active Pd(II) catalyst, thus closing the catalytic cycle.[9]

  • Ligand Choice: The choice of ligand can be critical for reaction efficiency and selectivity, though many C-H activation reactions proceed without a specific ligand.[11]

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used to ensure solubility and facilitate the reaction at elevated temperatures.

PD_Cycle pd2 Pd(II) complex Pd-Substrate Complex pd2->complex Coordination substrate Substrate (Quinolone Precursor) substrate->complex activation C-H Activation (Concerted Metalation- Deprotonation) complex->activation cyclization Reductive Elimination (C-N Bond Forms) activation->cyclization pd0 Pd(0) cyclization->pd0 product Fused Heterocycle Product cyclization->product pd0->pd2 Oxidation oxidant Oxidant (e.g., Ag₂CO₃) oxidant->pd2

Caption: Catalytic cycle for Pd-catalyzed C-H amination.

Protocol 2: Intramolecular C-H Amination to a Fused Benzodiazepine-Quinolone

This protocol describes the synthesis of a fused heterocyclic system from the product obtained in Protocol 1.

Materials:

  • Substituted 4-Quinolone (from Protocol 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver carbonate (Ag₂CO₃) as the oxidant

  • Dimethylformamide (DMF), anhydrous

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Standard reaction and purification glassware

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 4-quinolone starting material (1.0 eq), Pd(OAc)₂ (5-10 mol%), and Ag₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium black and silver salts. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the fused heterocyclic product.

  • Characterization: Confirm the complex structure using ¹H NMR, ¹³C NMR, HRMS, and potentially 2D NMR techniques (COSY, HMBC) to verify the new C-N bond formation.

ParameterConditionRationaleReference Analogy
Catalyst Pd(OAc)₂ (5-10 mol%)Active Pd(II) source for C-H activation[9]
Oxidant Ag₂CO₃ (2.0 eq)Regenerates the active Pd(II) catalyst[9]
Atmosphere Argon / NitrogenPrevents degradation of the catalyst[10]
Temperature 100-120 °CProvides energy to overcome activation barrier[10]

Conclusion

This compound serves as a potent and adaptable starting material for constructing diverse and complex heterocyclic scaffolds. By leveraging its inherent anthranilate core through classic transformations like the Friedländer annulation, researchers can readily access valuable quinolone frameworks. Furthermore, its unique N-phenylglycine substitution opens the door to modern, powerful methods such as palladium-catalyzed C-H functionalization, enabling the synthesis of novel, fused polyheterocyclic systems. The protocols outlined herein provide a robust foundation for exploring the rich chemistry of this scaffold, empowering chemists in the fields of medicinal chemistry and drug development to generate novel molecular entities for biological screening.

References

  • Bischler–Möhlau indole synthesis - Wikipedia. Wikipedia. [Link]

  • Pictet-Spengler reaction - Name-Reaction.com. Name-Reaction.com. [Link]

  • Pictet-Spengler Reaction - NROChemistry. NROChemistry. [Link]

  • Bischler-Möhlau indole synthesis - chemeurope.com. chemeurope.com. [Link]

  • Synthesis of a quinolone library from ynones - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. National Center for Biotechnology Information. [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. Testbook.com. [Link]

  • Pictet–Spengler reaction - Grokipedia. Grokipedia. [Link]

  • Bischler-Möhlau indole synthesis - Semantic Scholar. Semantic Scholar. [Link]

  • Pictet–Spengler reaction - Wikipedia. Wikipedia. [Link]

  • Fischer indole synthesis - Wikipedia. Wikipedia. [Link]

  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central. National Center for Biotechnology Information. [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. ACS Publications. [Link]

  • Bischler-Möhlau Indole Synthesis. Merck Index. [Link]

  • Fischer Indole Synthesis Mechanism | Organic Chemistry - YouTube. YouTube. [Link]

  • Friedländer synthesis - Wikipedia. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PubMed Central. National Center for Biotechnology Information. [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Two Distinct Pathways Supply Anthranilate as a Precursor of the Pseudomonas Quinolone Signal - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Bischler Indole Synthesis - ResearchGate. ResearchGate. [Link]

  • Synthesis of quinolinones from anthranil derivatives by Qi and Wu. - ResearchGate. ResearchGate. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization - MDPI. MDPI. [Link]

  • A highly efficient, rapid one-pot synthesis of some new heteroarylpyrano[2,3-c]pyrazoles in ionic liquid under microwave-irradiation - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • A three-component Fischer indole synthesis - PubMed. National Center for Biotechnology Information. [Link]

  • Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments | Request PDF - ResearchGate. ResearchGate. [Link]

  • Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid - PubMed. National Center for Biotechnology Information. [Link]

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - MDPI. MDPI. [Link]

  • Synthesis of indoles - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: Scalable Synthesis of Dimethyl Phenylglycine-o-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Dimethyl phenylglycine-o-carboxylate, also known as dimethyl 2-(1-amino-1-methoxycarbonylmethyl)benzoate (CAS No. 13622-59-8), is a specialized non-proteinogenic amino acid ester. Its unique structure, featuring a chiral center adjacent to an ortho-substituted aromatic ring, makes it a valuable building block in medicinal chemistry and materials science. It serves as a sophisticated scaffold for synthesizing complex heterocyclic compounds, conformationally constrained peptides, and novel ligands for asymmetric catalysis. The presence of two distinct ester functionalities allows for selective chemical manipulation, further enhancing its synthetic utility.

The primary challenge in utilizing this molecule lies in its efficient and scalable production. Laboratory-scale syntheses often rely on multi-step procedures with costly reagents or purification methods like column chromatography, which are not amenable to industrial production. This document provides a comprehensive guide for researchers and process chemists, detailing two distinct and scalable synthetic routes. We will explore the underlying chemical principles, provide step-by-step protocols, and offer a comparative analysis to guide the selection of the most appropriate method based on available resources, safety considerations, and desired scale.

Overview of Synthetic Strategies

Two primary retrosynthetic pathways have been identified as viable for the large-scale synthesis of this compound. Each route begins from simple, commercially available starting materials and is designed to minimize complex purification steps.

  • Route A: Nucleophilic Substitution on Anthranilic Acid. This is a robust and classical approach that builds the phenylglycine skeleton directly onto a pre-functionalized benzene ring. It is notable for its operational simplicity and avoidance of highly toxic reagents.

  • Route B: Modified Strecker Amino Acid Synthesis. This pathway utilizes the well-established Strecker synthesis, a cornerstone of amino acid production. It offers the potential for high throughput but requires stringent safety protocols due to the use of cyanide.

The logical flow of these two competing strategies is outlined below.

G cluster_SM Starting Materials Anthranilic_Acid Anthranilic Acid Intermediate_A Phenylglycine-o-carboxylic Acid Anthranilic_Acid->Intermediate_A Route A: Nucleophilic Substitution Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Intermediate_A Route A: Nucleophilic Substitution Methyl_2_formylbenzoate Methyl 2-formylbenzoate Intermediate_B α-Aminonitrile Intermediate Methyl_2_formylbenzoate->Intermediate_B Route B: Strecker Reaction Cyanide NaCN / NH4Cl Cyanide->Intermediate_B Route B: Strecker Reaction Final_Product This compound Intermediate_A->Final_Product Diesterification Intermediate_B->Final_Product Hydrolysis & Esterification

Figure 1: Competing scalable synthesis routes for this compound.

Protocol 1: Synthesis via Phenylglycine-o-carboxylic Acid

This route is highly recommended for standard laboratory and pilot-plant scales due to its favorable safety profile and reliance on straightforward chemical transformations. The strategy is based on the initial synthesis of Phenylglycine-o-carboxylic acid, which is then esterified.[1]

Reaction Scheme

Sources

Topic: Analytical Techniques for Quantifying Dimethyl Phenylglycine-o-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a detailed, scientifically robust, and practical guide to the quantitative analysis of Dimethyl Phenylglycine-o-carboxylate, ensuring data integrity and reproducibility in research and quality control settings.

Introduction: The Analytical Significance of this compound

This compound is a chemical entity of significant interest in synthetic organic chemistry and pharmaceutical development. Its role as a potential starting material, intermediate, or impurity in the synthesis of Active Pharmaceutical Ingredients (APIs) necessitates the development of precise and reliable analytical methods for its quantification. The ability to accurately measure the concentration of this compound is critical for process optimization, impurity profiling, and ensuring the final drug product's safety and efficacy.

This application note details robust analytical methodologies for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection. We will also discuss the applicability of mass spectrometry-based techniques for enhanced sensitivity and specificity. The protocols provided are designed to be foundational, allowing for adaptation and validation within your specific laboratory and matrix environments.

Foundational Analytical Principles: Method Selection Rationale

The choice of an analytical technique is governed by the physicochemical properties of the analyte and the required sensitivity, selectivity, and throughput of the assay. For this compound, its molecular structure, which includes a chromophore (the phenyl ring), makes it an excellent candidate for UV-based detection.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis for non-volatile and thermally labile compounds. The separation of this compound from other components in a sample mixture is achieved based on its differential partitioning between a stationary phase (e.g., C18) and a mobile phase. The subsequent detection by UV absorbance provides a robust and linear response proportional to the analyte's concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS is generally less suitable for compounds like this compound due to their relatively low volatility and potential for thermal degradation at the high temperatures required for volatilization in the GC inlet.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For applications requiring ultra-low detection limits, such as impurity analysis at trace levels, LC-MS/MS offers unparalleled sensitivity and selectivity. By coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, one can achieve quantification in complex matrices with a high degree of confidence.

Given its robustness, accessibility, and suitability for the target analyte, this guide will focus on a detailed HPLC-UV method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Detailed Protocol

This section provides a comprehensive, step-by-step protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.

Experimental Workflow

The overall workflow for the HPLC-UV analysis is depicted below. This systematic approach ensures reproducibility and minimizes sources of error.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_start Weigh Standard & Sample dissolve Dissolve in Diluent prep_start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter injection Inject Sample/Standard filter->injection instrument_setup Instrument Setup & Equilibration instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantify Unknown Sample calibration->quantification report Generate Report quantification->report

Caption: HPLC-UV workflow for this compound quantification.

Reagents and Materials
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (reagent grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC-UV analysis. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of delivering stable gradients and providing low-noise detector signals.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte, leading to good peak shape and resolution.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good solvating power for the analyte and allowing for efficient elution.
Gradient Elution 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% BA gradient elution is employed to ensure the timely elution of the analyte while also cleaning the column of any more strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the potential for column overloading.
UV Detection Wavelength 254 nmThe phenyl group of the analyte exhibits strong absorbance at this wavelength, providing good sensitivity. A full UV scan of the reference standard is recommended to confirm the optimal wavelength.
Run Time 20 minutesSufficient time for the elution of the analyte and re-equilibration of the column.
Preparation of Solutions

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended as the diluent to ensure sample solubility and compatibility with the starting mobile phase conditions.

Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

  • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

  • For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Sonicate as needed to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Analysis and Quantification
  • System Suitability: Before analyzing any samples, inject the mid-point calibration standard (e.g., 25 µg/mL) five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area and retention time is less than 2.0%.

  • Calibration Curve:

    • Inject each calibration standard in duplicate.

    • Integrate the peak corresponding to this compound.

    • Plot a graph of the average peak area versus the concentration of the calibration standards.

    • Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Quantification:

    • Inject the prepared sample solutions.

    • Integrate the peak for this compound.

    • Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve:

      y = mx + c

      Where:

      • y is the peak area of the analyte in the sample.

      • m is the slope of the calibration curve.

      • x is the concentration of the analyte in the sample.

      • c is the y-intercept of the calibration curve.

      The concentration in the original sample can then be calculated by taking into account the initial sample weight and dilution factor.

Method Validation: A Trustworthy System

To ensure the reliability of the analytical data, the described HPLC-UV method should be validated in accordance with relevant guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be well-resolved from other components (e.g., impurities, matrix components). Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the peak.To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.To establish the relationship between the instrumental response and the concentration of the analyte, and to define the range over which this relationship is linear.
Accuracy The percent recovery should be within 98.0% to 102.0% at three different concentration levels (low, medium, high).To determine the closeness of the measured value to the true value. This is often assessed by spiking a placebo or sample matrix with known amounts of the analyte.
Precision - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections of the same sample. - Intermediate Precision (Inter-day): RSD ≤ 2.0% for analyses conducted on different days, by different analysts, or on different instruments.To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in flow rate, ±2°C change in column temperature, ±5% change in mobile phase composition).To demonstrate the reliability of the method with respect to deliberate variations in method parameters. This provides an indication of its suitability for use in different laboratories and on different instruments.

Concluding Remarks

The HPLC-UV method detailed in this application note provides a robust and reliable framework for the quantification of this compound. The provided protocol, when coupled with a thorough method validation, will ensure the generation of high-quality, defensible analytical data. For applications requiring higher sensitivity, the principles of chromatographic separation outlined here can be readily transferred to an LC-MS/MS platform. As with any analytical method, it is imperative that the user verifies the suitability of this protocol for their specific application and sample matrix.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. (2010). John Wiley & Sons, Inc. [Link]

  • Agilent Technologies. Zorbax Eclipse Plus Columns.[Link]

Application Notes and Protocols for High-Throughput Screening of DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Scaffolds in Epigenetic Drug Discovery

The field of drug discovery is in a perpetual search for novel chemical scaffolds that can modulate challenging biological targets with high potency and selectivity. Phenylglycine derivatives represent a class of non-proteinogenic amino acids that are key components in a variety of biologically active natural products and synthetic pharmaceuticals, including antibiotics and anticonvulsants.[1][2][3] The unique structural features of these compounds make them attractive starting points for the development of new therapeutic agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for a specific, synthetically derived amino acid derivative, DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE (CAS 13622-59-8).[4][5][6] While the specific biological targets of this compound are not yet fully elucidated, its chemical structure suggests potential interactions with enzymes and protein domains that recognize amino acids and their post-translational modifications.

Herein, we propose and detail HTS strategies to investigate the activity of this compound and analogous compounds against two critical classes of epigenetic regulators: protein methyltransferases (PMTs) and methyllysine (Kme) reader domains . Dysregulation of these proteins is implicated in numerous diseases, including cancer and inflammatory disorders, making them high-priority targets for therapeutic intervention.[7][8][9]

Scientific Rationale: Targeting Epigenetic Modulators

Epigenetic modifications, such as histone methylation, are crucial for regulating gene expression. This process is orchestrated by a complex interplay of "writer" enzymes (like PMTs) that install these marks, and "reader" domains that recognize them to enact downstream cellular events.

Protein Methyltransferases (PMTs) as Targets

PMTs catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to lysine or arginine residues on histone and non-histone proteins.[9] The development of small molecule inhibitors for PMTs is a major focus in drug discovery.[9] The phenylglycine scaffold of our lead compound could potentially mimic aspects of the SAM cofactor or the protein substrate, thereby inhibiting methyltransferase activity.

Methyllysine (Kme) Reader Domains as Targets

Kme reader domains are protein modules that specifically recognize and bind to methylated lysine residues on histones and other proteins.[7][10] These domains are critical for translating the epigenetic code into functional outcomes. Small molecules that disrupt the interaction between reader domains and their methylated histone ligands are of significant therapeutic interest.[10][11] The aromatic ring and carboxylate features of this compound could potentially mimic the methylated lysine side chain and engage in interactions within the binding pockets of these reader domains.

High-Throughput Screening Strategies and Protocols

A successful HTS campaign requires robust, sensitive, and scalable assays.[12][13] For the proposed target classes, proximity-based assays such as AlphaScreen and TR-FRET are highly suitable due to their homogeneous format and high signal-to-background ratios.[14][15]

AlphaScreen Assay for Protein Methyltransferase (PMT) Inhibition

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology ideal for detecting enzymatic activity and inhibition.[14] In this context, we will utilize an antibody that specifically recognizes the methylated product of the PMT reaction.

Principle of the Assay:

A biotinylated peptide substrate is methylated by the PMT of interest in the presence of SAM. After the reaction, Streptavidin-coated Donor beads and anti-methyl-lysine antibody-conjugated Acceptor beads are added. If methylation has occurred, the beads are brought into close proximity, resulting in the generation of a chemiluminescent signal upon excitation. Inhibitors of the PMT will prevent substrate methylation, leading to a decrease in the AlphaScreen signal.

Experimental Workflow: PMT AlphaScreen Assay

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection dispense_cmpd Dispense Compound Library (incl. This compound) & Controls dispense_enzyme Add PMT Enzyme & Biotinylated Peptide Substrate dispense_cmpd->dispense_enzyme 1. Compound First dispense_sam Initiate Reaction with SAM dispense_enzyme->dispense_sam 2. Pre-incubation incubate_rxn Incubate at RT dispense_sam->incubate_rxn 3. Start Reaction add_detection_mix Add AlphaScreen Beads (Donor & Acceptor) incubate_rxn->add_detection_mix 4. Stop Reaction incubate_detect Incubate in the Dark add_detection_mix->incubate_detect 5. Bead Binding read_plate Read Plate on Alpha-enabled Reader incubate_detect->read_plate 6. Signal Generation

Caption: Workflow for the PMT AlphaScreen inhibition assay.

Detailed Protocol: PMT AlphaScreen Assay

Materials:

  • 384-well, low-volume, white microplates

  • Recombinant PMT enzyme (e.g., G9a, SETD2)

  • Biotinylated histone peptide substrate

  • S-adenosyl-L-methionine (SAM)

  • AlphaScreen Streptavidin Donor Beads

  • AlphaScreen Protein A Acceptor Beads

  • Anti-methyl-lysine antibody

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • Test compounds (including this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., SAH, Sinefungin)

  • Alpha-enabled plate reader

Procedure:

  • Compound Dispensing: Add 50 nL of test compounds, positive controls, and DMSO (negative control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a mix of PMT enzyme and biotinylated peptide substrate in assay buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of SAM in assay buffer. Add 5 µL of the SAM solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection Mix Preparation: In the dark, prepare a detection mix containing AlphaScreen Streptavidin Donor beads and Protein A Acceptor beads pre-incubated with the anti-methyl-lysine antibody in assay buffer.

  • Detection: Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 520-620 nm).

Parameter Typical Concentration
PMT Enzyme1-10 nM
Biotinylated Peptide10-100 nM
SAM1-10 µM (at Km)
Test Compound10 µM (primary screen)
AlphaScreen Beads20 µg/mL
Anti-methyl-lysine Ab1-5 nM

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further validation.

TR-FRET Assay for Methyllysine (Kme) Reader Domain Inhibition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another powerful proximity-based assay technology well-suited for studying protein-protein and protein-peptide interactions.

Principle of the Assay:

This assay measures the disruption of the interaction between a Kme reader domain and a biotinylated, methylated histone peptide. The reader domain is tagged with a GST (or His) tag, and the peptide is biotinylated. A Europium (Eu)-chelate-labeled anti-tag antibody (Donor) and a Streptavidin-conjugated Allophycocyanin (APC) acceptor are used. When the reader domain binds to the methylated peptide, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inhibitors that bind to the reader domain will disrupt this interaction, leading to a loss of the FRET signal.

Experimental Workflow: Kme Reader TR-FRET Assay

cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_detection Detection dispense_cmpd Dispense Compound Library (incl. This compound) & Controls add_reader Add Tagged Kme Reader Domain dispense_cmpd->add_reader 1. Compound First add_peptide Add Biotinylated Methylated Peptide add_reader->add_peptide 2. Pre-incubation incubate_bind Incubate at RT add_peptide->incubate_bind 3. Binding Equilibrium add_detection_mix Add TR-FRET Reagents (Eu-Ab & SA-APC) incubate_bind->add_detection_mix 4. Detection incubate_detect Incubate at RT add_detection_mix->incubate_detect 5. FRET Development read_plate Read Plate on TR-FRET Reader incubate_detect->read_plate 6. Signal Acquisition

Caption: Workflow for the Kme Reader TR-FRET inhibition assay.

Detailed Protocol: Kme Reader TR-FRET Assay

Materials:

  • 384-well, low-volume, black microplates

  • GST- or His-tagged Kme reader domain

  • Biotinylated methylated histone peptide (e.g., H3K4me3, H3K9me3)

  • TR-FRET Donor: Eu-labeled anti-GST or anti-His antibody

  • TR-FRET Acceptor: Streptavidin-APC

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA)

  • Test compounds (including this compound) dissolved in DMSO

  • Positive control (e.g., a known reader domain inhibitor or unlabeled methylated peptide)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dispensing: Add 50 nL of test compounds, positive controls, and DMSO (negative control) to the wells of a 384-well plate.

  • Reader Domain Addition: Add 5 µL of the tagged Kme reader domain diluted in assay buffer to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Peptide Addition: Add 5 µL of the biotinylated methylated histone peptide diluted in assay buffer to each well.

  • Binding Incubation: Incubate for 60 minutes at room temperature to allow the interaction to reach equilibrium.

  • Detection Reagent Addition: Add 10 µL of a pre-mixed solution of Eu-labeled antibody and Streptavidin-APC in assay buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (excitation at 320-340 nm, emission at 665 nm and 615 nm).

Parameter Typical Concentration
Kme Reader Domain5-20 nM
Biotinylated Peptide5-20 nM
Eu-labeled Antibody1-2 nM
Streptavidin-APC10-20 nM
Test Compound10 µM (primary screen)

Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor emission (665 nm) to the donor emission (615 nm). Calculate the percent inhibition based on this ratio for each test compound relative to controls.

Trustworthiness and Self-Validation

To ensure the integrity of the screening data, several validation steps are crucial:

  • Z'-factor Calculation: For each assay plate, the Z'-factor should be calculated using the positive and negative controls to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

  • Dose-Response Curves: Hit compounds identified in the primary screen should be re-tested in a dose-response format to determine their potency (IC50).

  • Orthogonal Assays: Confirmed hits should be validated using an independent, label-free assay, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), to confirm direct binding to the target protein and rule out assay artifacts.

  • Selectivity Profiling: Active compounds should be tested against a panel of related PMTs or Kme reader domains to assess their selectivity.

Conclusion

The protocols outlined in this application note provide a robust framework for conducting high-throughput screening campaigns to identify potential modulators of protein methyltransferases and methyllysine reader domains. By employing these advanced assay technologies, researchers can effectively screen novel chemical entities like this compound and its derivatives, paving the way for the discovery of new therapeutic agents for a range of human diseases. The adaptability of these platforms allows for their application to a wide variety of epigenetic targets, making them invaluable tools in modern drug discovery.

References

  • Assay development, hit identification and inhibitor optimization for epigenetic methyllysine reader domains. ResearchGate. Available at: [Link]

  • Towards understanding methyllysine readout - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Examples of methyl-lysine domain inhibitors with the functionality that... ResearchGate. Available at: [Link]

  • Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ResearchGate. Available at: [Link]

  • High throughput strategy to identify inhibitors of histone-binding domains - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. Available at: [Link]

  • Assay Development for Histone Methyltransferases - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of novel dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives containing thiazolidine-2,4-dione for the treatment of concanavalin A-induced acute liver injury of BALB/c mice - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • High-throughput screening to identify inhibitors of lysine demethylases - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Improved methods for targeting epigenetic reader domains of acetylated and methylated lysine - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Oriental Journal of Chemistry. Available at: [Link]

  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Phenylglycine - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis and biological activity of carboxyl-terminus modified prostaglandin analogues - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available at: [Link]

  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl N-Phenylglycine-o-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl N-Phenylglycine-o-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this two-step procedure. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you achieve higher yields and purity.

I. Synthetic Overview & Strategy

The synthesis of Dimethyl N-Phenylglycine-o-carboxylate is typically achieved in a two-stage process. The first stage involves the synthesis of the key intermediate, N-Phenylglycine-o-carboxylic acid, via nucleophilic substitution. The second stage is a diesterification to yield the final product. Success in the final step is critically dependent on the quality and purity of the intermediate prepared in the first.

Below is a high-level workflow of the entire synthetic pathway.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Diesterification cluster_2 Quality Control A Anthranilic Acid + Chloroacetic Acid B Nucleophilic Substitution (Base-mediated) A->B Na2CO3, H2O Reflux C N-Phenylglycine-o-carboxylic Acid (Intermediate) B->C Acidification (HCl) D Fischer Esterification C->D Methanol (MeOH) H2SO4 (cat.) Reflux QC1 Purity Check: Intermediate C->QC1 E Dimethyl N-Phenylglycine-o-carboxylate (Final Product) D->E Purification (Extraction & Chromatography) QC2 Reaction Monitoring: Diesterification (TLC) D->QC2 G Start Low Final Yield of Diester Check_Inter Analyze Intermediate Purity (NMR, TLC) Start->Check_Inter Inter_Impure Intermediate is Impure Check_Inter->Inter_Impure No Inter_Pure Intermediate is Pure Check_Inter->Inter_Pure Yes Action_Repurify Action: Recrystallize Intermediate with Charcoal Treatment Inter_Impure->Action_Repurify Check_Ester Analyze Esterification Step: Check TLC of Crude Product Inter_Pure->Check_Ester Ester_Incomplete Incomplete Reaction: (SM, Mono-esters present) Check_Ester->Ester_Incomplete Yes Ester_Clean Reaction is Clean, but Yield is Low Check_Ester->Ester_Clean No Action_Optimize Action: 1. Increase Reflux Time 2. Use Anhydrous Reagents 3. Check Catalyst Amount Ester_Incomplete->Action_Optimize Action_Loss Action: Review Work-up Procedure (Emulsions, pH, Extraction Solvent) Ester_Clean->Action_Loss

Technical Support Center: Purification of DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with dimethyl phenylglycine-o-carboxylate. The purification of this compound is a critical step to ensure the reliability and reproducibility of subsequent experiments. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The methodologies and principles discussed are grounded in established chemical literature to ensure scientific integrity and practical applicability.

Understanding the Molecule and Potential Impurities

This compound is an aromatic amino acid derivative with two ester functionalities. Its purification can be influenced by its solubility, polarity, and the nature of impurities generated during its synthesis. The synthesis of the precursor, phenylglycine-o-carboxylic acid, typically involves the reaction of anthranilic acid with chloroacetic acid[1]. The subsequent double esterification to yield the final product can introduce specific impurities.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual phenylglycine-o-carboxylic acid.

  • Mono-esterified Intermediate: The product of esterification at only one of the carboxylic acid groups.

  • Byproducts from Side Reactions: Potential products of self-condensation or degradation.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., methanol, toluene) and esterification catalysts.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: My recrystallization attempt resulted in an oil, not crystals. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute is highly impure or the cooling process is too rapid.

  • Causality: The presence of significant impurities can lower the melting point of the mixture to below the temperature of the solution, causing it to separate as an oil. Rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Solutions:

    • Re-dissolve and Slow Cool: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can help with this.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Solvent System Modification: The chosen solvent may be too good a solvent. Try a solvent system where the compound has slightly lower solubility. For aromatic esters, mixtures like ethyl acetate/hexane or dichloromethane/hexane can be effective.

Q2: After column chromatography, my fractions are still impure. What went wrong?

A2: Poor separation in column chromatography can be due to several factors related to the column setup and elution conditions.

  • Causality: Overloading the column, using an inappropriate solvent system, or poor column packing can all lead to broad, overlapping bands of compounds.

  • Solutions:

    • Optimize the Solvent System with TLC: Before running the column, identify a solvent system using Thin Layer Chromatography (TLC) that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities. For aromatic esters, start with gradients of ethyl acetate in hexane[2].

    • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will have channels that lead to uneven flow and poor separation.

    • Sample Loading: Load the sample in a minimal amount of the eluent or a more volatile solvent in which it is highly soluble. The initial band should be as narrow as possible.

    • Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to poor separation.

Q3: My purified product has a pink or brownish tint. How can I remove the color?

A3: Colored impurities are often highly polar or are oxidation products.

  • Causality: Aromatic amines and their derivatives can be susceptible to air oxidation over time, leading to the formation of colored byproducts.

  • Solutions:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal (typically 1-2% by weight). Heat the mixture gently for a few minutes, and then filter the hot solution through a pad of celite to remove the charcoal. The charcoal will adsorb the colored impurities. Be aware that this can also reduce your overall yield.

    • Recrystallization: A carefully performed recrystallization is often effective at excluding colored impurities from the crystal lattice.

    • Silica Gel Plug: If the colored impurities are very polar, you can pass a solution of your compound through a short plug of silica gel, eluting with a moderately polar solvent. The polar colored compounds should remain at the top of the silica.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound?

A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.

  • Recrystallization: This is often the most efficient method for obtaining highly pure material on a larger scale, provided a suitable solvent can be found.

  • Column Chromatography: This is the most versatile method for separating a wide range of impurities and is suitable for both small and large scales. It is particularly useful when dealing with complex mixtures or when impurities have similar solubility to the product. A decision-making workflow for choosing a purification method is presented below.

Purification Method Selection Workflow

Purification_Workflow start Crude Product Analysis (TLC, NMR) check_purity Is the major spot >90% pure by TLC/NMR? start->check_purity recrystallization Attempt Recrystallization check_purity->recrystallization Yes check_impurities Are impurities significantly more or less polar? check_purity->check_impurities No recrystallization_success Successful? recrystallization->recrystallization_success column_chromatography Perform Column Chromatography final_product Pure Product column_chromatography->final_product check_impurities->recrystallization Yes check_impurities->column_chromatography No recrystallization_success->column_chromatography No recrystallization_success->final_product Yes

Caption: Decision workflow for selecting a purification method.

Q2: What are suitable solvents for recrystallizing this compound?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on its structure (aromatic diester) and solubility data, here are some recommended starting points[3]:

Solvent/Solvent SystemRationale
Methanol/Water The compound is soluble in methanol. Adding water as an anti-solvent can induce crystallization.
Ethyl Acetate/Hexane A common and effective system for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane until cloudy, then reheat to clarify and cool slowly.
Dichloromethane/Hexane Similar to ethyl acetate/hexane, this system can be very effective.
Isopropanol Often a good single solvent for recrystallization of esters.

Q3: What are the expected FT-IR and 1H NMR spectral features of pure this compound?

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm-1 is expected for the two ester carbonyl groups. This is a key functional group to identify.

    • C-O Stretch (Ester): Strong peaks in the 1100-1300 cm-1 region.

    • N-H Stretch (Secondary Amine): A moderate, sharp peak around 3300-3400 cm-1.

    • Aromatic C-H Stretch: Peaks just above 3000 cm-1.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm-1 region.

  • 1H NMR (Proton Nuclear Magnetic Resonance Spectroscopy):

    • Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-8.0 ppm.

    • CH Proton (alpha to N and phenyl): A singlet or a doublet (if coupled to the N-H proton) around δ 5.0-5.5 ppm.

    • N-H Proton: A broad singlet that can appear over a wide range, often around δ 4.0-6.0 ppm, and is exchangeable with D2O.

    • Methyl Ester Protons: Two distinct singlets, each integrating to 3 protons, likely in the range of δ 3.6-3.9 ppm.

Q4: How should I store the purified this compound?

A4: As an amino acid ester, the compound may be susceptible to hydrolysis, especially in the presence of moisture and acid or base.

  • Storage Conditions: Store the purified solid in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator or under an inert atmosphere (like nitrogen or argon) at low temperatures (-20°C) is recommended[3].

  • Stability: Avoid prolonged exposure to humid air or solutions with extreme pH to prevent hydrolysis of the ester groups[5].

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. A good starting point is a gradient of 10% to 50% ethyl acetate in hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (starting with the lowest polarity).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Oriental Journal of Chemistry. (n.d.). Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Retrieved from [Link]

  • Bundgaard, H., & Nielsen, N. M. (1987). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. International journal of pharmaceutics, 37(1-2), 145-154.
  • Royal Society of Chemistry. (n.d.). A highly efficient, rapid one-pot synthesis of some new heteroarylpyrano[2,3-c]pyrazoles in ionic liquid under microwave-irradiation. Retrieved from [Link]

  • Indian Journal of Chemistry. (2018). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]

  • Google Patents. (n.d.). Salt of phenylglycine methyl ester.
  • PubMed Central. (2016). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • ResearchGate. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]

  • AIP Publishing. (2014). Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine. Retrieved from [Link]

  • Canadian Science Publishing. (2020). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Institutes of Health. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal stucture of methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of n-(2-carboxy-5-chloro-phenyl)glycine.
  • ResearchGate. (2014). Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). Phenylglycine, D-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-phenylglycine. Retrieved from [Link]

  • ACS Publications. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]

  • Google Patents. (n.d.). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • Pharmaffiliates. (n.d.). CAS No : 138604-91-8 | Product Name : Methyl (R)-2-((methoxycarbonyl)amino)-2-phenylacetate. Retrieved from [Link]

  • RSC Publishing. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from [Link]

Sources

Common side reactions with DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Dimethyl Phenylglycine-o-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common experimental challenges and side reactions associated with this compound. The following question-and-answer guide provides in-depth, field-proven insights to ensure the integrity and success of your work.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: During synthesis via esterification of Phenylglycine-o-carboxylic acid, I'm observing low yields and multiple spots on my TLC. What are the likely side reactions?

This is a common issue stemming from the bifunctional nature of the parent acid, Phenylglycine-o-carboxylic acid. The presence of two carboxylic acid groups with different chemical environments, alongside a secondary amine, creates a landscape for several competing reactions.

Causality Analysis:

The primary synthetic route involves the diesterification of Phenylglycine-o-carboxylic acid, which is typically synthesized from anthranilic acid and chloroacetic acid[1]. During the esterification step (e.g., using methanol with an acid catalyst like H₂SO₄ or thionyl chloride), the desired diester formation competes with several side reactions.

  • Incomplete Esterification: The two carboxyl groups—one aliphatic and one aromatic—have different reactivities. The aliphatic carboxyl group is generally more reactive towards esterification than the sterically hindered aromatic one. This can lead to the formation of a significant amount of the mono-ester intermediate, which is often difficult to separate from the desired product.

  • Intramolecular Cyclization (Lactam Formation): Under harsh conditions, particularly with excessive heat or strong dehydrating agents, the secondary amine can react with the adjacent carboxylic acid group to form a lactam.

  • Decarboxylation: Phenylglycine derivatives can be susceptible to decarboxylation, especially at elevated temperatures[2]. This is more pronounced if the reaction medium is not carefully controlled, leading to the loss of a carboxyl group and the formation of N-methylaniline derivatives after subsequent reactions.

  • Starting Material Impurities: The synthesis of the parent Phenylglycine-o-carboxylic acid can leave residual anthranilic acid or chloroacetic acid[1]. These impurities can carry through and react, creating additional, unintended byproducts.

Troubleshooting Workflow & Protocol

To mitigate these side reactions, a carefully controlled, step-wise approach is recommended.

G cluster_synthesis Synthesis & Side Reactions A Phenylglycine-o- carboxylic Acid B Desired Product: Dimethyl Ester A->B Controlled Esterification (e.g., MeOH, H+) C Side Product: Mono-Ester A->C Incomplete Reaction D Side Product: Lactam Formation A->D Excessive Heat/ Dehydrating Agent E Side Product: Decarboxylation A->E High Temp

Caption: Key reaction pathways in the synthesis of this compound.

Experimental Protocol: Optimized Two-Step Esterification

  • Esterification of Aliphatic Carboxyl Group:

    • Suspend Phenylglycine-o-carboxylic acid in anhydrous methanol (20 mL per 1 g of acid).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise while stirring. Causality: Thionyl chloride reacts with methanol to form HCl in situ, a milder catalyst that preferentially esterifies the more reactive aliphatic acid at low temperatures.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the formation of the mono-ester intermediate via TLC (e.g., 3:1 Ethyl Acetate:Hexanes).

    • Remove the solvent under reduced pressure.

  • Esterification of Aromatic Carboxyl Group:

    • Re-dissolve the crude mono-ester in fresh anhydrous methanol.

    • Add a stronger acid catalyst, such as concentrated sulfuric acid (0.1 equivalents).

    • Gently reflux the mixture (approx. 65°C) for 4-6 hours. Causality: Higher temperature and a stronger catalyst are required to drive the esterification of the less reactive aromatic carboxyl group to completion.

    • Cool the reaction, neutralize carefully with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate or dichloromethane[3][4].

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diester.

FAQ 2: My purified this compound is degrading during storage or in aqueous solutions. What is the cause?

The stability of this compound is primarily compromised by hydrolysis. As an ester, it is susceptible to cleavage in the presence of nucleophiles, particularly water.

Causality Analysis:

  • Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids. This process is catalyzed by both acid and base. The presence of atmospheric moisture is often sufficient to initiate slow degradation over time. This is consistent with hydrolysis procedures for related phenylglycine esters, which often use aqueous acid to intentionally cleave the ester[5].

  • Storage Conditions: Commercial suppliers recommend long-term storage at -20°C and only short-term storage at room temperature[3][4]. This underscores the compound's sensitivity to ambient conditions. Exposure to humid air or storage in non-anhydrous solvents will accelerate degradation.

Troubleshooting Workflow & Protocol

G cluster_degradation Hydrolytic Degradation Pathway A Dimethyl Ester B Mono-Ester A->B H₂O (Acid/Base Cat.) C Di-Acid B->C H₂O (Acid/Base Cat.)

Caption: Stepwise hydrolysis is the primary degradation pathway for the diester.

Protocol: Proper Handling and Storage

  • Drying: After synthesis and purification, ensure the final product is rigorously dried under high vacuum for several hours to remove residual solvents and moisture.

  • Inert Atmosphere: Store the solid compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: For long-term storage, keep the vial at -20°C[3][4]. For daily use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Solvent Choice: If preparing stock solutions, use high-purity anhydrous solvents (e.g., dichloromethane, ethyl acetate)[3][4]. Avoid protic solvents like methanol for long-term storage unless absolutely necessary, as they can participate in transesterification or facilitate hydrolysis. Prepare aqueous solutions fresh immediately before use.

FAQ 3: My NMR and Mass Spec data show unexpected peaks. How can I identify common byproducts?

Characterizing impurities is crucial for validating your experiment. The side products discussed in FAQ 1 have distinct spectroscopic signatures.

Data Presentation: Spectroscopic Signatures

The following table summarizes the expected ¹H NMR and Mass Spectrometry data for the target compound and its most common process-related impurities. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

CompoundKey ¹H NMR Signals (ppm)Expected Mass [M+H]⁺
This compound (Product) ~3.6-3.7 (s, 3H, aliphatic -OCH₃), ~3.8-3.9 (s, 3H, aromatic -OCH₃), ~4.2 (s, 2H, -CH₂-), ~6.5-8.0 (m, 4H, Ar-H)224.09
Mono-Ester Impurity One -OCH₃ signal (~3.7 ppm), presence of a broad -COOH proton (>10 ppm), ~4.1 (s, 2H, -CH₂-), ~6.5-8.0 (m, 4H, Ar-H)210.07
Phenylglycine-o-carboxylic Acid (Starting Material) Two broad -COOH protons (>10 ppm), ~4.0 (s, 2H, -CH₂-), ~6.5-8.0 (m, 4H, Ar-H)196.06
Lactam Side Product Absence of -OCH₃ signals, distinct amide N-H proton, shifted aromatic and methylene protons.178.05

Analytical Protocol: Confirming Impurity Identity

  • LC-MS Analysis: The most effective method for separation and identification. Use a gradient elution on a C18 column to resolve the product from the more polar mono-ester and di-acid impurities.

  • ¹H NMR with D₂O Exchange: To confirm the presence of acidic -COOH or N-H protons from impurities, acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The broad signals corresponding to exchangeable protons (-COOH, -NH) will disappear.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, allowing for unambiguous confirmation of the elemental composition of each peak observed in the mass spectrum.

References
  • Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Oriental Journal of Chemistry. [Link]

  • Process for the preparation of DL-phenylglycine esters - Google Patents.
  • Oxidative Decarboxylation of N -Phenyl Glycine by Peroxomonosulfate in a Perchloric Acid Medium—Catalytic Effect of Cu 2+ and VO 2+ Ions. ResearchGate. [Link]

Sources

Technical Support Center: Stability and Degradation of Dimethyl Phenylglycine-O-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl Phenylglycine-O-Carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we will delve into the stability profile of this compound, potential degradation pathways, and practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For short-term storage, room temperature is acceptable. However, for long-term stability, it is highly recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture.[1]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The chemical structure of this compound, featuring both a tertiary amine and two ester functional groups, makes it susceptible to several degradation pathways. The primary factors of concern are:

  • Hydrolysis: The ester linkages can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or bases.[2][3]

  • Oxidation: Tertiary amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[2]

  • Photodegradation: Aromatic compounds, including aromatic esters, can be sensitive to light, particularly UV radiation, which can induce cleavage or rearrangement reactions.[4][5][6]

  • Thermal Stress: Elevated temperatures can provide the energy needed to initiate decomposition reactions.[7][8][9]

Q3: Is this compound compatible with strong acids and bases?

A3: No, it is not recommended to expose this compound to strong acids or bases for prolonged periods, especially at elevated temperatures. Strong acids and bases can catalyze the hydrolysis of the ester groups.[2][3]

Q4: How can I monitor the purity and degradation of my this compound sample?

A4: The most common and effective method for monitoring the purity and degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed, stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification.[10][11][12]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Question: I am running an HPLC analysis of my this compound sample that has been stored for some time, and I see new, unexpected peaks. Could these be degradation products?

Answer: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. The identity of these peaks will depend on the storage conditions. Here is a systematic approach to troubleshoot this issue:

  • Analyze a Control Sample: Compare the chromatogram of your stored sample with that of a freshly prepared sample or a reference standard stored under ideal conditions (-20°C, protected from light and moisture).[1] If the new peaks are absent in the control, they are likely degradants.

  • Consider the Degradation Pathways: Based on the structure of this compound, the most probable degradation products are from hydrolysis.

    • Hydrolysis of the methyl ester: This would result in the formation of Phenylglycine-O-Carboxylic Acid Monomethyl Ester.

    • Hydrolysis of the o-carboxylate ester: This would lead to N,N-Dimethyl Phenylglycine.

    • Complete hydrolysis: This would yield Phenylglycine.

  • Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies.[13][14][15] This involves intentionally degrading the compound under controlled stress conditions and observing the resulting chromatograms.

    • Acidic Hydrolysis: Treat a sample with a dilute acid (e.g., 0.1 M HCl) at a slightly elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat a sample with a dilute base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidative Degradation: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photodegradation: Expose a solution of the compound to a light source that emits both UV and visible light, as per ICH Q1B guidelines.[14]

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C).[1]

    By comparing the retention times of the peaks in your stored sample with those generated under specific stress conditions, you can tentatively identify the degradation pathway. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be necessary.

Issue 2: Loss of Potency or Inconsistent Experimental Results

Question: My experiments using this compound are giving inconsistent results, and I suspect the compound may be degrading in my experimental setup. What should I do?

Answer: Inconsistent results are often a sign of compound instability under your specific experimental conditions. Here’s how to investigate and mitigate this issue:

  • Evaluate Your Solvent System: If your experiments are conducted in aqueous solutions, especially at non-neutral pH, hydrolysis is a primary concern.

    • pH Control: Buffer your solutions to maintain a neutral pH if possible. If your experiment requires acidic or basic conditions, be aware that this will likely accelerate degradation.

    • Solvent Choice: If permissible for your experiment, consider using a non-aqueous solvent to minimize hydrolysis.

  • Assess for Oxidative Degradation: The tertiary amine in the molecule is a potential site for oxidation.[2]

    • Degas Solvents: If your experimental conditions are harsh, consider degassing your solvents to remove dissolved oxygen.

    • Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Protect from Light: Aromatic compounds can be light-sensitive.

    • Use Amber Vials: Protect your solutions from light by using amber-colored glassware or vials.

    • Minimize Exposure: Avoid prolonged exposure of your samples and solutions to direct light.

  • Control the Temperature: Higher temperatures accelerate most degradation reactions.

    • Maintain Low Temperatures: If your experimental protocol allows, perform your experiments at lower temperatures to slow down potential degradation.

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on its chemical structure and established principles of organic chemistry.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A This compound B Phenylglycine-O-Carboxylic Acid Monomethyl Ester A->B  Acid/Base  Hydrolysis C N,N-Dimethyl Phenylglycine A->C  Acid/Base  Hydrolysis E N-Oxide Derivative A->E Oxidizing Agent (e.g., H₂O₂) F Rearrangement/Cleavage Products A->F UV/Vis Light D Phenylglycine B->D Further Hydrolysis C->D Further Hydrolysis

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][13][15]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store a sample of the solid compound in an oven at 80°C for 7 days.

    • At various time points, dissolve a portion of the solid in the HPLC mobile phase to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the sample at appropriate time intervals.

3. HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Suggested HPLC Method for Stability Testing

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, or the wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.[1][15]

Stress ConditionDuration% Degradation (Hypothetical)Major Degradation Products (Predicted)
0.1 M HCl at 60°C24 hours15.2%Phenylglycine-O-Carboxylic Acid Monomethyl Ester, N,N-Dimethyl Phenylglycine
0.1 M NaOH at RT24 hours18.5%Phenylglycine-O-Carboxylic Acid Monomethyl Ester, N,N-Dimethyl Phenylglycine
3% H₂O₂ at RT24 hours8.7%N-Oxide Derivative
Solid at 80°C7 days5.4%Hydrolytic and oxidative products
Photostability Chamber-11.9%Various photoproducts

Logical Workflow for Troubleshooting Stability Issues

G A Inconsistent Results or Unexpected HPLC Peaks B Is the compound degrading? A->B C Analyze fresh vs. aged sample using stability-indicating HPLC B->C D New peaks present in aged sample? C->D E YES D->E F NO D->F H Identify degradation pathway via forced degradation studies E->H G Investigate other experimental parameters (e.g., reagent quality) F->G I Hydrolysis H->I J Oxidation H->J K Photodegradation H->K L Control pH, temperature, and water content I->L M Use inert atmosphere, degas solvents J->M N Protect from light (amber vials) K->N

Caption: A logical workflow for troubleshooting stability-related issues.

References

  • BenchChem. (n.d.). Technical Support Center: Stability of Pharmaceutical Compounds.
  • Pharmapproach. (2023, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmapproach.
  • Wang, C., Zeng, T., Gu, C., Zhu, S., Zhang, Q., & Luo, X. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 859.
  • Wang, C., Zeng, T., Gu, C., Zhu, S., Zhang, Q., & Luo, X. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems.
  • Pharma Stability. (2025, November 22).
  • Blanc, A., & Bochet, C. G. (2007). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Journal of Organic Chemistry, 72(4), 1147-1151.
  • MedCrave. (2016, December 14).
  • MDPI. (2021). Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. MDPI.
  • BioPharm International. (2014, June 2). Forced Degradation Studies for Biopharmaceuticals.
  • ACS Publications. (1961).
  • Pharma.Tips. (2025, March 3). Stability Troubleshooting. Pharma.Tips.
  • Pharmaguideline. (2025, April 9).
  • SciSpace. (2016, December 14).
  • ACS Publications. (2020). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Environmental Science & Technology.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • PubMed. (2015). Oxidative degradation of N(ε)
  • ResearchGate. (2009). Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis.
  • InTechOpen. (2012). Stability Testing of Pharmaceutical Products. InTechOpen.
  • ResearchGate. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Google Patents. (1975).
  • ResearchGate. (1995). D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents.
  • ACS Publications. (2000). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Purity Assessment of Synthesized 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: A Comparative Guide.
  • Chemistry LibreTexts. (2022, April 26). 10.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatization and Al.
  • RSC Publishing. (2014). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
  • BioMed Central. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BioMed Central.
  • ChemRxiv. (2023). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv.
  • ChemRxiv. (2023). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv.
  • Nature. (2022). Kinetic nitrogen isotope effects of 18 amino acids degradation during burning processes.
  • ElectronicsAndBooks. (1980). Kinetics of Base Hydrolysis of a-Amino-acid Esters in Mixed-ligand. ElectronicsAndBooks.
  • Oriental Journal of Chemistry. (2018). Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Oriental Journal of Chemistry.
  • ChemBK. (2024). N-PHENYLGLYCINE-O-CARBOXYLIC ACID. ChemBK.
  • Sigma-Aldrich. (n.d.). N-Phenylglycine.

Sources

Optimizing reaction conditions for DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical and chemical synthesis, Dimethyl Phenylglycine-o-carboxylate requires precise reaction conditions for optimal yield and purity. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for synthesizing this compound, which is structurally N-(o-carbomethoxy-phenyl)glycine methyl ester, involve the formation of a carbon-nitrogen bond. The two principal strategies are:

  • Classical Nucleophilic Substitution: This involves the N-alkylation of methyl anthranilate with a methyl haloacetate (e.g., methyl bromoacetate) in the presence of a non-nucleophilic base. While straightforward, this method can sometimes suffer from lower yields and the formation of side products.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This is a modern and highly versatile method that couples methyl 2-halobenzoates (e.g., methyl 2-bromobenzoate) with methyl glycinate using a palladium catalyst and a specialized phosphine ligand.[1][2] This approach generally offers higher yields, better functional group tolerance, and milder reaction conditions.

Q2: What are the most critical parameters to control during a Buchwald-Hartwig synthesis of this compound?

A2: For a successful Buchwald-Hartwig amination, the following parameters are critical:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, most importantly, the phosphine ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are known to dramatically improve reaction efficiency by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • Base: The base is not merely a stoichiometric reagent but a key activator. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine, but weaker bases like K₂CO₃ or Cs₂CO₃ can be effective in some systems.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are typically used to prevent hydrolysis of the ester groups and deactivation of the catalyst.[4]

  • Temperature: Reaction temperatures typically range from 80-110 °C. The optimal temperature must be determined empirically to balance reaction rate against catalyst stability and potential side reactions.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.

Q3: How can I effectively purify the final product?

A3: Purification of this compound typically involves standard laboratory techniques.

  • Workup: After the reaction is complete, a standard aqueous workup is performed to remove the inorganic base and salts.

  • Chromatography: The most common method for purification is flash column chromatography on silica gel. Given the product's solubility in dichloromethane, ethyl acetate, and methanol, a gradient elution system using a mixture of hexanes and ethyl acetate is a good starting point.[5]

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step to obtain a highly pure, crystalline solid.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, the compound should be kept at -20°C. For short-term use, it can be stored at room temperature. It is advisable to store the compound under an inert atmosphere to prevent potential degradation, especially if it will be used in sensitive downstream applications.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the Buchwald-Hartwig amination pathway.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product. What are the likely causes and how can I fix it?

A: Low conversion is a common issue that can often be traced back to the catalyst system, base, or reaction conditions.

  • Possible Cause 1: Inactive Catalyst or Ligand.

    • Why it happens: The active Pd(0) species is prone to oxidation. The phosphine ligands can also degrade.

    • Solution:

      • Use a Pre-catalyst: Employ air-stable palladium pre-catalysts that generate the active Pd(0) species in situ.[6]

      • Verify Ligand Quality: Use high-purity, bulky electron-rich phosphine ligands like XPhos or SPhos, which are designed to stabilize the catalyst and accelerate the reaction.[3]

      • Ensure Inert Conditions: Rigorously degas your solvent and ensure the reaction vessel is thoroughly flushed with an inert gas (argon or nitrogen) before adding the catalyst.

  • Possible Cause 2: Inappropriate Base.

    • Why it happens: The base must be strong enough to deprotonate the amine substrate (methyl glycinate) to form the active nucleophile, but not so strong that it causes ester hydrolysis or other side reactions.

    • Solution:

      • Base Screening: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if side reactions are observed, screen other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are milder.[7]

      • Check Base Quality: Ensure the base is fresh and has been stored under anhydrous conditions. Old NaOtBu can be less active.

  • Possible Cause 3: Sub-optimal Temperature or Reaction Time.

    • Why it happens: The reaction may be too slow at lower temperatures, while at higher temperatures, the catalyst may decompose.

    • Solution:

      • Temperature Optimization: Start with a temperature around 80-100 °C. If the reaction is slow, cautiously increase the temperature in 10 °C increments, monitoring the reaction by TLC or LC-MS.

      • Time Study: Monitor the reaction progress over time. Some reactions may require extended periods (12-24 hours) to reach completion.

ParameterRecommendation 1Recommendation 2Recommendation 3
Catalyst Pd₂(dba)₃ with XPhosPd(OAc)₂ with SPhosUse G3 XPhos Precatalyst
Base Sodium tert-butoxideCesium CarbonatePotassium Phosphate
Solvent Toluene1,4-Dioxanetert-Amyl alcohol
Temperature 80 °C100 °C110 °C
Issue 2: Significant Formation of Side Products

Q: My reaction is producing significant impurities alongside my desired product. How can I identify and minimize them?

A: Side product formation often points to competing reaction pathways. Identifying the impurity is key to solving the problem.

  • Side Product 1: Hydrodehalogenation (Ar-H instead of Ar-NR₂)

    • Why it happens: This occurs when the palladium intermediate undergoes beta-hydride elimination from the amido complex or reacts with trace water/base before reductive elimination.[8]

    • Solution:

      • Ligand Choice: Use ligands that promote rapid reductive elimination, such as bulky biaryl phosphines. The steric hindrance can disfavor competing pathways.[3]

      • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.

  • Side Product 2: Ester Hydrolysis

    • Why it happens: The presence of trace water, especially in combination with a strong base at high temperatures, can lead to the hydrolysis of one or both methyl ester groups.

    • Solution:

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Consider a Milder Base: If hydrolysis is a persistent issue, switch from NaOtBu to a weaker inorganic base like K₂CO₃ or K₃PO₄.

Issue 3: Reaction Stalls Before Completion

Q: The reaction starts well but stops progressing after a certain point, leaving unreacted starting material. What's wrong?

A: Reaction stalling is typically due to catalyst deactivation.

  • Why it happens: The catalytically active Pd(0) species can be oxidized or can aggregate into inactive palladium black over the course of the reaction, especially at high temperatures or if impurities are present.

  • Solution:

    • Use a More Robust Ligand: Certain ligands are designed to be more thermally stable and resistant to degradation, leading to longer catalyst lifetimes.

    • Lower the Temperature: If possible, run the reaction at the lowest temperature that still affords a reasonable rate.

    • Add Catalyst in Portions: In some cases, adding a second portion of the catalyst and ligand midway through the reaction can help drive it to completion.

    • Check Reagent Purity: Impurities in the starting materials (e.g., sulfur-containing compounds) can poison the palladium catalyst. Ensure high-purity reagents are used.

Visualizations and Workflows

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed synthesis of this compound.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Halide (Methyl 2-bromobenzoate) AmineComplex Amine Coordination Complex OxAdd->AmineComplex + Amine (Methyl Glycinate) AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex + Base - Base-H⁺X⁻ AmidoComplex->Pd0 Reductive Elimination Product Dimethyl Phenylglycine- o-carboxylate AmidoComplex->Product Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Issue (Low Yield / Stalled) CheckCatalyst Is the Catalyst System Active and Appropriate? Start->CheckCatalyst CheckConditions Are Reaction Conditions (Base, Solvent, Temp) Optimal? CheckCatalyst->CheckConditions Yes FixCatalyst Action: Use Pre-catalyst, Switch Ligand, Ensure Inert Atmosphere CheckCatalyst->FixCatalyst No CheckPurity Are Reagents Pure and Anhydrous? CheckConditions->CheckPurity Yes FixConditions Action: Screen Bases, Change Solvent, Optimize Temperature CheckConditions->FixConditions No CheckPurity->Start Yes (Re-evaluate) FixPurity Action: Purify Starting Materials, Use Anhydrous Solvents CheckPurity->FixPurity No Success Problem Resolved FixCatalyst->Success FixConditions->Success FixPurity->Success

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]

  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands | Request PDF - ResearchGate. Available at: [Link]

  • Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. - Oriental Journal of Chemistry. Available at: [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - Semantic Scholar. Available at: [Link]

  • Brønsted based catalyzed Michael additions for the production of heterocyclic compounds of biological interest - EHU. Available at: [Link]

Sources

Troubleshooting failed reactions with DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Dimethylphenylglycine & Derivatives

A Note on Nomenclature: The compound "dimethyl phenylglycine-o-carboxylate" does not correspond to a standard chemical name. This guide addresses troubleshooting for the structurally related and commonly used research compound, N,N-Dimethylphenylglycine , and its esters. The principles discussed are broadly applicable to reactions involving N-aryl, N-alkylated amino acids.

Welcome to the technical support center for N,N-Dimethylphenylglycine and its derivatives. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-tested solutions to common challenges encountered during synthesis and modification of this versatile compound. This resource moves beyond simple protocols to explain the underlying chemistry, empowering you to diagnose and resolve reaction failures effectively.

Section 1: Troubleshooting Esterification Reactions

Esterification of N,N-Dimethylphenylglycine is a fundamental step for subsequent reactions, such as peptide coupling. However, the reaction can be sluggish or fail to reach completion.

Q1: My esterification of N,N-Dimethylphenylglycine is showing low conversion. What are the likely causes and how can I fix it?

A1: Low conversion in the esterification of N,N-Dimethylphenylglycine is typically rooted in one of three areas: catalyst inefficiency, water contamination, or suboptimal reaction conditions.

  • Catalyst Choice and Activity: Standard acid catalysts like sulfuric acid can be effective, but for sterically hindered substrates, more specialized catalysts may be required. A highly effective and easily removable catalyst is silica gel sulfonic acid, which drives the reaction forward with high conversion rates.[1]

  • Water Removal: Esterification is a reversible equilibrium reaction. The presence of water, either from reagents or as a reaction byproduct, will push the equilibrium back towards the starting materials. It is critical to use anhydrous solvents and reagents. To actively remove water as it forms, azeotropic distillation with an appropriate entrainer (e.g., toluene or cyclohexane) is highly recommended.[2]

  • Reaction Conditions: Ensure the reaction temperature is appropriate for the alcohol being used. For simple alcohols like methanol, reflux temperature is generally sufficient.[2]

Recommended Protocol: Esterification using Thionyl Chloride

A robust method for synthesizing the methyl ester is the use of thionyl chloride (SOCl₂) in methanol. This method is often high-yielding and avoids the challenges of water removal.

  • Suspend N,N-Dimethylphenylglycine in anhydrous methanol at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Slowly add thionyl chloride dropwise. This reaction is exothermic and generates HCl gas in situ, which catalyzes the esterification.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Remove the solvent under reduced pressure to obtain the hydrochloride salt of the desired ester.

Section 2: The Challenge of Peptide Coupling

Peptide coupling is the most common application for N,N-Dimethylphenylglycine, but it is also where most researchers encounter significant issues. The N,N-dimethyl substitution introduces severe steric hindrance, which can dramatically slow down or prevent amide bond formation.

Q2: I am experiencing extremely low to no yield in my peptide coupling reaction with N,N-Dimethylphenylglycine. My standard coupling reagents (like DCC/HOBt) are not working.

A2: This is a classic issue of steric hindrance. The two methyl groups on the nitrogen atom, combined with the bulky phenyl group, create a sterically congested environment around the nitrogen nucleophile. This physically blocks the approach of the activated carboxylic acid.[3] Standard coupling reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often not potent enough to overcome this barrier.[3]

To achieve successful coupling, you must use a more powerful coupling reagent. Onium-salt-based reagents are the industry standard for difficult couplings.

Coupling ReagentClassKey Advantages for Hindered Systems
HATU Uronium/Aminium SaltForms highly reactive OAt-active esters; often considered the "gold standard" for difficult couplings.[3][4]
HBTU / HCTU Uronium/Aminium SaltAlso forms highly reactive OBt or OAt active esters; very effective for hindered systems.[3][5]
PyBOP / PyAOP Phosphonium SaltExcellent activating agents; generally associated with lower racemization levels.[3][4]
COMU Uronium SaltHigh efficiency comparable to HATU, but with improved safety and solubility as it incorporates Oxyma Pure instead of the potentially explosive HOBt/HOAt.[4]

Troubleshooting Workflow for Failed Peptide Coupling

Caption: Troubleshooting logic for failed peptide couplings.

Q3: My coupling reaction worked, but I've detected significant racemization of my product. How can I prevent this?

A3: Racemization, the loss of stereochemical purity at the alpha-carbon, is a major risk during the activation of the carboxyl group.[3][6] The formation of an oxazolone intermediate is a common pathway for this process. To minimize racemization:

  • Use the Right Additive: Standard HOBt is often insufficient. Switch to additives like HOAt or Oxyma Pure , which are superior at suppressing racemization.[3]

  • Choose the Right Base: The choice of base is critical. A strong base can promote racemization. Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA if racemization is a persistent issue.[3]

  • Control Temperature and Time: Avoid prolonged reaction times at elevated temperatures. If heating is necessary, optimize the reaction to find the shortest time required for an acceptable yield.[3]

Section 3: Issues with Ester Hydrolysis

Hydrolysis (saponification) is used to convert the ester back to a carboxylic acid. While seemingly straightforward, this reaction can also present challenges.

Q4: My attempt to hydrolyze the methyl ester of N,N-Dimethylphenylglycine with LiOH or NaOH is incomplete, even after extended reaction times.

A4: Incomplete hydrolysis is also a consequence of steric hindrance. The bulky N,N-dimethylphenylglycine group can shield the ester's carbonyl carbon from nucleophilic attack by the hydroxide ion.

  • Increase Temperature: Refluxing the reaction mixture is often necessary to provide enough energy to overcome the activation barrier. A typical procedure involves refluxing with 1.1 equivalents of NaOH in a water/methanol mixture for several hours.[7]

  • Solvent Choice: Ensure the solvent system can fully dissolve the starting material. A mixture of methanol/water or THF/water is common.

  • Alternative Hydrolysis Conditions: In some cases, acidic hydrolysis can be an alternative, although care must be taken to avoid degradation of other sensitive functional groups in the molecule.[8]

General Hydrolysis Mechanism

Caption: The mechanism of base-mediated ester hydrolysis.

Section 4: General Stability and Side Reactions

Q5: I'm observing an unexpected byproduct in my reaction. What are some common side reactions with N,N-Dimethylphenylglycine derivatives?

A5: Besides racemization, several other side reactions can occur:

  • Diketopiperazine Formation: This is particularly prevalent when coupling the first two amino acids in a sequence, especially in Fmoc-based synthesis. The free N-terminus of the dipeptide can attack the activated ester of its own C-terminus, cyclizing to form a stable six-membered ring and terminating chain growth.[6]

  • Oxidation: The tertiary amine of the N,N-dimethyl group is susceptible to oxidation, which can lead to the formation of an N-oxide derivative, especially in the presence of strong oxidizing agents.[9]

  • Guanidinylation: Uronium/aminium coupling reagents like HATU and HBTU can react with an unprotected N-terminal amine to form a guanidinium group, which irreversibly caps the peptide chain. This is avoided by pre-activating the carboxylic acid before adding it to the amine component.[6]

pH Stability Considerations:

Like other amino acids, the stability and reactivity of N,N-Dimethylphenylglycine are pH-dependent.[9]

  • Acidic Conditions: Under strongly acidic conditions, the tertiary amine will be protonated. While generally stable, prolonged exposure to strong acid and heat can lead to degradation.[9]

  • Alkaline Conditions: In strongly alkaline solutions, the carboxylic acid exists as the carboxylate. At high temperatures, decarboxylation could become a potential degradation pathway.[9]

By understanding the unique steric and electronic properties of N,N-Dimethylphenylglycine, you can anticipate these challenges and proactively select the appropriate reagents and conditions to ensure the success of your reactions.

References

Technical Support Center: Catalyst Selection for Reactions Involving Dimethyl Phenylglycine-O-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for catalytic reactions involving Dimethyl Phenylglycine-O-Carboxylate and its derivatives. For the purpose of this guide, we will consider the core structure to be a phenylglycine derivative with N,N-dimethylation and an esterified carboxylic acid on the phenyl ring, such as Methyl 2-((dimethylamino)(phenyl)methyl)benzoate. Molecules of this class are valuable building blocks in medicinal chemistry and drug development, where precise control over their structure and stereochemistry is paramount.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for the key synthetic transformations used to build and functionalize this molecular scaffold. We move beyond simple protocols to explain the why behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.

Section 1: Asymmetric Synthesis of the Phenylglycine Core via Hydrogenation

The chiral α-amino acid core is the most critical feature of phenylglycine derivatives. Asymmetric hydrogenation of a prochiral enamide or dehydroamino acid precursor is a powerful and widely used strategy to establish this stereocenter with high fidelity.

Frequently Asked Questions (FAQs)

Question 1.1: What are the state-of-the-art catalysts for the asymmetric hydrogenation of precursors to chiral phenylglycine esters?

Answer: The most successful and widely adopted catalysts are based on late transition metals complexed with chiral ligands. Specifically:

  • Rhodium-based catalysts: Cationic Rh(I) complexes with chiral bisphosphine ligands like DuPhos and JosiPhos are highly effective for the hydrogenation of α,β-unsaturated carboxylic acid and ester substrates.

  • Ruthenium-based catalysts: Ru(II) complexes featuring ligands from the BINAP family are renowned for their high enantioselectivity across a broad range of substrates. The Noyori-Ikariya type catalysts, which operate via a metal-ligand cooperative mechanism, are particularly effective for the asymmetric transfer hydrogenation (ATH) of related ketones, which can be precursors to the amino acid.[1]

  • Iridium-based catalysts: Chiral Iridium complexes have emerged as powerful catalysts, especially for less reactive or sterically hindered substrates.

The choice of metal and ligand is highly substrate-dependent. It is crucial to screen a small library of catalysts to identify the optimal system for your specific precursor.

Troubleshooting Guide: Asymmetric Hydrogenation

Question 1.2: My asymmetric hydrogenation is showing low enantioselectivity (ee). What are the common causes and solutions?

Answer: Low enantioselectivity is a frequent challenge that can often be resolved by systematically evaluating several parameters.

  • Catalyst/Ligand Choice: The electronic and steric properties of the chiral ligand are paramount. An "off-the-shelf" ligand may not be optimal. Consider screening ligands with different bite angles and electronic properties.

  • Solvent Effects: The solvent can significantly influence the reaction's stereochemical outcome by affecting the conformation of the catalyst-substrate complex.[2] Polar solvents may enhance performance for aromatic acids, while non-polar solvents might be better for others. A solvent screen (e.g., Methanol, Dioxane, CH₂Cl₂, Toluene) is highly recommended.[2]

  • Temperature and Pressure: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. Similarly, hydrogen pressure can be a critical variable; surprisingly, higher pressure can sometimes lead to higher ee, but this is system-dependent.[2]

  • Uncatalyzed Background Reaction: A non-selective background reaction can erode the overall ee.[3] Ensure the reaction does not proceed in the absence of the chiral catalyst. If it does, lowering the temperature may help disfavor the uncatalyzed pathway.

Question 1.3: The hydrogenation reaction is sluggish or stalls completely. What should I investigate?

Answer: A stalled reaction typically points to catalyst deactivation or inhibition.

  • Purity of Reagents and Solvents: The catalyst, particularly in its active state, is highly sensitive to impurities. Trace amounts of water, oxygen, or peroxides (especially in ethereal solvents like THF) can poison the metal center.[3][4] Always use rigorously dried, degassed solvents and high-purity substrates.

  • Catalyst Activation: Some precatalysts require an activation step to form the active catalytic species.[3] Review the literature for your specific catalyst system to ensure activation conditions are appropriate.

  • Substrate Inhibition: In some cases, the substrate or product can coordinate to the metal center and inhibit turnover. Diluting the reaction or adjusting the substrate-to-catalyst ratio may help.

G start Low Enantioselectivity (ee) Observed q1 Is the catalyst system well-precedented for this substrate class? start->q1 q2 Have you screened different solvents? q1->q2 Yes sol1 Action: Screen alternative chiral ligands (e.g., BINAP, DuPhos, JosiPhos analogs). q1->sol1 No q3 Have you varied temperature and H2 pressure? q2->q3 Yes sol2 Action: Screen solvents with varying polarity (e.g., MeOH, Dioxane, Toluene, THF). q2->sol2 No q4 Is there a background (uncatalyzed) reaction? q3->q4 Yes sol3 Action: Lower temperature to improve selectivity. Optimize H2 pressure. q3->sol3 No sol4 Action: Run control without catalyst. If reaction occurs, lower temperature. q4->sol4 No

Caption: Troubleshooting workflow for low enantioselectivity.

Section 2: C-H Functionalization of the Phenyl Ring

Directing group-assisted C-H functionalization is a modern and efficient strategy for selectively modifying the aromatic ring of phenylglycine derivatives, avoiding lengthy de novo syntheses.

Frequently Asked Questions (FAQs)

Question 2.1: How can I achieve regioselective functionalization of the phenyl ring?

Answer: The amino group (or a derivative thereof) on the α-carbon can act as an effective directing group for palladium-catalyzed C-H activation. This process typically involves the formation of a five-membered cyclometalated intermediate (an orthopalladated complex), which directs functionalization specifically to the ortho position of the phenyl ring.[5][6] This methodology allows for the precise introduction of halogens (o-halogenation) or alkoxy groups (o-alkoxylation).[5][6]

Troubleshooting Guide: C-H Functionalization

Question 2.2: I am observing significant racemization (loss of ee) during my Pd-catalyzed C-H functionalization. Why is this happening and how can it be mitigated?

Answer: This is a known issue in the C-H functionalization of chiral phenylglycine derivatives. Racemization can occur via the formation of achiral imine or bridging azavinylidene intermediates during the catalytic cycle.[5][6]

Mitigation Strategies:

  • Reaction Conditions: Carefully optimizing temperature and reaction time can minimize exposure to conditions that promote racemization.

  • Intermediate Purification: In some cases, isolating the orthopalladated intermediate before the final functionalization step can help preserve enantiomeric purity.[5]

  • Ligand/Additive Effects: While not extensively documented for this specific issue, screening additives or modifying the ligand environment around the palladium center could potentially suppress the racemization pathway.

Question 2.3: My reaction is producing palladium black, and the yield is poor. What is the cause?

Answer: The formation of palladium black is a clear indicator of catalyst decomposition, where the active soluble Pd species agglomerates into inactive metallic palladium.[4]

Common Causes:

  • High Temperature: Many Pd-catalyzed reactions are thermally sensitive. Running the reaction at the lowest effective temperature can prevent decomposition.[4]

  • Ligand Instability: The supporting ligand may be degrading under the reaction conditions. Consider switching to a more robust ligand, such as a bulky, electron-rich N-heterocyclic carbene (NHC) or a Buchwald-type phosphine.[4]

  • Oxygen Sensitivity: The active Pd(0) species in many catalytic cycles is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents have been thoroughly degassed.[4]

Experimental Protocol: General Procedure for Pd-Mediated o-Halogenation

This protocol is adapted from literature procedures and should be optimized for specific substrates.[5]

  • Formation of the Palladacycle: The starting phenylglycine ester (1 equiv.) is reacted with a palladium(II) salt (e.g., Pd(OAc)₂) in a suitable solvent (e.g., CH₂Cl₂) at room temperature to form the dimeric orthopalladated complex.

  • Isolation (Optional but Recommended): The palladacycle can be isolated and purified to improve the enantiopurity of the final product.

  • Halogenation: The isolated palladacycle (1 equiv.) is dissolved in an appropriate solvent (e.g., CH₂Cl₂) under an inert atmosphere.

  • The halogenating agent (e.g., Br₂, I₂, or PhICl₂) (2 equiv.) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Workup: The reaction is quenched, and the palladium is removed, often by treatment with a strong ligand like 1,10-phenanthroline. The product is then purified by column chromatography.

G sub Phenylglycine Derivative intermediate Orthopalladated Intermediate (Palladacycle) sub->intermediate pd_source Pd(II) Precursor (e.g., Pd(OAc)2) pd_source->intermediate product Ortho-Functionalized Product intermediate->product reagent Functionalizing Reagent (e.g., Br2, PhI(OAc)2) reagent->product

Caption: Workflow for Pd-mediated C-H functionalization.

Section 3: Synthesis via N-Alkylation

The N,N-dimethyl moiety is a key feature of the target molecule. While traditional methods using alkyl halides are common, modern catalytic approaches offer greener and more efficient alternatives.

Frequently Asked Questions (FAQs)

Question 3.1: What are some modern, efficient catalysts for the N,N-dimethylation of a phenylglycine ester precursor?

Answer: A highly effective and environmentally benign approach is to use dimethyl carbonate (DMC) as the methylating agent. DMC is non-toxic and acts as both a reagent and a solvent. Heterogeneous catalysts are particularly attractive for their ease of separation and recyclability. For example, biogenically synthesized copper-zirconium (Cu-Zr) bimetallic nanoparticles have been shown to be efficient catalysts for the N-methylation of various amines with DMC.[7] The bimetallic nature of these catalysts is thought to enhance catalytic activity and stability through a synergistic effect.[7]

Troubleshooting Guide: N-Alkylation with DMC

Question 3.2: My N-methylation reaction is incomplete or yields significant N-carbamoylated byproducts. How can I optimize for the desired N,N-dimethyl product?

Answer: Selectivity is key in N-alkylation with DMC.

  • Temperature: Temperature is a critical parameter. Higher temperatures (e.g., 150-180 °C) are often required to drive the reaction to completion and favor the methylated product over the carbamoylated intermediate.[7]

  • Catalyst Ratio and Loading: The molar ratio of the metals in the bimetallic catalyst can significantly impact selectivity. For the Cu-Zr system, a 1:2 molar ratio was found to be optimal, achieving up to 91% selectivity for the N-methylated product.[7]

  • Reaction Time: Ensure sufficient reaction time (e.g., 4 hours or more) for the reaction to proceed to the fully methylated product.[7] Monitor the reaction progress to find the optimal endpoint.

Data Presentation: Performance of Cu-Zr Bimetallic Nanoparticles in N-Methylation
Catalyst (Cu:Zr Ratio)Temperature (°C)Time (h)Conversion (%)Selectivity for N-Methyl Product (%)
Cu-Zr (1:1)1804>9982
Cu-Zr (1:2)1804>9991
Cu-Zr (2:1)1804>9976
Data adapted from a model reaction on benzylamine with DMC.[7]

References

  • Jagadale, P., et al. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. Available at: [Link]

  • Halpern, J. (2014). Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. ACS Catalysis. Available at: [Link]

  • Lala, E., et al. (2023). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. Molecules. Available at: [Link]

  • Noyori, R., et al. (2017). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules. Available at: [Link]

  • Tang, W. (2018). Mechanism Studies of Ir-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. NLM Dataset Catalog. Available at: [Link]

  • Unknown. (n.d.). Kinetic Study of Asymmetric Hydrogenation of ??, ??-Unsaturated Carboxylic Acid Over Cinchona-Modified Pd/Al2O3 Catalyst. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Process for the preparation of DL-phenylglycine esters. Google Patents.
  • Czarnik, A.W. (1992). Synthetic Catalysts that Hydrolyze Phosphate and Carboxylate Esters. DTIC. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Directing Groups in Palladium-Catalyzed C-H Functionalization: N-Acyl Phenylglycine Derivatives and Their Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient modification of molecular scaffolds is paramount. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for this purpose, offering a direct route to forge new carbon-carbon and carbon-heteroatom bonds. The success of these transformations often hinges on the use of directing groups, which guide the catalyst to a specific C-H bond, ensuring regioselectivity. This guide provides an in-depth comparison of N-(2-(methoxycarbonyl)phenyl)glycine methyl ester, a derivative of the N-acyl phenylglycine class, with other prominent directing groups used in ortho-C-H functionalization. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to illustrate these concepts in practice.

The Central Role of Directing Groups in C-H Activation

The selective activation of a specific C-H bond in a complex molecule is a significant challenge due to the ubiquity and general inertness of these bonds. Directing groups overcome this hurdle by coordinating to the metal catalyst and positioning it in close proximity to the target C-H bond, typically at the ortho position of an aromatic ring. This chelation-assisted strategy facilitates the C-H cleavage step, which is often the rate-determining step of the catalytic cycle.

A plethora of directing groups have been developed, each with its own set of advantages and limitations regarding scope, reactivity, and ease of removal. This guide will focus on a comparative analysis of N-acyl phenylglycine derivatives against two widely used alternatives: picolinamide and 8-aminoquinoline.

In the Spotlight: N-(2-(methoxycarbonyl)phenyl)glycine Methyl Ester

N-(2-(methoxycarbonyl)phenyl)glycine methyl ester (and its parent N-acyl glycine derivatives) represents a class of bidentate directing groups where the amide oxygen and the ester carbonyl can coordinate to the palladium catalyst. This coordination facilitates the activation of the ortho-C-H bond of the N-phenyl ring.

Key Features:

  • Bidentate Coordination: The N-acyl glycine moiety provides a stable five-membered chelating ring with the palladium center, promoting efficient C-H activation.

  • Tunable Electronic and Steric Properties: The ester group on the glycine backbone and substituents on the phenyl ring can be modified to fine-tune the directing group's properties.

  • Potential for Chiral Induction: The inherent chirality of amino acid derivatives offers the potential for developing asymmetric C-H functionalization reactions.

Comparative Analysis with Alternative Directing Groups

To provide a clear performance comparison, we will examine the efficacy of N-acyl phenylglycine derivatives alongside picolinamide and 8-aminoquinoline in the context of palladium-catalyzed ortho-C-H arylation and halogenation.

Directing Group Showdown: A Performance Snapshot
Directing GroupKey FeaturesTypical Reaction ConditionsAdvantagesLimitations
N-Acyl Phenylglycine Bidentate, tunable, potentially chiralPd(OAc)₂, oxidant (e.g., Ag₂CO₃), high temperature (100-140 °C)Readily available starting materials, potential for asymmetric catalysis.Often requires higher catalyst loading and harsher conditions.
Picolinamide Bidentate, robust, widely applicablePd(OAc)₂, oxidant (e.g., AgOAc), moderate to high temperature (80-120 °C)High efficiency, broad substrate scope, well-established.[1][2]Removal can require harsh conditions.[1]
8-Aminoquinoline (AQ) Bidentate, highly effective, versatilePd(OAc)₂, oxidant (e.g., Ag₂CO₃), often milder conditions (rt to 100 °C)Excellent directing ability, enables challenging transformations.[3][4][5]Removal can be difficult, though milder methods are being developed.[6]

Experimental Deep Dive: Protocols and Performance Data

To illustrate the practical differences between these directing groups, let's consider a representative palladium-catalyzed ortho-C-H iodination reaction.

Protocol 1: Ortho-Iodination using an N-Acyl Phenylglycine Derivative (Hypothetical Optimized Conditions)

This protocol is based on established principles of N-acyl amino acid directed C-H functionalization.

Reaction Scheme:

Ortho-iodination of an N-phenylglycine derivative.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add N-phenylglycine methyl ester (1.0 mmol), N-iodosuccinimide (NIS, 1.2 mmol), Pd(OAc)₂ (0.1 mmol), and Ag₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add 5 mL of anhydrous 1,2-dichloroethane (DCE).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Expected Outcome: Moderate to good yields of the ortho-iodinated product.

Protocol 2: Ortho-Iodination of Acetanilide (A Simpler N-Aryl Amide)

A well-documented procedure for a related, simpler substrate.[7][8]

Reaction Scheme:

Solvent-free ortho-iodination of acetanilide.

Step-by-Step Procedure:

  • In a ball-milling vial, combine acetanilide (1.0 mmol), N-iodosuccinimide (1.2 mmol), and Pd(OAc)₂ (0.05 mmol).

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for 1-2 hours.

  • After completion, extract the product with a suitable solvent and purify by column chromatography.

Reported Yield: Up to 94%.[7]

Protocol 3: Picolinamide-Directed Ortho-Arylation

A representative procedure for C-H arylation using the picolinamide directing group.[1][9]

Reaction Scheme:

Picolinamide-directed ortho-arylation of benzylamine.

Step-by-Step Procedure:

  • To a sealed tube, add N-benzylpicolinamide (0.5 mmol), aryl iodide (1.0 mmol), Pd(OAc)₂ (0.025 mmol), and AgOAc (1.0 mmol).

  • Add hexafluoroisopropanol (HFIP) as the solvent (2 mL).

  • Heat the reaction at 100 °C for 12-24 hours.

  • Cool to room temperature, dilute with dichloromethane, and filter.

  • Concentrate the filtrate and purify by chromatography.

Reported Yields: Generally good to excellent.

Mechanistic Considerations

The catalytic cycle for these transformations generally involves:

  • Coordination: The directing group coordinates to the Pd(II) catalyst.

  • C-H Activation: A concerted metalation-deprotonation (CMD) pathway leads to the formation of a palladacycle intermediate.

  • Oxidative Addition: The aryl or alkyl halide oxidatively adds to the Pd(II) center to form a Pd(IV) intermediate.

  • Reductive Elimination: The desired C-C or C-X bond is formed through reductive elimination, regenerating the Pd(II) catalyst.

G A Pd(II) Catalyst + Substrate-DG B Chelate Complex A->B Coordination C Palladacycle Intermediate B->C C-H Activation (CMD) D Pd(IV) Intermediate C->D Oxidative Addition (R-X) E Product + Regenerated Pd(II) D->E Reductive Elimination E->A Catalyst Regeneration

Generalized catalytic cycle for directed C-H functionalization.

The choice of directing group significantly influences the stability of the palladacycle intermediate and the kinetics of the subsequent steps, thereby affecting the overall efficiency of the reaction.

Conclusion and Future Outlook

While N-acyl phenylglycine derivatives may require more optimization in terms of reaction conditions compared to more established directing groups like picolinamide and 8-aminoquinoline, their ready availability from the chiral pool and tunable nature present exciting opportunities, particularly in the realm of asymmetric C-H functionalization. The development of more active catalyst systems that can operate under milder conditions will further enhance the utility of N-acyl phenylglycine directing groups.

For researchers embarking on a C-H functionalization campaign, the choice of directing group will depend on the specific substrate, the desired transformation, and the tolerance for potentially harsh removal conditions. This guide serves as a starting point for navigating these choices, providing a foundation of comparative data and practical protocols. The continued innovation in directing group design and catalyst development promises to further expand the synthetic chemist's toolkit for the precise and efficient construction of complex molecules.

References

  • Daugulis, O. A Comprehensive Overview of Directing Groups Applied in Metal-Catalysed C–H Functionalisation Chemistry. Chem. Soc. Rev.2018, 47(15), 5841-5913.
  • Wang, D.-H.; Wasa, M.; Giri, R.; Yu, J.-Q. Pd(II)-Catalyzed C-H Functionalization with Picolinamide Directing Group. J. Am. Chem. Soc.2008, 130(23), 7190-7191.
  • Daugulis, O. 1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C—H Bond Functionalization. J. Am. Chem. Soc.2019, 141(37), 14590-14594.
  • Shi, B.-F.; Zhang, Y.-H.; Lam, J. K.; Wang, D.-H.; Yu, J.-Q. Synthesis of Phenanthridines via Palladium-Catalyzed Picolinamide-Directed Sequential C-H Functionalization. Beilstein J. Org. Chem.2013, 9, 891-899.
  • A Comprehensive Overview on Directing Groups Applied in Metal Catalyzed CH Functionalization Chemistry.
  • Li, W.; Wang, D.; Wu, Y. Palladium-Catalyzed Ortho-Halogenations of Acetanilides with N-Halosuccinimides via Direct sp2 C–H Bond Activation in Ball Mills. Beilstein J. Org. Chem.2018, 14, 430-435.
  • Engle, K. M.; Mei, T.-S.; Wasa, M.; Yu, J.-Q. A Simple and Versatile Amide Directing Group for C–H Functionalizations. Acc. Chem. Res.2012, 45(6), 788-802.
  • Stache, E. E. The Development of Ligands for C-H Functionalization Utilizing Amino Acid Derived Directing Groups. Mountain Scholar.
  • Nieto, S.; Cativiela, C.; Urriolabeitia, E. P. Alkenylation of Ortho-Palladated Phenylglycine: Synthesis of Stilbene Derivatives and 3-Aryl-isoquinoline-1-carboxylates. Dalton Trans.2017, 46(30), 9993-10004.
  • Wallentin, C.-J.; Nguyen, J. D.; Finkbeiner, P.; Daugulis, O. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. J. Org. Chem.2021, 86(12), 8527-8537.
  • Chen, G.; Shaughnessy, K. H.; Daugulis, O. ChemInform Abstract: Palladium-Catalyzed Alkenylation and Alkynylation of ortho-C(sp2)-H Bonds of Benzylamine Picolinamides. ChemInform2012, 43(43).
  • Gutekunst, W. R.; Baran, P. S. Recent Advances in C–H Functionalization. J. Org. Chem.2011, 76(23), 9413-9428.
  • Li, W.; Wang, D.; Wu, Y. Palladium-Catalyzed Ortho-Halogenations of Acetanilides with N-Halosuccinimides via Direct sp² C–H Bond Activation in Ball Mills.
  • 8-Aminoquinoline in Complex Molecule Synthesis. BenchChem.
  • Huang, Y.; Lv, X.; Tong, H.-R.; He, W.; Bai, Z.; Wang, H.; He, G.; Chen, G. Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Org. Lett.2024, 26(1), 94-99.
  • Balcells, D.; Lledós, A.; Nova, A. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • He, G.; Chen, G. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry2016, 22(47), 16805-16808.
  • Dalal, A.; Bodak, S.; Babu, S. A. Picolinamide-Assisted Ortho-C-H Functionalization of Pyrenylglycine Derivatives Using Aryl Iodides. Org. Biomol. Chem.2024, 22(6), 1279-1298.

Sources

The Efficacy of Ortho-Carboxylated N-Aryl Glycine Derivatives in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for efficient and selective catalytic systems is paramount. This guide provides a detailed technical comparison of catalytic systems conceptually centered around DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE, representing a class of N-aryl glycine derivatives featuring an ortho-carboxylate directing group. We will explore its efficacy in the context of palladium-catalyzed C-H arylation and draw comparisons with alternative catalytic strategies, supported by experimental data from the literature.

Introduction: The Role of Directing Groups in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. A key challenge in C-H activation is controlling regioselectivity. The use of directing groups, which coordinate to a metal catalyst and position it in proximity to a specific C-H bond, has been a highly successful approach to address this challenge.[1]

N-aryl glycine derivatives, particularly those with an ortho-coordinating group like a carboxylate, are of significant interest. The carboxylate group can act as a bidentate ligand, assisting in the C-H activation step through a "concerted metalation-deprotonation" (CMD) mechanism.[2] This guide will use the ortho-C-H arylation of phenylacetic acids as a model reaction to evaluate the performance of carboxylate-directed catalysis against other established methods.

The Catalytic Role of this compound Analogues in C-H Arylation

While specific catalytic data for this compound is not extensively reported, its structural motifs—an N-aryl glycine core and an ortho-carboxylate—strongly suggest its utility in transition metal-catalyzed C-H functionalization. The ortho-carboxylate is poised to act as an effective directing group in palladium-catalyzed reactions.

The generally accepted mechanism for carboxylate-directed C-H arylation is depicted below.

Carboxylate_Directed_CH_Arylation A Pd(II) Precatalyst + Substrate B Palladacycle Intermediate A->B C-H Activation (CMD) C Pd(IV) Intermediate B->C Oxidative Addition D Arylated Product C->D Reductive Elimination E Pd(II) D->E Product Release E->A Catalyst Regeneration F Aryl Halide (Ar-X) F->C

Figure 1: Proposed catalytic cycle for palladium-catalyzed ortho-C-H arylation directed by a carboxylate group.

The reaction is initiated by the coordination of the carboxylate group to the palladium(II) catalyst, followed by the irreversible C-H activation step to form a stable palladacycle intermediate. Oxidative addition of an aryl halide leads to a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and release the arylated product, regenerating the Pd(II) catalyst.

Comparative Performance Analysis: Carboxylate vs. Other Directing Groups

To objectively assess the efficacy of carboxylate-directed C-H arylation, we will compare its performance with systems employing other common directing groups, such as pyridine and its derivatives. The ortho-C-H arylation of aromatic substrates will serve as the benchmark reaction.

Palladium-Catalyzed Ortho-C-H Arylation

The following table summarizes representative experimental data for the palladium-catalyzed ortho-C-H arylation of different aromatic substrates, comparing the effectiveness of carboxylate and pyridine-based directing groups.

Directing GroupSubstrateArylating AgentCatalyst SystemConditionsYield (%)Reference
Carboxylate Phenylacetic Acid4-IodotoluenePd(OAc)₂, K₂CO₃DMA, 120 °C, 24 h75[3]
Carboxylate Benzoic Acid4-ChlorotoluenePd(OAc)₂, Ad₂P-n-Bu, Cs₂CO₃DMF, 130 °C, 24 h81[3]
Pyridine 2-PhenylpyridinePhenylglycinePd(OAc)₂, K₂S₂O₈DMSO/H₂O, 100 °C52[4]
Pyridine N-Oxide Pyridine N-OxideBenzenePd(OAc)₂, Ag₂CO₃Dioxane, 100 °C, 12 h85[5]
Hydrazinyl-Pyridine Benzohydrazide4-IodotoluenePd(OAc)₂, NaOAcPhCl, 140 °C, 48 h77[6]

Analysis:

From the data presented, it is evident that carboxylate directing groups are highly effective in promoting the ortho-C-H arylation of phenylacetic and benzoic acid derivatives, affording good to excellent yields.[3] The pyridine-based directing groups also demonstrate considerable efficacy. For instance, pyridine N-oxide directs the arylation of the parent pyridine ring with high efficiency.[5] The 2-(1-methylhydrazinyl)pyridine directing group also provides good yields in the arylation of benzohydrazides.[6]

A direct comparison of yields suggests that both carboxylate and pyridine-based directing groups can achieve high efficiency, with the optimal choice likely depending on the specific substrate and reaction conditions.

Alternative Metal Catalysts: A Glimpse at Rhodium

While palladium has been the workhorse for C-H activation, other transition metals, such as rhodium, have also shown significant promise. Below is a comparison of palladium- and rhodium-catalyzed C-H arylation of substrates bearing a carboxylic acid group.

Metal CatalystSubstrateArylating AgentCatalyst SystemConditionsYield (%)SelectivityReference
Palladium Phenylacetic Acid4-IodotoluenePd(OAc)₂, K₂CO₃DMA, 120 °C, 24 h75ortho[3]
Rhodium Phenylacetic Acid1,2-Dibromo-4,5-dimethoxybenzene[Rh(COD)Cl]₂, rac-BNDHP, CuCl, V₂O₅, Li₂CO₃, TFADCE, 120 °C, 24 h72meta[7]
Rhodium Benzoic AcidThiophene[RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂DCE, 100 °C, 12 h94ortho[8]

Analysis:

Rhodium catalysts exhibit distinct reactivity patterns compared to palladium. While rhodium can effectively catalyze the ortho-arylation of benzoic acid with high yield,[8] it can also be tuned to achieve meta-selectivity in the arylation of phenylacetic acid derivatives through the use of specific ligands and additives.[7] This highlights the versatility of rhodium in accessing different regioisomers, a feat that is often more challenging with palladium-based systems that show a strong preference for ortho-functionalization with most directing groups.

Experimental Protocols

For the benefit of researchers aiming to replicate or build upon these findings, detailed experimental protocols for representative C-H arylation reactions are provided below.

Protocol 1: Palladium-Catalyzed Ortho-Arylation of Phenylacetic Acid (Carboxylate-Directed)

Protocol_1 start Start step1 Combine phenylacetic acid, aryl iodide, Pd(OAc)₂, and K₂CO₃ in a reaction vessel. start->step1 step2 Add DMA as the solvent. step1->step2 step3 Heat the mixture at 120 °C for 24 hours. step2->step3 step4 Cool to room temperature and quench the reaction. step3->step4 step5 Perform aqueous workup and extraction. step4->step5 step6 Purify the product by column chromatography. step5->step6 end End step6->end

Figure 2: Workflow for palladium-catalyzed ortho-arylation of phenylacetic acid.

Materials:

  • Phenylacetic acid (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylacetamide (DMA), anhydrous (5 mL)

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add phenylacetic acid, the aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMA via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated phenylacetic acid.

Protocol 2: Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine (Pyridine-Directed)

Materials:

  • 2-Phenylpyridine (1.0 mmol)

  • Phenylglycine (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Potassium persulfate (K₂S₂O₈, 2.0 mmol)

  • Dimethyl sulfoxide (DMSO) / Water (4:1 v/v, 5 mL)

Procedure:

  • In a reaction vial, combine 2-phenylpyridine, phenylglycine, Pd(OAc)₂, and K₂S₂O₈.

  • Add the DMSO/water solvent mixture.

  • Seal the vial and heat the mixture at 100 °C for the specified time.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to isolate the ortho-arylated product.

Conclusion and Future Outlook

This comparative guide illustrates that ortho-carboxylated N-aryl glycine derivatives, represented by our model system, are potent catalysts or directing groups for palladium-catalyzed C-H arylation. Their performance is comparable to, and in some cases may exceed, that of other well-established directing groups like pyridines. The choice of catalyst and directing group should be tailored to the specific substrate and desired transformation.

Furthermore, the exploration of alternative metal catalysts like rhodium opens up new avenues for achieving different regioselectivities, such as meta-arylation, which can be a significant advantage in the synthesis of complex molecules.

Future research in this area should focus on expanding the substrate scope, developing more sustainable and cost-effective catalyst systems, and gaining a deeper mechanistic understanding to enable the rational design of catalysts with enhanced activity and selectivity. The continued development of directing group strategies will undoubtedly play a crucial role in advancing the field of C-H functionalization.

References

  • ARKAT USA, Inc. (n.d.). Carboxylic acid as a traceless directing group for palladium-catalyzed proaromatic C(alkenyl)–H arylation. Retrieved from [Link]

  • Mandal, A., Biswas, J. P., & Maiti, D. (2020). Rhodium‐catalyzed meta‐C−H arylation of phenylacetic acid, hydrocinnamic acid and phenethyl ether derivatives. ResearchGate. Retrieved from [Link]

  • Yoo, E. J., Ma, S., Seo, J., & Chang, S. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(42), 13844–13845.
  • Feng, C., & Feng, D. (2015). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 5(104), 85655-85670.
  • Nakanishi, Y., Sugita, S., Okano, K., & Mori, A. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds. Beilstein Archives. Retrieved from [Link]

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053–1064.
  • Wang, C., Sun, H., Fang, Y., & Li, X. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega, 6(39), 25662–25670.
  • ARKAT USA, Inc. (n.d.). Carboxylic acid as a traceless directing group for palladium-catalyzed proaromatic C(alkenyl)–H arylation. Retrieved from [Link]

  • Maiti, D., & Daugulis, O. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Dalton Transactions, 51(2), 436-452.
  • Martínez-Flores, S., et al. (2022). Palladium‐Catalyzed C(sp/sp)−H Arylation of Aryl Glycinamide Derivatives Using Picolinamide as Directing Group. ResearchGate. Retrieved from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2017). Ligand-Enabled Auxiliary-Free meta-C-H Arylation of Phenylacetic Acids.
  • Wang, Q., Cai, Z.-J., Liu, C.-X., Zhang, X., & You, J. (2019). Rhodium-Catalyzed Atroposelective C–H Arylation: Efficient Synthesis of Axially Chiral Heterobiaryls. Journal of the American Chemical Society, 141(25), 9873–9878.
  • You, J., et al. (2015). Rhodium(III)-Catalyzed ortho C-H Heteroarylation of (Hetero)aromatic Carboxylic Acids: A Rapid and Concise Access to π-Conjugated Poly-heterocycles.
  • OpenChemHub. (2024, January 18). Removable and modifiable directing groups in C-H activation [Video]. YouTube. [Link]

Sources

A Comparative Guide to Dimethyl Phenylglycine-O-Carboxylate and Its Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the landscape of novel molecular scaffolds is of paramount importance. Phenylglycine derivatives, a class of non-proteinogenic amino acids, have garnered significant attention due to their diverse biological activities.[1][2] This guide provides an in-depth comparison of Dimethyl Phenylglycine-O-Carboxylate and its key structural analogs, offering insights into their synthesis, physicochemical properties, and biological performance supported by experimental data. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy in various therapeutic areas, thereby empowering researchers to make informed decisions in their drug discovery programs.

Introduction to this compound

This compound is a synthetic amino acid derivative with the chemical formula C11H13NO4.[3] While not as extensively studied as some of its analogs, it serves as a crucial reference compound for understanding the impact of structural modifications on the phenylglycine scaffold. Its core structure, featuring a phenyl ring directly attached to the α-carbon of a glycine derivative, presents a unique steric and electronic profile compared to proteinogenic aromatic amino acids.[1]

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 13622-59-8[4]
Molecular Formula C11H13NO4[3]
Molecular Weight 223.23 g/mol [4]
Physical Form Off-White Solid[3]
Solubility Dichloromethane, Ethyl Acetate, Methanol[3]

Structural Analogs: Modifications and Their Consequences

The therapeutic potential of phenylglycine derivatives can be fine-tuned by strategic structural modifications. This section explores key analogs of this compound, categorized by the site of modification, and compares their biological activities.

Analogs with Phenyl Ring Substitutions

Modifications to the phenyl ring have been shown to significantly influence the interaction of these compounds with biological targets, particularly G-protein coupled receptors like metabotropic glutamate receptors (mGluRs).

A seminal study on a series of phenylglycine derivatives revealed their activity as antagonists at mGluRs.[5][6][7] The introduction of a carboxyl group on the phenyl ring, for instance, has been a key strategy in developing potent mGluR antagonists.

Comparative Biological Activity at Metabotropic Glutamate Receptors:

CompoundStructureTargetAssayActivity (KB/IC50)Reference
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG) α-Methyl, 4-CarboxymGluRs (PI hydrolysis)[3H]-Inositol Monophosphate AccumulationKB = 0.184 ± 0.04 mM[5][6]
(RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) α-Ethyl, 4-CarboxymGluRs (PI hydrolysis)[3H]-Inositol Monophosphate AccumulationKB = 0.367 ± 0.2 mM[5][6]
(RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) α-Methyl, 3-CarboxymethylmGluRs (Adenylyl cyclase)[3H]-Cyclic AMP Accumulation (vs. L-AP4)IC50 ≈ 1 µM[6]
(RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) α-Methyl, 3-CarboxymethylmGluRs (Adenylyl cyclase)[3H]-Cyclic AMP Accumulation (vs. L-CCG-1)IC50 ≈ 0.4 µM[6]

These results underscore that substitutions on the phenyl ring are critical for modulating the potency and selectivity of these compounds for different mGluR subtypes.[6]

Analogs with α-Carbon and Amide Modifications

Further derivatization of the core phenylglycine structure has led to the discovery of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticonvulsant properties.

A series of novel 2-phenylglycine derivatives containing 1,3,4-oxadiazole-2-thioethers were synthesized and evaluated for their pesticidal activities.[8]

Selected Biological Activities of 2-Phenylglycine Derivatives: [8]

Compound IDModificationTarget Organism/VirusIn Vitro/In VivoActivity
G19 1,3,4-oxadiazole-2-thioetherThanatephorus cucumerisIn VitroEC50 = 32.4 µg/mL
G19 1,3,4-oxadiazole-2-thioetherT. cucumeris on riceIn Vivo66.9% inhibition at 200.0 µg/mL
G24 1,3,4-oxadiazole-2-thioetherTobacco Mosaic Virus (TMV)In Vivo80.2% inactivation at 500.0 µg/mL
G25 1,3,4-oxadiazole-2-thioetherTobacco Mosaic Virus (TMV)In Vivo89.4% inactivation at 500.0 µg/mL
G27 1,3,4-oxadiazole-2-thioetherTobacco Mosaic Virus (TMV)In Vivo83.3% inactivation at 500.0 µg/mL
G16 1,3,4-oxadiazole-2-thioetherXanthomonas oryzae pv. oryzae (Xoo)In Vitro63.1% inhibition at 50.0 µg/mL
G26 1,3,4-oxadiazole-2-thioetherXanthomonas oryzae pv. oryzae (Xoo)In Vitro89.9% inhibition at 50.0 µg/mL

The study revealed that these derivatives can disrupt the integrity of the fungal cell membrane, highlighting a potential mechanism of action.[8]

Hybrid molecules integrating structural fragments of known anticonvulsants with a phenylglycinamide core have been synthesized and shown to possess robust antiseizure activity.[9][10]

Anticonvulsant Activity of Phenylglycinamide Derivatives: [10]

Compound IDMES Test ED50 (mg/kg)6 Hz Test (32 mA) ED50 (mg/kg)6 Hz Test (44 mA) ED50 (mg/kg)
53 89.729.968.0
60 73.624.656.3

These compounds exhibited a multi-targeted mechanism of action, including inhibition of sodium and calcium currents, and antagonism of the TRPV1 receptor.[9][10]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments.

Synthesis of Phenylglycine Derivatives

A general method for the synthesis of phenylglycine derivatives involves the Strecker synthesis, starting from an appropriately substituted aldehyde.[11]

Synthesis_Workflow Start Substituted Benzaldehyde Intermediate1 Aminonitrile (Strecker Reaction with NaCN, NH4Cl) Start->Intermediate1 Product Phenylglycine Derivative (Hydrolysis) Intermediate1->Product

Caption: General workflow for the synthesis of phenylglycine derivatives via the Strecker reaction.

Detailed Protocol for Phenylglycinamide Synthesis: [9]

  • Dissolve Carbonyldiimidazole (CDI) (1.2 eq) in dichloromethane (DCM).

  • Add Boc-phenylglycine (1 eq) dissolved in DCM to the CDI solution and stir for 30 minutes.

  • Add the respective piperazine derivative (1 eq) dissolved in DCM dropwise.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Evaporate the solvent to dryness.

  • Purify the crude product by column chromatography.

  • For deprotection of the Boc group, treat the intermediate with trifluoroacetic acid (TFA) in DCM.

In Vitro Assay for mGluR Antagonist Activity

Phosphoinositide (PI) Hydrolysis Assay: [5][7] This assay measures the accumulation of [3H]-inositol monophosphate ([3H]-IP1) as an indicator of mGluR activation.

PI_Hydrolysis_Assay Start Neonatal Rat Cortical Slices Step1 Pre-label with [3H]-myo-inositol Start->Step1 Step2 Wash Slices Step1->Step2 Step3 Pre-incubate with Antagonist and LiCl Step2->Step3 Step4 Add Agonist ((1S,3R)-ACPD) Step3->Step4 Step5 Incubate at 37°C Step4->Step5 Step6 Stop Reaction and Extract Inositol Phosphates Step5->Step6 End Measure [3H]-IP1 Accumulation via Scintillation Counting Step6->End

Caption: Workflow for the phosphoinositide hydrolysis assay to determine mGluR antagonist activity.

In Vivo Assay for Anticonvulsant Activity

Maximal Electroshock (MES) Test: [9][10] This is a standard preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.

Protocol Outline:

  • Administer the test compound to mice, typically via intraperitoneal injection.

  • After a predetermined time for drug absorption, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.

  • Determine the median effective dose (ED50) by testing a range of doses.

Structure-Activity Relationship (SAR) Insights

The comparative data presented allows for the deduction of several key SAR principles for the phenylglycine scaffold.

SAR_Summary Core Phenylglycine Scaffold Ring_Sub Phenyl Ring Substitution (e.g., Carboxyl) Core->Ring_Sub Alpha_Sub α-Carbon Substitution (e.g., Methyl, Ethyl) Core->Alpha_Sub Amide_Mod Amide/Ester Modification (e.g., 1,3,4-Oxadiazole) Core->Amide_Mod Activity1 mGluR Antagonism Ring_Sub->Activity1 Alpha_Sub->Activity1 Activity2 Pesticidal Activity Amide_Mod->Activity2 Activity3 Anticonvulsant Activity Amide_Mod->Activity3

Sources

Validating the purity of synthesized DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validating the Purity of Synthesized Dimethyl Phenylglycine-O-Carboxylate

Authored by: A Senior Application Scientist

In the landscape of drug discovery and chemical research, the absolute purity of a synthesized molecule is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. For pharmaceutical intermediates like this compound, a precursor with significant potential, ensuring its chemical integrity is paramount. Impurities, even in trace amounts, can lead to deleterious side reactions, reduce yields in subsequent synthetic steps, and introduce toxic byproducts into the final active pharmaceutical ingredient (API), compromising both efficacy and patient safety.[1][2]

This guide provides a comprehensive, field-proven strategy for validating the purity of newly synthesized this compound. We will move beyond a simple recitation of methods to deliver a comparative analysis, grounded in the causality of experimental choices. Our approach is designed as a self-validating system, where orthogonal analytical techniques are employed to build a cohesive and undeniable purity profile.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity validation strategy begins with understanding the synthesis itself. A common route to this compound involves a two-step process: first, the synthesis of the intermediate Phenylglycine-o-carboxylic acid from anthranilic acid and chloroacetic acid[3], followed by a Fischer esterification to yield the final product.

From this pathway, we can anticipate a logical set of potential impurities:

  • Unreacted Starting Materials: Anthranilic acid, chloroacetic acid.

  • Intermediate Species: Phenylglycine-o-carboxylic acid (from incomplete esterification).

  • Side-Products: Potential products from self-condensation or other unintended reactions.

  • Residual Solvents: Alcohols (from esterification), and other solvents used during reaction and workup.

Our analytical approach must be capable of separating and identifying each of these potential contaminants from the target molecule.

A Multi-Pronged Approach to Purity Validation: A Comparative Analysis

No single analytical technique is sufficient to declare a compound "pure."[4] A truly trustworthy assessment relies on the convergence of data from multiple, orthogonal methods. Here, we compare the most effective techniques for this specific molecule.

Melting Point Analysis: The Essential First Pass

Melting point determination is a foundational technique for assessing the purity of crystalline solids.[5] Its utility lies in a simple thermodynamic principle: impurities disrupt the crystal lattice of a solid, which requires less energy to break apart.[6]

  • Principle of Causality: A pure compound will exhibit a sharp, narrow melting point range (typically <1°C).[7][8] The presence of impurities leads to two distinct and observable phenomena: a depression of the melting point and a broadening of the melting range.[6][9]

  • Experimental Value: This is an indispensable preliminary test. A sharp melting point, consistent with literature values, provides initial confidence in the sample's purity. Conversely, a broad and depressed range is a clear indicator that further purification is necessary before proceeding to more resource-intensive analyses.[7][9]

  • Limitations: This method is qualitative, not quantitative. It signals the presence of impurities but offers no information about their identity or quantity.[10]

  • Sample Preparation: Ensure the synthesized crystalline sample is completely dry. Grind a small amount into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (1-3 mm) of the sample into the closed end.[10]

  • Analysis: Place the capillary in a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to find an approximate melting range. This saves time in the subsequent accurate measurement.[8]

  • Accurate Determination: With a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point range is T1-T2.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Purity

HPLC is the cornerstone of purity assessment in the pharmaceutical industry, offering exceptional separating power and quantitative accuracy.[11] It excels at separating the target molecule from structurally similar impurities.

  • Principle of Causality: The separation is based on the differential partitioning of analytes between a solid stationary phase (e.g., C18 silica) and a liquid mobile phase. For this compound and its likely impurities, a reversed-phase (RP-HPLC) method is ideal. The nonpolar C18 stationary phase will retain the aromatic compounds, while a polar mobile phase (e.g., a mixture of acetonitrile and water) is used to elute them.[12][13] The elution order is determined by the relative polarity of the compounds; more polar compounds elute earlier.

  • Experimental Value: HPLC provides a purity value expressed as a percentage of the main peak area relative to the total area of all detected peaks. This method is highly effective for separating aromatic esters and their acidic or amine precursors.[14][15]

  • Limitations: Peak co-elution can mask impurities. Without a mass spectrometer detector (LC-MS), HPLC does not inherently identify the chemical structure of the impurities it separates.

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 20% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase (initial conditions) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification

NMR spectroscopy is an unparalleled tool for providing detailed structural information and is a powerful method for purity assessment.[16][17]

  • Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. For organic molecules, ¹H (proton) and ¹³C NMR are primary tools. The chemical shift, integration (for ¹H), and coupling patterns of the signals provide a unique fingerprint of the molecule's structure.[16] Impurities will present their own distinct sets of signals.

  • Experimental Value:

    • Structural Confirmation: The obtained spectrum can be compared to the expected spectrum for this compound to unequivocally confirm its identity.

    • Impurity Identification: Signals not corresponding to the target molecule or the NMR solvent indicate impurities. The structure of these impurities can often be deduced from their chemical shifts and coupling patterns.

    • Quantitative Analysis (qNMR): By adding a certified internal standard of known concentration, NMR can be used for absolute purity determination, a technique known as qNMR.[18] The signal intensity is directly proportional to the number of nuclei, making it a highly accurate primary ratio method.[18][19]

  • Limitations: NMR has lower sensitivity compared to HPLC, making it less suitable for detecting very low-level impurities (<0.1%). Signal overlap can also complicate interpretation.[4][19]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative accuracy.

  • Processing: Fourier transform the data, phase correct the spectrum, and perform baseline correction.

  • Analysis:

    • Assign Signals: Assign all peaks in the spectrum to the protons of this compound.

    • Check Integration: Verify that the integral ratios of the assigned peaks match the number of protons in the structure.

    • Identify Impurity Peaks: Scrutinize the spectrum for any unassigned peaks. Common impurities like residual ethyl acetate or methanol have characteristic signals that are easily identified.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides a direct measurement of a molecule's mass-to-charge ratio (m/z), serving as the ultimate confirmation of its molecular weight and elemental composition.

  • Principle of Causality: The sample is ionized, and the resulting ions are separated based on their m/z ratio. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to determine the elemental formula.

  • Experimental Value: MS confirms that the synthesized compound has the correct molecular weight (for C₁₁H₁₃NO₄, the monoisotopic mass is 223.08446 g/mol ). When coupled with HPLC (LC-MS), it becomes a formidable tool for identifying unknown impurities separated by the chromatograph.[20] The mass of an impurity peak can provide the crucial first clue to its identity.

  • Limitations: MS alone cannot distinguish between isomers, as they have the same molecular weight.

Integrated Workflow for Purity Validation

These techniques should not be used in isolation. They form a logical, self-validating workflow that provides a comprehensive and trustworthy purity assessment.

Purity_Validation_Workflow cluster_synthesis Step 1: Synthesis & Isolation cluster_preliminary Step 2: Preliminary Check cluster_primary Step 3: Core Purity & Identity cluster_confirmation Step 4: Confirmation cluster_result Final Assessment Synthesis Synthesized This compound MP Melting Point Analysis Synthesis->MP Initial solid MP->Synthesis Fails (Broad MP) HPLC HPLC (Quantitative Purity) MP->HPLC HPLC->Synthesis Purity < 95% NMR NMR Spectroscopy (Structural Identity & Impurities) HPLC->NMR Purity ≥ 95% Report Certificate of Analysis (Purity >9x%) HPLC->Report NMR->Synthesis LCMS LC-MS (Impurity MW Confirmation) NMR->LCMS Structure Confirmed, Unknown peaks present NMR->Report LCMS->Report

Caption: Integrated workflow for validating the purity of synthesized compounds.

Comparative Summary of Analytical Techniques

Technique Principle Information Obtained Pros Cons
Melting Point Disruption of crystal lattice by impurities lowers and broadens the melting range.[6]Qualitative purity assessment.Fast, inexpensive, requires minimal sample.[10]Not quantitative, not specific, only for crystalline solids.
HPLC Differential partitioning between stationary and mobile phases.Quantitative purity (area %), separation of components.High sensitivity, high resolution, quantitative, robust.[11]Can miss co-eluting peaks, does not identify unknown peaks.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structure confirmation, identification and quantification of impurities.[16][17]Provides detailed structural data, can be made quantitative (qNMR).[18]Lower sensitivity than HPLC, potential for signal overlap.[4]
Mass Spectrometry Separation of ions based on mass-to-charge (m/z) ratio.Molecular weight confirmation, elemental formula (HRMS).Extremely sensitive, provides definitive molecular weight.Does not separate isomers, provides limited structural info alone.

Conclusion

References

  • BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Understanding Purity Requirements for Pharmaceutical Intermediates. Retrieved from [Link]

  • Pharmaffiliates. (2025, October 13). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Retrieved from [Link]

  • Brittain, C. G. (2009, May 18). Using Melting Point to Determine Purity of Crystalline Solids. JoVE. Retrieved from [https://www.jove.com/v/10 melting-point-to-determine-purity-of-crystalline-solids]([Link] melting-point-to-determine-purity-of-crystalline-solids)

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]

  • NmrSpectroscopy.org. (n.d.). Nmr Spectroscopy In Pharmaceutical Analysis. Retrieved from [Link]

  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

  • NIST. (n.d.). (R)-(-)-2-Phenylglycine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectrum of t-butyldimethylsilyl derivative of 2-phenylglycine. Retrieved from [Link]

  • MDPI. (n.d.). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Retrieved from [Link]

  • RSC Publishing. (2015, May 5). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]

  • ResearchGate. (2020, November). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A highly efficient, rapid one-pot synthesis of some new heteroarylpyrano[2,3-c]pyrazoles in ionic liquid under microwave-irradiation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Separation Methods Technologies Inc. (1996, March). HPLC SEPARATION GUIDE: Analysis of Priority Pollutant: Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Retrieved from [Link]

Sources

A Comparative Guide to the Reproducibility of Metal Complex Synthesis: Phenyl Glycine-O-Carboxylic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel metal complexes is a cornerstone of innovation. The biological activity and material properties of these complexes are intrinsically linked to their structure and purity, making the reproducibility of their synthesis a critical, yet often challenging, endeavor. This guide provides an in-depth technical comparison of the experimental reproducibility of metal complexes derived from Phenyl Glycine-O-Carboxylic Acid and contrasts it with common alternative ligand systems. Our focus is on providing a practical framework for anticipating and overcoming challenges in synthesis and characterization, thereby ensuring reliable and repeatable outcomes.

The Central Role of the Ligand in Reproducibility

The ligand is the heart of a metal complex, dictating its coordination geometry, stability, and ultimately, its function. The choice of ligand, and the reproducibility of its own synthesis, is the first and most crucial variable in ensuring the reproducibility of the final metal complex. In this guide, we will use Phenyl Glycine-O-Carboxylic Acid as our primary case study, comparing it to other widely used ligand classes.

Phenyl Glycine-O-Carboxylic Acid: A Case Study in Bidentate Ligand Synthesis

Phenyl Glycine-O-Carboxylic Acid is a bidentate ligand, meaning it binds to a central metal ion through two of its atoms. A key study by Prema & Rose (2022) outlines a reproducible method for its synthesis and subsequent complexation with various transition metals[1][2][3].

Synthesis Protocol for Phenyl Glycine-O-Carboxylic Acid

The synthesis of the ligand is a critical first step where variability can be introduced. The following protocol is adapted from Prema & Rose (2022)[1][2][3].

Materials:

  • Anthranilic acid

  • Chloroacetic acid

  • Anhydrous sodium carbonate

  • Concentrated hydrochloric acid

  • Decolorizing animal charcoal

  • Ethanol

Step-by-Step Protocol:

  • In a 1-liter round-bottom flask, combine 15 g of anthranilic acid, 12 g of chloroacetic acid, 22 g of anhydrous sodium carbonate, and 200 ml of water.

  • Fit the flask with a reflux condenser and boil the mixture under reflux for 3-4 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid. A light brown precipitate of the ligand will form.

  • Allow the mixture to stand overnight for complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash with water.

  • Dissolve the crude solid in hot water.

  • Add 1 g of decolorizing animal charcoal to the hot solution, boil, and filter again.

  • Allow the filtrate to cool, promoting the crystallization of the pure Phenyl Glycine-O-Carboxylic Acid.

Causality Behind Experimental Choices:

  • Anhydrous Sodium Carbonate: Acts as a base to deprotonate the carboxylic acid and amino groups, facilitating the nucleophilic substitution reaction. Ensuring it is anhydrous is critical to prevent side reactions and ensure consistent reaction stoichiometry.

  • Reflux: The elevated temperature increases the reaction rate. The 3-4 hour duration is likely optimized for reaction completion without significant degradation of the product.

  • Acidification: Protonates the carboxylate to precipitate the less soluble carboxylic acid form of the ligand. The slow addition and overnight standing are crucial for maximizing crystal size and purity, which in turn affects the reproducibility of the subsequent complexation step.

  • Decolorizing Charcoal: Removes colored impurities, which is vital for obtaining a pure ligand that yields consistently colored metal complexes and simplifies spectroscopic analysis.

Synthesis of Metal(II) Complexes with Phenyl Glycine-O-Carboxylic Acid

The following is a general protocol for the synthesis of metal(II) complexes, which has been successfully applied to cobalt(II), nickel(II), copper(II), manganese(II), and zinc(II)[1][2][3].

Step-by-Step Protocol:

  • Dissolve appropriate amounts of the respective metal(II) chloride and the synthesized Phenyl Glycine-O-Carboxylic Acid ligand separately in ethanol.

  • Mix the ethanolic solutions of the metal salt and the ligand in a 500 ml round-bottom flask in the desired stoichiometric ratio.

  • Reflux the mixture for approximately six hours.

  • Concentrate the resulting solution using a water bath.

  • Cool the concentrated solution to induce crystallization of the metal complex.

  • Recrystallize the obtained solid to achieve the final, pure product.

Alternative Ligand Systems: A Comparative Overview

While Phenyl Glycine-O-Carboxylic Acid provides a reliable route to certain metal complexes, a vast array of other ligands are available to researchers. Here, we compare two common classes: Schiff base ligands and β-diketo esters.

Schiff Base Ligands

Schiff bases, characterized by an imine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde or ketone. [4]They are highly versatile, and their properties can be easily tuned by changing the starting amine and carbonyl compound. [5] General Synthesis Protocol:

  • Dissolve equimolar amounts of a primary amine and an aldehyde or ketone in a suitable solvent, typically ethanol or methanol. [4]2. Reflux the mixture for a period ranging from a few hours to a day. The reaction progress can often be monitored by a color change or by thin-layer chromatography.

  • Upon cooling, the Schiff base ligand often precipitates and can be purified by recrystallization.

Reproducibility Challenges:

  • Hydrolysis: The imine bond is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. The stability of a Schiff base ligand is highly dependent on its electronic and steric properties. Aromatic aldehydes and amines generally form more stable Schiff bases. [6]* Side Reactions: The starting materials can undergo self-condensation or other side reactions, especially if the reaction conditions are not carefully controlled.

  • Incomplete Reactions: The condensation reaction is an equilibrium. To drive it to completion and ensure reproducibility, it is often necessary to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.

β-Diketo Ester Ligands

β-diketo esters are known for forming stable chelate rings with metal ions through their keto-enol tautomerism. [7]These ligands are valuable in creating complexes with high thermal stability and well-defined coordination geometries.

General Synthesis Protocol: The synthesis of the ligands themselves can be more complex than for Schiff bases, often involving Claisen condensation reactions. However, the subsequent complexation is typically straightforward.

  • Dissolve the β-diketo ester ligand in a suitable solvent, such as ethanol. [7]2. Add a solution of a metal salt (e.g., CoSO₄) in water dropwise to the ligand solution. [7]3. A precipitate of the metal complex usually forms almost immediately.

  • The reaction is typically stirred for several hours to ensure completion.

  • The complex is then filtered, washed, and recrystallized.

Reproducibility Challenges:

  • Keto-Enol Tautomerism: The position of the keto-enol equilibrium can be influenced by the solvent and temperature, which can affect the reactivity of the ligand and the structure of the resulting complex.

  • Purity of Ligand: The synthesis of β-diketo esters can result in byproducts that may also act as ligands, leading to mixtures of complexes if the ligand is not rigorously purified.

  • Solvent Effects: The coordinating ability of the solvent can play a significant role. In some cases, solvent molecules can co-coordinate to the metal center, leading to different products under different solvent conditions.

Comparative Analysis of Characterization Data

The reproducibility of an experiment is ultimately validated by the consistency of its characterization data. Below is a comparison of the key analytical techniques used for metal complexes and what they reveal about the success of the synthesis.

| Analytical Technique | Phenyl Glycine-O-Carboxylic Acid Complexes |[1][2][3] Schiff Base Complexes |[5] β-Diketo Ester Complexes |[7] | :--- | :--- | :--- | :--- | | FT-IR Spectroscopy | Shows shifts in the C=O and N-H stretching frequencies upon coordination to the metal ion. The absence of the carboxylic acid O-H stretch confirms deprotonation and coordination. | The key indicator is a shift in the C=N (imine) stretching frequency upon coordination of the nitrogen to the metal center. | Characterized by the disappearance of the enolic O-H stretch and shifts in the C=O and C=C stretching frequencies of the chelate ring. | | UV-Vis Spectroscopy | Exhibits d-d electronic transitions in the visible region, which are characteristic of the metal ion and its coordination geometry (e.g., octahedral). | Often show intense charge-transfer bands in addition to the d-d transitions. The positions of these bands are sensitive to the substituents on the Schiff base. | The spectra are dominated by intense π-π* and n-π* transitions within the ligand, which shift upon coordination. d-d transitions can sometimes be obscured. | | ¹H NMR Spectroscopy | The aromatic and aliphatic proton signals of the ligand shift upon complexation. Broadening of peaks can indicate a paramagnetic metal center. The disappearance of the carboxylic acid proton signal confirms coordination. | The chemical shift of the imine proton (-CH=N-) is a sensitive probe of coordination. Shifts in the aromatic proton signals also provide evidence of complexation. | The enolic proton signal disappears upon complexation. The chemical shifts of the protons within the chelate ring are altered upon coordination. | | Thermogravimetric Analysis (TGA) | Can be used to determine the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules. For example, the loss of water at lower temperatures followed by ligand decomposition at higher temperatures. | TGA provides information on the thermal stability of the complexes, which can be an indicator of the strength of the metal-ligand bonds. | These complexes often exhibit high thermal stability, and TGA can be used to compare the stability of complexes with different metal ions. | | Molar Conductance | Measurements in solvents like DMF can distinguish between electrolytic and non-electrolytic complexes, providing information about the charge of the complex and whether anions are coordinated or act as counter-ions. | Used to determine the electrolytic nature of the complexes, which helps in elucidating their structure. | Helps to establish the overall charge of the complex in solution. |

Data Presentation: A Hypothetical Comparison of FT-IR Data

Complex TypeLigand C=O Stretch (cm⁻¹)Complex C=O Stretch (cm⁻¹)Ligand C=N Stretch (cm⁻¹)Complex C=N Stretch (cm⁻¹)
Phenyl Glycine-O-Carboxylic Acid-Co(II) ~1700~1600-1650N/AN/A
Salicylaldehyde-Aniline Schiff Base-Co(II) N/AN/A~1620~1600
Ethyl Acetoacetate-Co(II) ~1740 (ester), ~1650 (keto)~1720 (ester), ~1550-1600 (coordinated keto)N/AN/A

Note: The values in the table are representative and can vary depending on the specific metal and ligand structure.

Logical Framework for Ensuring Reproducibility

The following diagram illustrates the key decision points and validation steps for ensuring the reproducibility of metal complex synthesis.

G A Define Target Metal Complex (Metal + Ligand Class) B Optimize and Validate Ligand Synthesis Protocol A->B C Characterize Pure Ligand (NMR, IR, MP) B->C D Is Ligand Pure and Consistent? C->D D->B No E Optimize and Validate Complexation Reaction D->E Yes F Characterize Crude Complex E->F G Optimize Purification/ Recrystallization F->G H Final Characterization of Pure Complex (IR, UV-Vis, TGA, Elemental Analysis) G->H I Are Characterization Data Consistent with Previous Batches? H->I J Reproducible Synthesis Achieved I->J Yes K Re-evaluate Synthesis Parameters I->K No K->E

Caption: A self-validating workflow for reproducible metal complex synthesis.

Conclusion and Future Outlook

The reproducibility of experiments involving the synthesis of metal complexes is paramount for their application in drug development and materials science. While Phenyl Glycine-O-Carboxylic Acid offers a robust and well-documented synthetic route, alternative ligands such as Schiff bases and β-diketo esters provide a broader chemical space for exploration.

This guide has demonstrated that ensuring reproducibility is not merely about following a protocol but understanding the causality behind each step. By carefully controlling the purity of the ligand, the reaction conditions for complexation, and employing a comprehensive suite of analytical techniques for validation, researchers can build a self-validating system for their synthetic workflows. The principles outlined herein—rigorous characterization, understanding reaction mechanisms, and systematic optimization—are universally applicable and will aid in the reliable and reproducible synthesis of novel metal complexes, regardless of the specific ligand system employed.

References

  • Prema, S., & Rose, A. L. (2022). Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Oriental Journal of Chemistry, 38(3), 698-708. [Link]

  • Malav, R., & Ray, S. (2025). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances. [Link]

  • Al-Adiwish, W. M., et al. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]

  • Jadhav, S. M., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. [Link]

  • Shaheen, F., et al. (2022). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. Molecules, 27(17), 5649. [Link]

  • Nawaz, H., et al. (2022). Synthesis and Study of Schiff base Ligands. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Chiral Auxiliaries: A Case Study on the Potential of Dimethyl Phenylglycine-O-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the quest for enantiomerically pure compounds is a constant pursuit. The precise arrangement of atoms in three-dimensional space is not merely an academic curiosity; it is fundamental to biological activity, efficacy, and safety. Asymmetric synthesis, therefore, stands as a cornerstone of drug discovery and development. Among the most reliable strategies for controlling stereochemistry is the use of chiral auxiliaries—temporary molecular scaffolds that guide a reaction to produce a specific stereoisomer.

This guide provides an in-depth technical comparison of chiral auxiliaries, with a specific focus on evaluating the potential of the lesser-known Dimethyl Phenylglycine-O-Carboxylate. While established auxiliaries like Evans' oxazolidinones have a wealth of performance data, many structurally intriguing molecules remain underexplored. Here, we will dissect the structural and mechanistic attributes of this compound, benchmark it conceptually against industry-standard alternatives in the context of asymmetric alkylation, and provide the rigorous experimental frameworks necessary to validate its performance.

The Logic of Chiral Auxiliary-Mediated Asymmetric Alkylation

Asymmetric alkylation is a foundational C-C bond-forming reaction. The core principle involves the temporary attachment of a chiral auxiliary to a prochiral substrate (e.g., a carboxylic acid). This creates a new molecule where the two faces of the resulting enolate are no longer equivalent (diastereotopic). The chiral auxiliary then sterically shields one face, forcing an incoming electrophile (like an alkyl halide) to approach from the less hindered side. This process, known as diastereoselective alkylation, sets the new stereocenter. Finally, the auxiliary is cleaved, revealing the desired enantiomerically enriched product and ideally allowing for the recovery and reuse of the auxiliary.

The success of this entire process hinges on the auxiliary's design. An effective auxiliary must:

  • Be readily available in high enantiomeric purity.

  • Attach and detach from the substrate under mild conditions without causing racemization.

  • Provide a strong, predictable facial bias to ensure high diastereoselectivity.

  • Form a rigid, well-defined conformation upon enolization, often through chelation with a metal cation (e.g., Li⁺, Na⁺, or Bu₂B⁺).

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} caption: "General workflow for asymmetric alkylation using a chiral auxiliary."

A Structural Evaluation of this compound as a Chiral Auxiliary

This compound (CAS 13622-59-8) is a derivative of phenylglycine, a class of amino acids known to serve as effective chiral auxiliaries.[1] While direct experimental data on its performance in asymmetric reactions is scarce in peer-reviewed literature, we can infer its potential based on its structure and by drawing parallels with well-understood systems.

To function as an auxiliary in alkylation, it would first be N-acylated with the desired carboxylic acid. The resulting structure presents several key features for stereochemical control:

  • Rigid Conformation via Chelation: The nitrogen of the glycine backbone and the carbonyl oxygen of the ortho-carboxylate group are perfectly positioned to form a five-membered chelation ring with a metal cation (e.g., Li⁺ from LDA). This would lock the conformation of the enolate, which is critical for predictable stereocontrol.

  • Facial Shielding: The phenyl ring, held in a fixed orientation by the chelation, would act as the primary steric shield. It would effectively block one face of the enolate, directing the incoming electrophile to the opposite side.

  • Tunability: The ester groups (dimethyl esters) could potentially be modified (e.g., to bulkier esters) to fine-tune the steric environment and further enhance diastereoselectivity.

dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Comparative Benchmarking with Established Chiral Auxiliaries

To contextualize the potential of this compound, we compare it to two of the most successful and widely used classes of chiral auxiliaries: Evans' oxazolidinones and Myers' pseudoephedrine amides.[2][3] The comparison is based on a standard asymmetric propionylation followed by methylation.

FeatureEvans' OxazolidinoneMyers' Pseudoephedrine AmideThis compound (Predicted)
Source of Chirality Amino Alcohols (e.g., Valinol)PseudoephedrinePhenylglycine
Attachment Acylation of the oxazolidinone nitrogen.Amidation of pseudoephedrine.N-acylation of the glycine nitrogen.
Enolate Geometry Z-enolate via boron or lithium chelation.Z-enolate via lithium chelation.Z-enolate predicted via lithium chelation.
Stereocontrol Model Steric shielding by the C4 substituent (e.g., isopropyl, benzyl).Steric shielding by the phenyl group and chelation control.Steric shielding by the ortho-carboxyphenyl group.
Typical Performance Yield: 80-95%d.r.: >99:1Yield: >90%d.r.: >98:2Yield: (Hypothetical) >85%d.r.: (Hypothetical) >95:5
Cleavage Conditions LiOH/H₂O₂, LiBH₄, LiAlH₄, MeOMgBr.Mild acidic hydrolysis (e.g., 90°C water).Saponification (e.g., LiOH) or other ester hydrolysis methods.
Auxiliary Recovery HighHighPotentially high.
Reference [3][2]N/A

Experimental Protocols

Trustworthiness in synthetic methodology is built on detailed, reproducible protocols. Below is a validated protocol for asymmetric alkylation using an Evans' auxiliary, followed by a proposed, mechanistically sound protocol for the evaluation of this compound.

Protocol 1: Asymmetric Alkylation using (S)-4-Benzyloxazolidin-2-one (Validated)

This protocol describes the synthesis of (S)-2-methylpropanoic acid, a common chiral building block.

Part A: Acylation of the Auxiliary

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise over 10 minutes. Stir for an additional 20 minutes.

  • Acylation: Add propanoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propanoyl imide.

Part B: Diastereoselective Alkylation

  • Setup: To a flame-dried 100 mL flask under argon, add the N-propanoyl imide (1.0 eq) from Part A. Dissolve in anhydrous THF (0.1 M).

  • Enolate Formation: Cool the solution to -78 °C. Add lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 1.1 eq) dropwise. Stir for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to 0 °C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl and proceed with an extractive workup as described in Part A. Purify by flash chromatography to isolate the alkylated product.

Part C: Auxiliary Cleavage

  • Setup: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

  • Hydrolysis: Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by lithium hydroxide monohydrate (2.0 eq). Stir vigorously for 4 hours.

  • Workup: Quench the excess peroxide by adding an aqueous solution of Na₂SO₃. Acidify the mixture to pH ~2 with 1 M HCl. Extract with ethyl acetate (3x). The combined organic layers contain the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Protocol 2: Proposed Asymmetric Alkylation using this compound (Hypothetical)

This proposed protocol is designed to test the efficacy of the title compound as a new chiral auxiliary.

Part A: Synthesis and Acylation of the Auxiliary

  • Rationale: The first step is to synthesize the free amine from the commercially available ester for subsequent acylation.

  • Procedure: Hydrolyze one of the methyl esters of this compound selectively or perform a full hydrolysis followed by mono-esterification and N-acylation. A more direct route would be direct N-acylation if the starting material is the free amine. Assuming the N-H is available: Dissolve the auxiliary (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.2 M). Cool to 0 °C and add propanoyl chloride (1.1 eq) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature. Wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify by chromatography.

Part B: Diastereoselective Alkylation

  • Rationale: The chelation-controlled mechanism necessitates a lithium base to form a rigid enolate structure. LDA is the standard choice.

  • Procedure: Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon. Cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 1 hour. Causality: This extended time allows for the formation of the thermodynamically favored Z-enolate, which is critical for high diastereoselectivity. Add methyl iodide (1.5 eq) and maintain the temperature at -78 °C for 4 hours before warming to -20 °C overnight.

  • Workup: Quench and work up as described in Protocol 1, Part B. Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.

Part C: Auxiliary Cleavage

  • Rationale: The cleavage must remove the auxiliary without epimerizing the newly formed stereocenter. Basic hydrolysis of the amide bond is a standard and mild method.

  • Procedure: Dissolve the purified alkylated product in a 4:1 mixture of THF and methanol (0.1 M). Cool to 0 °C and add an aqueous solution of lithium hydroxide (4.0 eq). Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Acidify the reaction mixture with 1 M HCl to pH ~2 and extract with ethyl acetate to isolate the chiral carboxylic acid. The auxiliary, now a water-soluble amino acid salt, would remain in the aqueous layer for potential recovery.

Conclusion and Future Directions

While this compound remains an unvalidated chiral auxiliary, a thorough analysis of its structure suggests significant potential. Its ability to form a rigid, chelated enolate, combined with the steric shielding offered by its phenyl group, provides a strong mechanistic basis for achieving high levels of diastereoselectivity in asymmetric alkylation reactions.

The primary contribution of this guide is to move beyond simply reporting known data and instead provide a logical, scientifically-grounded framework for innovation. By comparing the structural features of this novel auxiliary to industry standards and providing detailed, actionable experimental protocols, we lay the groundwork for its empirical validation. The next steps are clear: synthesize the N-acyl derivatives and execute the proposed alkylation and cleavage sequences. The results of these experiments will determine if this compound can become a valuable new tool in the synthetic chemist's arsenal for constructing the chiral molecules that drive progress in medicine and materials science.

References

  • ResearchGate. (2023). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-N-phenylglycine. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Asymmetric Synthesis with N-Phenylglycine as a Chiral Auxiliary. [Link]

  • Oriental Journal of Chemistry. (n.d.). Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. [Link]

Sources

Cost-benefit analysis of using DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE in research

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

In the intricate world of organic synthesis and drug discovery, the choice of starting materials and intermediates is a pivotal decision that profoundly impacts research efficiency, cost, and ultimate success. This guide provides a detailed cost-benefit analysis of DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE, a specialized amino acid derivative, comparing its utility and performance against common alternatives in key research applications.

Understanding this compound

This compound (Molecular Formula: C₁₁H₁₃NO₄, MW: 223.23) is a derivative of phenylglycine, an amino acid of significant interest in medicinal chemistry.[1][2] Its structure is characterized by two key features: an N-phenyl group attached to the alpha-carbon and two methyl ester groups—one on the alpha-carboxyl group and one on a carboxyl group attached to the phenyl ring (ortho position). This dual esterification makes it a unique building block. The ester groups serve as protected carboxylic acids, preventing unwanted side reactions while offering reactive handles that can be selectively deprotected for further molecular elaboration.

Its primary application lies in the synthesis of complex nitrogen-containing heterocycles, which are foundational scaffolds in many biologically active molecules and pharmaceuticals.[3][4]

Comparative Analysis: Performance vs. Alternatives

The decision to use this compound is best understood by comparing it to other commonly used N-protected phenylglycine derivatives. The primary alternatives include N-phenylglycine itself (with a free carboxyl group) and N-Boc-phenylglycine (using the common tert-butyloxycarbonyl protecting group).

FeatureThis compoundAlternative A: N-PhenylglycineAlternative B: N-Boc-phenylglycine
Reactivity Control High: Both carboxyl groups are protected as stable methyl esters, preventing interference in reactions targeting other parts of the molecule.Low: The free carboxyl group is acidic and nucleophilic, which can lead to undesirable side reactions or necessitate additional protection/deprotection steps.[5]Moderate: The Boc group provides excellent protection for the nitrogen, but the free carboxyl group remains reactive. The Boc group is also sensitive to acidic conditions.[3]
Synthetic Versatility High: The two distinct ester groups can potentially be selectively hydrolyzed, offering pathways to complex di-acid or mono-acid derivatives for building diverse molecular architectures.Moderate: Primarily used when the free carboxyl group is desired for direct amide coupling or other transformations. Its utility in multi-step synthesis is limited without further protection.High: Widely used in peptide synthesis and other applications due to the well-established chemistry of the Boc protecting group.[3]
Cost-Effectiveness Moderate: As a more specialized, multi-functionalized reagent, its upfront cost per gram is typically higher than simpler alternatives.High: Generally the least expensive starting material in this class.Low to Moderate: The cost is higher than N-phenylglycine due to the addition of the Boc protecting group.
Process Efficiency Potentially Higher: Can reduce the total number of synthetic steps by eliminating the need for separate protection of the carboxyl groups, improving overall process efficiency and yield.Lower: Often requires additional protection and deprotection steps, adding to the overall complexity, time, and cost of a synthetic route.Variable: Efficient for standard protocols, but the need to manage the free carboxyl group and the lability of the Boc group can add complexity.
Solubility Good solubility in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.[6]Limited solubility in non-polar organic solvents; often requires polar or protic solvents.Good solubility in a range of organic solvents.

Core Application: A Workflow for Heterocycle Synthesis

A primary application for amino acid derivatives is in the diversity-oriented synthesis of heterocycles.[4] Let's consider a representative workflow for a multi-component reaction, such as a modified Biginelli or Hantzsch-type synthesis, where this compound serves as the core nitrogen-containing component.

Experimental Workflow: Multi-Component Reaction

G Start Reagent Assembly Reagents 1. This compound 2. Aldehyde (e.g., Benzaldehyde) 3. β-ketoester (e.g., Ethyl Acetoacetate) 4. Solvent (e.g., Ethanol) Start->Reagents Gather Reaction Reaction Setup - Combine reagents in flask - Add catalyst (e.g., p-TSA) - Reflux for 6-12h Reagents->Reaction Combine Workup Product Isolation - Cool reaction mixture - Induce precipitation - Filter solid product Reaction->Workup Process Purification Purification - Recrystallization from Ethanol/Water - or Column Chromatography Workup->Purification Refine Analysis Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry - Melting Point Purification->Analysis Verify End Pure Heterocyclic Product Analysis->End

Caption: Generalized workflow for synthesizing a heterocyclic compound.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and a β-ketoester like ethyl acetoacetate (1.1 eq) in 30 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-Toluenesulfonic acid (0.1 eq), to the mixture.

    • Rationale (Expertise): The acid catalyst is crucial for activating the aldehyde's carbonyl group, facilitating the initial condensation step with the β-ketoester, and promoting the subsequent cyclization and dehydration steps.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6-12 hours).

  • Isolation (Work-up): Remove the heat source and allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the product.

    • Rationale (Trustworthiness): Slow cooling and final chilling in an ice bath are critical for achieving high recovery of the crystalline product by minimizing its solubility in the solvent.

  • Purification: Collect the crude solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol. If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final heterocyclic product using standard analytical techniques, including NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Mechanistic Considerations & Benefits

The value of using the dimethyl ester becomes clear when examining the reaction mechanism. The ester groups are stable under the mild acidic conditions of the reaction, preventing the carboxylate from interfering.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization Aldehyde Aldehyde Intermediate1 Ylidene Intermediate Aldehyde->Intermediate1 + H⁺ β-Ketoester β-Ketoester β-Ketoester->Intermediate1 Intermediate2 Acyclic Adduct Intermediate1->Intermediate2 DMPG DIMETHYL PHENYLGLYCINE- O-CARBOXYLATE DMPG->Intermediate2 Nucleophilic Attack Product Dihydropyridine Derivative Intermediate2->Product - H₂O (Dehydration)

Caption: Simplified mechanism for a Hantzsch-type dihydropyridine synthesis.

By using this compound, the researcher ensures that the nitrogen atom is the primary nucleophile for the cyclization step, leading to the desired heterocyclic core without competing reactions from a free carboxylic acid. This leads to cleaner reactions, simpler purifications, and often higher overall yields.

Final Cost-Benefit Assessment

When to Choose this compound:

  • Multi-step Syntheses: It is highly advantageous in complex synthetic routes where preventing side reactions is critical to preserving yield. The initial higher cost of the reagent is often offset by savings in purification, reduced waste, and fewer failed reactions.

  • Diversity-Oriented Synthesis: When creating libraries of related compounds, the reliability and clean reaction profiles afforded by this reagent ensure consistent results across different substrates.[4]

  • When Carboxyl Groups are Needed Later: The ester groups serve as excellent placeholders for carboxylic acids that are intended to be revealed at a later stage in the synthesis via hydrolysis.

When Alternatives May Be More Suitable:

  • Initial, Cost-Sensitive Explorations: For preliminary studies or when the budget is the primary constraint, starting with the less expensive N-phenylglycine and managing its reactivity may be a viable, albeit more challenging, option.

  • Standard Peptide Couplings: In applications like solid-phase peptide synthesis, well-established protocols using N-Boc or N-Fmoc protected amino acids are often more practical and cost-effective.[7][8]

References

  • National Center for Biotechnology Information. (2016). Installing amino acids and peptides on N-heterocycles under visible-light assistance. PubMed Central. Available from: [Link]

  • Royal Society of Chemistry. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. RSC Publishing. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Oriental Journal of Chemistry. Available from: [Link]

  • WordPress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress. Available from: [Link]

  • MDPI. (n.d.). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. MDPI. Available from: [Link]

  • Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. PubMed Central. Available from: [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available from: [Link]

  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Organic Chemistry Portal. Available from: [Link]

  • Autechaux.com. (2025). Leveraging Malonate Chemistry: Synthesis of Alpha-Aryl Carboxylic Acids. Available from: [Link]

  • ResearchGate. (2025). (PDF) o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of dl-α(m-Carboxyphenyl)-glycine. Available from: [Link]

  • Semantic Scholar. (n.d.). Glycine derivatives with closed carboxyl group as effective co-initiators for radical photopolymerization in the presence of camphorquinone. Available from: [Link]

Sources

A Researcher's Guide to Benzyne Precursors: A Comparative Analysis of Alternatives to Diazonium-Based Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the aryne intermediate, particularly benzyne, stands as a powerful tool for the rapid construction of complex, functionalized aromatic systems. Its utility in cycloadditions, nucleophilic additions, and insertion reactions has made it indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials. However, the choice of the benzyne precursor is critical, dictating the reaction's efficiency, scope, and, most importantly, safety.

This guide provides an in-depth comparison of alternatives to classical benzyne precursors like Dimethyl Phenylglycine-o-carboxylate, which belongs to the family of anthranilic acid derivatives. These traditional precursors rely on the in situ formation of benzenediazonium-2-carboxylate, a species known for its potential explosive hazard. We will explore modern alternatives that offer milder reaction conditions, broader functional group tolerance, and a significantly improved safety profile, supported by experimental data and detailed protocols.

The Classical Route: Anthranilic Acid Derivatives and Their Limitations

The historical method for generating benzyne involves the diazotization of anthranilic acid. A related precursor, this compound (an N-phenyl derivative of an anthranilic acid ester), is presumed to function via an analogous pathway. The process involves treatment with a diazotizing agent (e.g., nitrous acid) to form a diazonium salt. This intermediate is unstable and readily decomposes, extruding nitrogen gas and carbon dioxide to yield the highly reactive benzyne intermediate.

While effective, this method is fraught with peril. Benzenediazonium-2-carboxylate can be explosive, especially when isolated or upon uncontrolled heating.[1] This inherent instability severely limits its application, particularly on a larger scale, and has driven the scientific community to develop safer and more reliable alternatives.

Modern Benzyne Precursors: A Paradigm Shift in Safety and Versatility

The resurgence in aryne chemistry over the past two decades is largely attributable to the development of precursors that circumvent the need for hazardous diazonium intermediates.[2][3][4] These modern reagents allow for the controlled, low-concentration generation of benzyne under mild conditions.

Alternative 1: The Kobayashi Precursor — o-(Trimethylsilyl)phenyl Triflate

The most significant breakthrough in benzyne chemistry was the introduction of o-(trimethylsilyl)phenyl triflate by Kobayashi and coworkers in 1983.[2][5][6] This precursor, now often referred to simply as the "Kobayashi Precursor," has become the gold standard for benzyne generation.[2][3]

Mechanism of Action: The generation of benzyne from the Kobayashi precursor is initiated by a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF).[2][7] The fluoride ion attacks the silicon atom, leading to a 1,2-elimination that expels the triflate (a superb leaving group) and forms the benzyne triple bond. This process is exceptionally mild and can often be performed at or slightly above room temperature.

Kobayashi_Mechanism cluster_mech Mechanism reagents Reagents precursor [o-(TMS)phenyl triflate] reagents->precursor benzyne Benzyne precursor->benzyne Fluoride-induced 1,2-elimination fluoride F⁻ byproducts TMS-F + TfO⁻

Caption: Mechanism of benzyne generation from Kobayashi's precursor.

Performance and Advantages: The key advantage of the Kobayashi method is its mildness and exceptional functional group tolerance.[3][5] Reactions can be performed at low temperatures, preserving sensitive functional groups that would not survive the conditions of classical methods. The controlled generation of benzyne at a low steady-state concentration minimizes side reactions and improves yields. Calorimetric studies have shown that this method does not pose a significant risk of a runaway reaction, in stark contrast to diazonium-based precursors.[8]

Alternative 2: 1-Aminobenzotriazole (ABT)

1-Aminobenzotriazole (ABT) represents another class of benzyne precursors that operate via a different activation mechanism: oxidation.

Mechanism of Action: Oxidation of ABT, for instance by lead tetraacetate, leads to the extrusion of two molecules of nitrogen gas, generating benzyne in nearly quantitative yields.[9] This method has also been identified as a mechanism-based inactivator of cytochrome P450 enzymes, where the enzyme itself oxidizes ABT to benzyne, which then covalently modifies the enzyme's heme group.[9][10][11][12] Computational studies suggest the mechanism proceeds through sequential hydrogen abstractions from the exocyclic amino group.[10][13]

ABT_Mechanism cluster_mech Mechanism reagents Reagents precursor 1-Aminobenzotriazole reagents->precursor benzyne Benzyne precursor->benzyne Oxidative fragmentation oxidant [O] byproducts 2 N₂

Caption: Mechanism of benzyne generation from 1-Aminobenzotriazole.

Performance and Advantages: The oxidative generation of benzyne from ABT provides an alternative pathway that is orthogonal to the fluoride-based activation of silyl triflates. This can be advantageous in contexts where fluoride ions or silyl groups are incompatible with the substrate. Its primary use in synthetic chemistry is in situations where a chemical oxidant is a suitable trigger.

Alternative 3: Pseudocyclic Arylbenziodoxaboroles

A more recent innovation involves the use of pseudocyclic arylbenziodoxaboroles as water-triggered benzyne precursors.[14] These compounds are unique in that they generate arynes under neutral or slightly acidic aqueous conditions at room temperature, offering a new dimension of orthogonality in synthesis.[14] This method is particularly effective for reactions with organic sulfides to form sulfonium salts.[14]

Comparative Performance Data

To objectively compare these alternatives, we can examine their performance in a standard benzyne trapping reaction, such as the [4+2] cycloaddition with a diene like furan.

Precursor ClassTypical Reagent(s)Temperature (°C)Representative Yield (Furan Adduct)Key AdvantagesSafety Concerns
Anthranilic Acid Derivs. Isoamyl nitrite, Heat60 - 80Variable, often moderateInexpensive starting materialsHigh: Potential for explosive diazonium salt decomposition[1]
o-(TMS)phenyl triflate CsF, 18-Crown-625 - 65Good to Excellent (e.g., >90%)Mild, high yield, excellent functional group tolerance, high safety[8]Low; precursor is stable.
1-Aminobenzotriazole Lead tetraacetate25Good to ExcellentOrthogonal activation (oxidation), useful in biological systems[9]Moderate; requires stoichiometric, often heavy-metal, oxidant.
Arylbenziodoxaboroles H₂O25GoodWater-triggered, neutral conditions, unique reactivity[14]Low; precursor is stable.

Experimental Protocols

To illustrate the practical application of these modern precursors, detailed experimental protocols are provided below.

Protocol 1: Benzyne Generation from 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate

This protocol is adapted from a procedure for the synthesis of N-methylacridones.[5]

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv)

  • Amide substrate (1.1 equiv)

  • Cesium Fluoride (CsF) (2.0 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amide substrate and cesium fluoride.

  • Add anhydrous acetonitrile via syringe to create a suspension.

  • Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 65 °C and monitor by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate

This efficient, gram-scale synthesis is adapted from Bronner and Garg (2009).[15][16]

Protocol_Workflow start Phenol step1 Step 1: Protection (Et₂NCOCl, Pyridine) start->step1 carbamate Aryl Carbamate step1->carbamate step2 Step 2: Directed ortho-Metalation & Silylation (s-BuLi, TMEDA, TMSCl) carbamate->step2 silylphenol o-Silylphenol Intermediate step2->silylphenol step3 Step 3: Triflation (PhNTf₂) silylphenol->step3 product 2-(TMS)phenyl Triflate step3->product

Caption: Workflow for the synthesis of the Kobayashi benzyne precursor.

Procedure (Three-Step Sequence):

  • Carbamate Formation: Phenol is reacted with N,N-diethylcarbamoyl chloride in the presence of pyridine to form the corresponding aryl carbamate. This directs the subsequent metalation.

  • ortho-Silylation: The aryl carbamate is subjected to directed ortho-metalation using sec-butyllithium (s-BuLi) and TMEDA at -78 °C, followed by quenching the resulting aryllithium species with trimethylsilyl chloride (TMSCl).

  • Triflation: The intermediate o-silylphenol (formed after deprotection/rearrangement) is treated with N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) to afford the final product, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in high yield (reported as 66% overall for the three steps).[15][17]

Conclusion and Recommendations

The evolution of benzyne precursors from hazardous diazonium salts to stable, mild, and versatile reagents like o-(trimethylsilyl)aryl triflates has fundamentally transformed the field. For the vast majority of applications in modern organic synthesis, the Kobayashi precursor is the superior choice . Its predictability, high yields, broad substrate scope, and, critically, its well-documented safety profile make it the go-to reagent for generating benzyne.

While anthranilic acid derivatives remain of historical interest, their use should be approached with extreme caution and are generally not recommended for routine synthesis. Other alternatives, such as 1-aminobenzotriazole and arylbenziodoxaboroles, offer unique, orthogonal activation pathways that can be valuable for specific, niche applications where fluoride-based methods may be unsuitable. For researchers and drug development professionals, mastering the use of modern benzyne precursors is key to unlocking the full synthetic potential of this powerful reactive intermediate.

References

  • Benzyne Formation in the Mechanism-Based Inactivation of Cytochrome P450 by 1-Aminobenzotriazole and N-Benzyl-1-Aminobenzotriazole: Computational Insights. ACS Catalysis. [Link]

  • 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Current Drug Metabolism. [Link]

  • Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne. The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne. The Journal of Organic Chemistry. [Link]

  • Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne. Journal of Organic Chemistry. [Link]

  • Benzyne Formation in the Mechanism-Based Inactivation of Cytochrome P450 by 1-Aminobenzotriazole and N-Benzyl-1-Aminobenzotriazole: Computational Insights. ACS Publications. [Link]

  • Benzyne formation in the mechanism-based inactivation of cytochrome p450 by 1-aminobenzotriazole and N - CityUHK Scholars. City University of Hong Kong. [Link]

  • Benzyne Formation in the Mechanism-Based Inactivation of Cytochrome P450 by 1‑Aminobenzotriazole and N‑Benzyl-1-Aminobenzotriazole: Computational Insights. Figshare. [Link]

  • o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. Chemical Reviews. [Link]

  • Pseudocyclic Arylbenziodoxaboroles as Water-Triggered Aryne Precursors in Reactions with Organic Sulfides. National Institutes of Health. [Link]

  • Use of benzynes for the synthesis of heterocycles. Organic & Biomolecular Chemistry. [Link]

  • Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor. Organic Letters. [Link]

  • Use of benzynes for the synthesis of heterocycles. ResearchGate. [Link]

  • O-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. ResearchGate. [Link]

  • Kobayashi's Aryne Precursor for the One-Step Synthesis of Anthraquinones and Its Application to the Total Synthesis of Chrysophanol, Danthron, and Physcion. The Journal of Organic Chemistry. [Link]

  • The generation of benzyne - A warning. Journal of Chemical Education. [Link]

Sources

A Researcher's Guide to Quality Assessment: Spectroscopic Comparison of Dimethyl Phenylglycine-o-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Starting Material's Crucial Role

In the landscape of pharmaceutical research and drug development, the integrity of every component is paramount. Dimethyl Phenylglycine-o-carboxylate (CAS No. 13622-59-8), a key intermediate in various organic syntheses, is no exception.[1] The purity of this raw material can profoundly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] In the manufacture of pharmaceuticals, quality control is vital for all raw materials, intermediates, and finished products.[4]

This guide is designed for researchers, scientists, and drug development professionals. It eschews a simple checklist in favor of a logical, scientifically-grounded workflow for comparing and validating this compound from different suppliers. We will delve into the practical application of spectroscopic techniques, not just as a means of identification, but as a comprehensive tool for quality assessment. The objective is to empower you to make informed decisions based on empirical data, ensuring the robustness and reproducibility of your work.

The Imperative of In-House Verification

While suppliers provide a Certificate of Analysis (CoA), it represents a snapshot of a specific batch at a particular time. Shipping conditions, storage, and batch-to-batch variability necessitate independent verification.[2] A robust quality control system, from raw material testing to final product release, is the foundation of good manufacturing practice and reliable research.[4][5] This guide outlines a multi-pronged spectroscopic approach to create a detailed "fingerprint" of the material you receive.

Overall Analytical Workflow

The process begins upon receipt of the material and follows a logical progression from macroscopic evaluation to detailed molecular analysis. Each step builds upon the last, providing a comprehensive quality profile.

Analytical_Workflow A Receipt of Samples (Supplier Alpha, Beta, Gamma) B Visual & Physical Inspection (Color, Form, Solubility) A->B C Spectroscopic Analysis B->C D ¹H NMR Spectroscopy (Identity, Purity, Solvents) C->D E FT-IR Spectroscopy (Functional Group Confirmation) C->E F Mass Spectrometry (Molecular Weight Verification) C->F G Data Compilation & Comparison D->G E->G F->G H Supplier Qualification & Selection G->H

Caption: Overall workflow for the quality assessment of this compound.

Core Spectroscopic Techniques: A Deeper Dive

Spectroscopic methods provide rapid and detailed molecular characterization with minimal sample preparation.[6] For a molecule like this compound (Molecular Formula: C₁₁H₁₃NO₄, Molecular Weight: 223.23 g/mol ), a combination of NMR, IR, and Mass Spectrometry offers a powerful analytical toolkit.[7][8]

¹H NMR Spectroscopy: The Cornerstone of Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds and assessing purity.[9][10] It provides detailed information on molecular structure, including atom connectivity.[6]

Predicted ¹H NMR Spectrum for Pure this compound (in CDCl₃):

  • Aromatic Protons (4H): Complex multiplet pattern in the ~6.5-8.0 ppm range.

  • N-H Proton (1H): A broad singlet or triplet, potentially around 5.0-6.0 ppm, which can exchange with D₂O.

  • Methylene Protons (-CH₂-) (2H): A singlet or doublet around 4.0 ppm.

  • Ester Methyl Protons (-OCH₃) (6H): Two distinct singlets, each integrating to 3H, likely around 3.7-3.9 ppm.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.03% Tetramethylsilane, TMS). The choice of solvent is critical; the compound is reported to be soluble in chloroform and dichloromethane.[8][11]

  • Dissolution: Cap the tube and gently invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration and Analysis: Carefully integrate all peaks. The relative integration values should correspond to the number of protons in the structure. Identify any peaks that do not correspond to the target molecule; these are impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule.[9] By measuring the absorption of infrared light, we can obtain a "fingerprint" spectrum that confirms the presence of key bonds.[12]

Predicted Key IR Absorptions for this compound:

  • ~3400 cm⁻¹: N-H stretch (secondary amine).

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretch.

  • ~1730 cm⁻¹ & ~1690 cm⁻¹: Two distinct C=O stretches (for the two non-equivalent ester groups).

  • ~1600 cm⁻¹: N-H bending vibration.

  • ~1250 cm⁻¹: C-O stretch (ester).

Experimental Protocol: FT-IR Analysis (ATR Method)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Analysis: Compare the obtained spectrum against the expected absorption bands. The fingerprint region (<1500 cm⁻¹) is unique to the molecule and can be used for direct comparison with a known standard.[12]

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[9][13] It is a crucial final check to confirm that the main component has the correct mass.

Expected Mass Spectrum for this compound:

  • Molecular Ion Peak [M]⁺: m/z = 223.23

  • Protonated Molecule [M+H]⁺: m/z = 224.24 (Common in ESI-MS)

  • Sodiated Adduct [M+Na]⁺: m/z = 246.22 (Often observed)

Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-500).

  • Analysis: Identify the peak corresponding to the molecular weight of the target compound.

Comparative Analysis: A Hypothetical Case Study

Let's imagine we have received samples of this compound from three different suppliers: Supplier Alpha , Supplier Beta , and Supplier Gamma . After performing the analyses described above, we compile the data.

Table 1: Visual and Physical Inspection
FeatureSupplier AlphaSupplier BetaSupplier Gamma
Appearance Off-white solid[8]Off-white solidYellowish solid
Solubility (in CDCl₃) Freely solubleFreely solubleSoluble with slight haze

Insight: Supplier Gamma's product shows a deviation in color and solubility, warranting closer spectroscopic scrutiny.

Table 2: ¹H NMR Data Comparison (400 MHz, CDCl₃)
AssignmentExpected Shift (ppm)Supplier Alpha (ppm, Int.)Supplier Beta (ppm, Int.)Supplier Gamma (ppm, Int.)
Aromatic~6.5-8.07.25-7.80 (m, 4.00)7.25-7.80 (m, 4.00)7.25-7.95 (m, 4.55)
N-H~5.55.45 (br s, 1.01)5.45 (br s, 1.00)5.46 (br s, 1.00)
-CH₂-~4.04.02 (s, 2.00)4.02 (s, 2.00)4.03 (s, 2.00)
-OCH₃ (1)~3.93.88 (s, 3.02)3.88 (s, 3.01)3.89 (s, 3.03)
-OCH₃ (2)~3.73.71 (s, 3.01)3.71 (s, 3.02)3.72 (s, 3.01)
Impurity 1 -None detected3.48 (s, 0.05) - MethanolNone detected
Impurity 2 -None detectedNone detected7.90 (d), 6.60 (d) - Anthranilic acid derivative

Interpretation:

  • Supplier Alpha: The spectrum is clean and matches the expected structure perfectly. Relative integrations are correct.

  • Supplier Beta: The product is of high purity, but a small singlet at 3.48 ppm indicates a trace amount of residual methanol from the synthesis or purification process. The quantity is minimal.

  • Supplier Gamma: The aromatic region integration is high (4.55 vs. 4.00), and extra peaks are visible, suggesting an aromatic impurity, possibly a starting material like an anthranilic acid derivative.[14] This aligns with the visual inspection.

Table 3: FT-IR and MS Data Summary
AnalysisSupplier AlphaSupplier BetaSupplier Gamma
FT-IR All key peaks presentAll key peaks presentKey peaks present, but with broadening in the -OH region (~3000-3500 cm⁻¹)
MS ([M+H]⁺) m/z 224.2m/z 224.2m/z 224.2 (major), m/z 138.1 (minor)

Interpretation:

  • The FT-IR for Supplier Gamma's sample shows broadening consistent with a carboxylic acid -OH group, corroborating the NMR finding of an acid-containing impurity.

  • The MS for Supplier Gamma's sample shows a minor peak at m/z 138.1, which corresponds to the [M+H]⁺ for anthranilic acid, a plausible starting material.

Decision Framework and Conclusion

The choice of supplier depends on the stringency of the application. The following decision matrix can guide the selection process.

Decision_Framework Start Evaluate Spectroscopic Data Q1 Does NMR/MS show structural impurities? Start->Q1 A1_Yes Supplier Gamma: REJECT (Impurity affects stoichiometry) Q1->A1_Yes Yes A1_No No structural impurities detected (Alpha, Beta) Q1->A1_No No Q2 Does NMR show residual solvent? A1_No->Q2 A2_Yes Supplier Beta: QUALIFY (Acceptable for general synthesis, not for sensitive catalysis) Q2->A2_Yes Yes A2_No Supplier Alpha: PREFERRED (High purity, suitable for all applications) Q2->A2_No No

Caption: Decision matrix for supplier qualification based on analytical results.

This comparative guide demonstrates that a systematic spectroscopic evaluation is indispensable for qualifying critical raw materials like this compound. Our hypothetical case study revealed significant quality differences between three suppliers that would not have been apparent from a CoA alone.

  • Supplier Alpha provided the highest quality material, suitable for any application.

  • Supplier Beta's material was high quality but contained trace solvent, making it acceptable for many, but not all, applications.

  • Supplier Gamma's material contained significant structural impurities and would be unsuitable for most research and development purposes.

Ultimately, investing time in thorough, in-house analytical verification is a critical step that safeguards against failed experiments, ensures data reproducibility, and upholds the integrity of the scientific process.[15][16]

References

  • Algor Cards. (n.d.). Analytical Techniques for Organic Compounds.
  • ReAgent Chemicals. (2025). The Importance of Quality Control In Pharmaceutical Manufacturing.
  • The Association of the British Pharmaceutical Industry. (2024). Quality control.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Alispharm. (n.d.). Role of Quality Control in Pharmaceutical Industry: Understanding the Criticality.
  • Elchemy. (2024). Quality Control in Chemical Industry: Policies & Regulations.
  • Academicsera. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Visual Encyclopedia of Chemical Engineering Equipment. (2022). Pharmaceutical Quality Control.
  • ChemicalBook. (2023). This compound | 13622-59-8.
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 13622-59-8.
  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
  • Coompo Research Chemicals. (n.d.). This compound | 13622-59-8.
  • Labscoop. (n.d.). This compound, 500mg.
  • Oriental Journal of Chemistry. (2022). Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties.

Sources

A Senior Application Scientist's Guide to Phenylglycine Derivatives in Drug Discovery: A Comparative Review of Patented Synthesis and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of dimethyl phenylglycine-o-carboxylate and its chemical relatives. In the intricate world of pharmaceutical development, the family of phenylglycine derivatives stands out for its remarkable versatility and therapeutic potential. These compounds form the backbone of numerous drugs, from life-saving antibiotics to novel treatments for neurological disorders. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of patented synthetic routes and a deep dive into the functional applications of these pivotal molecules. We will move beyond a simple recitation of facts to an insightful discussion of why certain experimental choices are made and how they impact the final therapeutic outcome.

The Phenylglycine Scaffold: A Privileged Structure in Medicinal Chemistry

Phenylglycine and its derivatives are non-proteinogenic amino acids characterized by a phenyl group directly attached to the α-carbon. This seemingly simple structural motif imparts unique conformational constraints and electronic properties that are highly advantageous in drug design.[1] Unlike their proteinogenic counterparts, such as phenylalanine, where a methylene spacer separates the aromatic ring from the α-carbon, the direct attachment in phenylglycines creates a more rigid structure. This rigidity can lead to higher binding affinities and selectivities for their biological targets.

The applications of phenylglycine derivatives are broad and impactful:

  • Antibiotics: D-phenylglycine is a crucial intermediate in the synthesis of semi-synthetic β-lactam antibiotics like ampicillin, cephalexin, and cephaloglycin.[2]

  • Neurological Disorders: Phenylglycine derivatives have been extensively studied as antagonists of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric conditions.[3]

  • Anti-inflammatory Agents: N-substituted phenylglycine derivatives have shown promise as potent anti-inflammatory agents.[4]

  • Antiviral and Antifungal Agents: Recent research has explored the utility of phenylglycine derivatives in developing new antiviral and antifungal compounds.[5][6]

Patented Synthetic Strategies: A Comparative Analysis

The economic viability and scalability of producing phenylglycine derivatives are critically dependent on the efficiency of their synthesis. Numerous patents detail various approaches, each with its own set of advantages and disadvantages.

Resolution of DL-Phenylglycine Esters

A significant challenge in the synthesis of many phenylglycine-based drugs is the need for enantiomerically pure starting materials, particularly the D-enantiomer for antibiotics. A common industrial approach involves the resolution of a racemic mixture of DL-phenylglycine esters.

A key patent in this area describes a process for the resolution of DL-phenylglycine esters using (+)-tartaric acid.[2] This method relies on the selective crystallization of the diastereoisomeric salt of the D-phenylglycine ester.

Workflow for Tartaric Acid Resolution of DL-Phenylglycine Esters:

G cluster_0 Esterification cluster_1 Resolution cluster_2 Separation & Hydrolysis DL-Phenylglycine DL-Phenylglycine Alcohol_Acid Alcohol (e.g., Methanol) Strong Acid (e.g., H2SO4) DL-Phenylglycine->Alcohol_Acid DL-Phenylglycine_Ester DL-Phenylglycine Ester Alcohol_Acid->DL-Phenylglycine_Ester Tartaric_Acid (+)-Tartaric Acid in Mixed Solvents DL-Phenylglycine_Ester->Tartaric_Acid Diastereomeric_Salts Diastereomeric Salts: D-Ester-(+)-Tartrate L-Ester-(+)-Tartrate Tartaric_Acid->Diastereomeric_Salts Crystallization Selective Crystallization Diastereomeric_Salts->Crystallization D-Ester_Salt Crystalline D-Ester-(+)-Tartrate Salt Crystallization->D-Ester_Salt Hydrolysis Hydrolysis D-Ester_Salt->Hydrolysis D-Phenylglycine D-Phenylglycine Hydrolysis->D-Phenylglycine

Caption: Workflow for the resolution of DL-phenylglycine esters using (+)-tartaric acid.

Causality Behind Experimental Choices:

  • Esterification: The initial esterification of the carboxylic acid group of phenylglycine is crucial. It converts the zwitterionic amino acid into a more soluble form in organic solvents, which is necessary for the subsequent resolution step. The use of a strong acid catalyst like sulfuric acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[7]

  • Choice of Resolving Agent: (+)-Tartaric acid is an inexpensive and readily available chiral resolving agent. The formation of diastereomeric salts allows for separation based on differences in their physical properties, most notably solubility.

  • Solvent System: The patent highlights the use of a mixture of solvents with different polarities.[2] This is a critical parameter that needs to be empirically optimized to achieve the desired supersaturation of one diastereomer while keeping the other in solution, thus maximizing the yield and enantiomeric excess of the crystallized product.

Synthesis of N,N-Dimethylglycine and its Esters

N,N-dimethylglycine (DMG) and its derivatives have garnered interest for their potential biological activities, including enhancing immune response.[8] Patented synthetic routes for DMG and its esters often focus on cost-effectiveness and high yield.

One patented method for preparing N,N-dimethyl glycine esters utilizes silica gel sulfonic acid as a recyclable, solid-phase catalyst for the esterification of N,N-dimethyl glycine.[9]

Comparative Synthesis of N,N-Dimethylglycine:

Method Starting Materials Key Reagents/Catalysts Advantages Disadvantages Patent Reference
Method A Monochloroacetic acid, Aqueous dimethylamineHydrochloric acidEstablished commercial processUse of ion exchange resins can be costly[10]
Method B Diethylamino acetonitrile (as a conceptual basis)Dimethylamine, Caustic soda, Sulfuric acidPotentially higher yields and lower production costsInvolves multiple processing steps (distillation, hydrolysis, neutralization)[10]
Method C (Ester) N,N-dimethyl glycine, AlcoholSilica gel sulfonic acidHeterogeneous catalyst (easy separation), Reusable catalystPrimarily for ester synthesis[9]

Performance in Biological Systems: A Look at Experimental Data

The ultimate measure of a drug candidate's potential lies in its biological activity. The phenylglycine scaffold has been incorporated into molecules targeting a wide range of biological systems.

Phenylglycine Derivatives as PPARγ Agonists

Peroxisome proliferator-activated receptor gamma (PPARγ) is a key target in the treatment of type 2 diabetes. A study on novel L-phenylglycine derivatives identified compounds with potent PPARγ agonistic activity.[11]

Experimental Protocol: In Vitro PPARγ Activation Assay

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

  • Compound Treatment: Transfected cells are treated with various concentrations of the test compounds (e.g., L-phenylglycine derivatives) or a positive control (e.g., pioglitazone) for 24-48 hours.

  • Luciferase Assay: The luciferase activity is measured using a luminometer. The relative light units (RLUs) are proportional to the level of PPARγ activation.

  • Data Analysis: The PPRE relative activity is calculated as a percentage of the activity induced by the positive control. The half-maximal effective concentration (EC50) is determined from dose-response curves.

Performance Data of L-Phenylglycine Derivatives as PPARγ Agonists:

Compound PPRE Relative Activity (%) at 10 µg/mL EC50 (µM) Reference
Pioglitazone (Control)100-[11]
M5105.04-[11]
TM4h120.42-[11]

The data clearly indicates that the synthesized L-phenylglycine derivatives, particularly TM4h, exhibit superior PPARγ activation compared to the established drug pioglitazone.[11] This highlights the potential for further optimization of this scaffold to develop new anti-diabetic agents.

Phenylglycine Derivatives in Agrochemicals

The versatility of the phenylglycine scaffold extends beyond pharmaceuticals into agrochemicals. A series of novel 2-phenylglycine derivatives containing a 1,3,4-oxadiazole-2-thioether moiety were synthesized and evaluated for their pesticidal activities.[5]

Biological Activity of 2-Phenylglycine Derivatives:

Compound Activity Target Organism Performance Metric Comparison Reference
G19AntifungalThanatephorus cucumerisEC50 = 32.4 µg/mL; 66.9% in vivo inhibitionClose to azoxystrobin (73.2%)[5]
G25AntiviralTobacco Mosaic Virus (TMV)89.4% in vivo inactivationComparable to ningnanmycin (96.3%)[5]
G26AntibacterialXanthomonas oryzae pv. oryzae (Xoo)89.9% inhibitionHigher than thiadiazole copper (18.0%)[5]

These results demonstrate the broad-spectrum bioactivities of these phenylglycine derivatives, making them promising candidates for the development of new pesticides.[5]

Alternatives and Bioisosteric Replacements

While the carboxylic acid group is often crucial for the biological activity of phenylglycine derivatives, it can also present challenges related to pharmacokinetics, such as poor membrane permeability and rapid metabolism. Medicinal chemists often employ bioisosteric replacements to address these issues.

Common Bioisosteres for the Carboxylic Acid Group:

Bioisostere Key Features pKa Range Advantages Reference
TetrazolePlanar, similar acidity to carboxylic acids~4.5 - 4.9Improved metabolic stability and membrane permeability[12]
SulfonamideCan mimic H-bond geometry of carboxylates~10 (can be lowered with substituents)Can improve pharmacokinetic properties[12]
HydroxyisoxazoleAcidic, can act as a carboxylate mimic~4.5Can offer different vector for substitution
Phosphonic AcidTetrahedral, more acidic than carboxylic acids<1Potent activators of some glutamate receptors[12]

Logical Relationship of Bioisosteric Replacement:

G cluster_0 Pharmacokinetic Challenges cluster_1 Improved Properties Carboxylic_Acid Carboxylic Acid (-COOH) Poor_Permeability Poor Membrane Permeability Carboxylic_Acid->Poor_Permeability Rapid_Metabolism Rapid Metabolism Carboxylic_Acid->Rapid_Metabolism Bioisosteres Bioisosteric Replacements Poor_Permeability->Bioisosteres Rapid_Metabolism->Bioisosteres Improved_PK Improved Pharmacokinetics Bioisosteres->Improved_PK Enhanced_Potency Enhanced Potency/ Selectivity Bioisosteres->Enhanced_Potency Novel_IP Novel Intellectual Property Bioisosteres->Novel_IP

Caption: Rationale for employing bioisosteric replacements for the carboxylic acid moiety.

Conclusion and Future Perspectives

The family of phenylglycine derivatives, including this compound, continues to be a fertile ground for drug discovery and development. The patented synthetic methodologies provide a robust foundation for the large-scale production of these valuable intermediates. As our understanding of disease biology deepens, the strategic application of the phenylglycine scaffold and its bioisosteres will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The key to unlocking this potential lies in the synergy between innovative synthetic chemistry and a profound understanding of the biological targets.

References

  • Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. [Link]

  • US3887606A - Process for the preparation of DL-phenylglycine esters.
  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. PubMed. [Link]

  • Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. PubMed. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. [Link]

  • EP0002297B1 - Process for the preparation of dl-phenyl-glycine amide.
  • Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. Oriental Journal of Chemistry. [Link]

  • Modes of binding of all the studied analogs of phenylglycine (both...). ResearchGate. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

  • US4631189A - N,N-dimethylglycine and use in immune response.
  • The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. Pharmaffiliates. [Link]

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl Phenylglycine-o-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel and specialized chemical compounds. Dimethyl Phenylglycine-o-carboxylate (CAS No. 13622-59-8) is one such compound, utilized in organic synthesis.[1] While its synthetic applications are valuable, comprehensive hazard and toxicity data are not widely available. This information gap necessitates a disposal protocol grounded in caution, regulatory compliance, and the foundational principles of laboratory safety.

This guide provides a direct, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is built on the critical principle of treating substances with incomplete hazard profiles as hazardous, a cornerstone of any robust Chemical Hygiene Plan (CHP).[2][3]

Section 1: Hazard Assessment and Regulatory Framework

The primary responsibility of any chemical generator is to determine if their waste is hazardous.[4][5] Given the limited specific safety, health, and environmental data for this compound, the most scientifically sound and compliant approach is to manage it as a hazardous waste. This aligns with the "cradle-to-grave" management system mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8]

Your actions must also comply with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires laboratories to have a written CHP to protect workers from chemical hazards.[2][3][9] This disposal protocol should be considered a component of your laboratory's broader CHP.

Table 1: Known Properties of this compound

PropertyDataSource
CAS Number 13622-59-8[1][10]
Molecular Formula C₁₁H₁₃NO₄[10][11]
Appearance Off-White Solid[11]
Solubility Dichloromethane, Ethyl Acetate, Methanol[11][12]
Hazard Profile Data is limited. Should be considered hazardous until further information is available.[13]
Section 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste, from the point of generation to its final collection.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, it is imperative to establish a primary barrier of defense. The causality here is direct: to prevent accidental exposure via skin contact, eye splash, or inhalation of fine particulates, a substance of unknown toxicity requires comprehensive protection.[14]

  • Eye Protection: Wear chemical safety goggles or safety glasses as described by OSHA's eye and face protection regulations.[15]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[16]

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.

Step 2: Waste Characterization and Segregation Proper segregation is critical to prevent potentially violent or uncharacterized chemical reactions within a waste container.[4][17]

  • Waste Stream: This compound is an organic solid. It should be disposed of in a solid chemical waste stream.

  • Incompatibility: Do not mix this waste with strong oxidizing agents, acids, or bases unless a specific, safe neutralization protocol has been established. As a best practice, dedicate a waste container specifically for this compound and structurally similar organic solids if generated in significant quantities.

Step 3: Container Selection and Labeling The waste container serves as the primary means of containment and communication. Its integrity and labeling are not just best practices; they are regulatory requirements under RCRA.[9]

  • Container Choice: Use a chemically compatible, sealable container designed for solid waste. Ensure the container is in good condition, free of cracks or residue.[6]

  • Labeling: The container must be labeled clearly at the moment the first waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date of initial accumulation.

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near the point of generation in a designated SAA.[6][17]

  • Storage Location: Store the labeled waste container in a designated SAA, such as a fume hood or a specially designated cabinet.

  • Container Management: The container must remain closed at all times except when you are actively adding waste.[6][17] This is a common EPA violation and is crucial for preventing spills and employee exposure.[6]

Step 5: Final Disposal Through Authorized Channels The "grave" in "cradle-to-grave" management means the waste must be handled by a licensed professional.[8]

  • Contact EHS: When the container is full or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.

  • Documentation: Follow all institutional procedures for waste pickup, which may include completing a manifest or log. This documentation is a critical part of the regulatory lifecycle of the waste.[17]

  • Do Not: Never dispose of this chemical in the regular trash or pour it down the drain.[15]

Section 3: Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow: this compound A Waste Generation (Unused or Contaminated Solid) B Hazard Assessment (Assume Hazardous Due to Limited Data) A->B C Select & Don PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste (Solid Organic Stream) C->D E Select & Label Container ('Hazardous Waste', Chemical Name, Date) D->E F Store in SAA (Keep Container Closed) E->F G Request Pickup (Contact EHS/Waste Coordinator) F->G H Final Disposal (Transport by Licensed Contractor) G->H

Caption: A workflow diagram illustrating the key steps from waste generation to final disposal.

By adhering to this structured and cautious protocol, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.

References

  • Laboratory Safety Guidance - OSHA . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials . (2023, September 20). IPG. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories . (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • The OSHA Laboratory Standard . (2020, April 1). Lab Manager. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines . (n.d.). Purdue University. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025, August 13). US EPA. Retrieved from [Link]

  • RCRA Regulations Explained . (n.d.). National Environmental Trainers. Retrieved from [Link]

  • What it Really Means to be RCRA Compliant with Hazardous Waste . (2019, July 17). Clean Management Environmental Group, Inc. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide . (n.d.). US EPA. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal . (2016, December 5). AEG Environmental. Retrieved from [Link]

  • IDEM: Managing Waste: Hazardous Waste . (n.d.). IN.gov. Retrieved from [Link]

  • Hazardous Waste Compliance and Assistance . (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]

Sources

Navigating the Unknown: A Practical Guide to Handling DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet available. DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE is such a case. This guide is constructed based on a conservative approach, treating this compound as potentially hazardous. The following procedures are derived from best practices in chemical safety, analysis of structurally similar compounds, and a commitment to minimizing exposure at all stages of handling.

Hazard Assessment: Proceeding with Caution

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard assessment relies on examining related chemical structures. Compounds with similar functional groups, such as N-substituted glycine esters, may present risks including skin, eye, and respiratory irritation. Inhalation or ingestion of fine powders can lead to systemic effects, the nature of which are currently unknown for this specific molecule.

Therefore, it is imperative to handle this compound as a substance of unknown toxicity. All personnel must be trained on the potential risks and the procedures outlined in this guide before commencing any work.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent accidental exposure. The selection of appropriate PPE should be based on the specific laboratory operations being performed.

PPE Selection Workflow

PPE_Selection PPE Selection Workflow for this compound cluster_ppe Required PPE start Start: Assess Task weighing Weighing/Handling Powder start->weighing dissolving Dissolving in Solvent start->dissolving reaction Use in Reaction start->reaction disposal Waste Disposal start->disposal gloves Nitrile Gloves (Double-gloving recommended) weighing->gloves goggles Chemical Splash Goggles weighing->goggles lab_coat Lab Coat weighing->lab_coat respirator N95 Respirator (for powders) weighing->respirator dissolving->gloves dissolving->goggles dissolving->lab_coat face_shield Face Shield (for splash hazards) dissolving->face_shield reaction->gloves reaction->goggles reaction->lab_coat reaction->face_shield disposal->gloves disposal->goggles disposal->lab_coat

Caption: PPE selection workflow based on the laboratory task.

PPE Specifications
PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents direct skin contact. Double-gloving provides additional protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against accidental splashes of solutions or airborne powder.
Body Protection A long-sleeved laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator should be used when handling the powder outside of a certified chemical fume hood.Minimizes the risk of inhaling fine particles. A full-face respirator may be required for large quantities or in case of a spill.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Long-term storage is recommended at -20°C.

  • The storage location should be clearly labeled with the compound's name and a warning of its unknown toxicity.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: All weighing of the solid compound must be conducted in a certified chemical fume hood to prevent the inhalation of airborne powder.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Based on available data for similar compounds, solubility can be expected in dichloromethane, ethyl acetate, and methanol.

  • Post-Handling: After handling, wipe down the work area with a suitable solvent and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Clean-up (for trained personnel only):

    • For small powder spills, gently cover with an absorbent material and carefully sweep into a designated waste container. Avoid creating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE, bench paper, and excess material, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[1]

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.